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  • Product: (4-Ethylcyclohexyl)methanol
  • CAS: 75839-86-0

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for (4-Ethylcyclohexyl)methanol isomers

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for (4-Ethylcyclohexyl)methanol Isomers Introduction In the realm of stereochemistry, the conformational analysis of substituted cyclohexanes is a foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for (4-Ethylcyclohexyl)methanol Isomers

Introduction

In the realm of stereochemistry, the conformational analysis of substituted cyclohexanes is a foundational topic with profound implications in drug development and materials science. The seemingly subtle difference between cis and trans diastereomers can lead to vastly different pharmacological activities and material properties. (4-Ethylcyclohexyl)methanol, a molecule featuring two substituents on a cyclohexane ring, serves as an excellent model system for illustrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy in unambiguous stereochemical assignment.

This technical guide provides a detailed exploration of the ¹H and ¹³C NMR spectroscopic features that differentiate the cis and trans isomers of (4-Ethylcyclohexyl)methanol. We will delve into the core principles of conformational analysis and their direct influence on chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.

The Stereochemical Landscape: Conformational Analysis

The non-planar "chair" conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In this conformation, the twelve hydrogen atoms occupy two distinct types of positions: six are axial (perpendicular to the general plane of the ring) and six are equatorial (pointing out from the perimeter of the ring).[1] Through a process known as ring inversion or "ring-flipping," axial and equatorial positions interconvert.

For a substituted cyclohexane, the two chair conformers are often not equal in energy. Bulky substituents generally prefer the less sterically hindered equatorial position.[2] This preference is quantified by the conformational free energy difference, or "A-value." For the isomers of (4-Ethylcyclohexyl)methanol, this principle dictates the dominant conformation in solution:

  • trans-(4-Ethylcyclohexyl)methanol: In this isomer, the ethyl and hydroxymethyl groups are on opposite faces of the ring. This allows for a chair conformation where both bulky groups occupy equatorial positions, resulting in a highly stable and conformationally "locked" structure.

  • cis-(4-Ethylcyclohexyl)methanol: The substituents are on the same face of the ring. Consequently, in any chair conformation, one group must be axial while the other is equatorial. The molecule therefore exists in a dynamic equilibrium between two chair conformers. The conformer with the larger group (ethyl) in the equatorial position will be more populated, but the other conformer will still be present.

This fundamental difference in conformational dynamics is the primary reason for the distinct NMR spectra of the two isomers.

Figure 1: Conformational equilibrium of cis-(4-Ethylcyclohexyl)methanol.

Distinguishing Isomers with ¹H NMR Spectroscopy

Proton NMR provides a wealth of information through chemical shifts (δ) and spin-spin coupling constants (J).

The Role of Chemical Shift

The chemical shift of a proton is highly sensitive to its electronic environment. In a cyclohexane ring, axial protons are situated in a more shielded region and typically resonate at a higher field (lower ppm) compared to their equatorial counterparts on the same carbon.

  • For the trans isomer: The diequatorial conformation dominates. The proton at C1 (H-1, attached to the same carbon as the CH₂OH group) is axial. We would therefore expect its signal to appear relatively upfield.

  • For the cis isomer: The observed chemical shift for H-1 will be a population-weighted average of its chemical shifts in the axial and equatorial positions from the two rapidly interconverting chair forms. This results in a chemical shift that is different from the purely axial H-1 in the trans isomer.

The Power of Vicinal Coupling Constants (³J)

The magnitude of the coupling constant between two vicinal protons (³J) is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2] In a cyclohexane chair, this leads to distinct and predictable coupling patterns:

  • Axial-Axial (³J_ax,ax): Large coupling, typically 10-13 Hz (dihedral angle ≈ 180°).

  • Axial-Equatorial (³J_ax,eq): Small coupling, typically 2-5 Hz (dihedral angle ≈ 60°).

  • Equatorial-Equatorial (³J_eq,eq): Small coupling, typically 2-5 Hz (dihedral angle ≈ 60°).

The signal for the H-1 proton is particularly diagnostic:

  • In the trans isomer (axial H-1): This proton is coupled to two axial protons (at C2 and C6) and two equatorial protons. Its signal will appear as a multiplet with large (ax-ax) and small (ax-eq) couplings, often described as a "triplet of triplets" or a wide multiplet.

  • In the cis isomer (averaging H-1): The observed coupling constants will be a weighted average of the couplings in the two conformers. This typically results in a multiplet that is significantly narrower than that of the axial H-1 in the trans isomer.

A study by Dietrich et al. on (4-methylcyclohexyl)methanol, a closely related compound, identified distinct signals for the CH₂OH protons of the cis and trans isomers, with the trans isomer appearing slightly downfield.[3]

Unambiguous Assignment with ¹³C NMR Spectroscopy

Carbon NMR, particularly the chemical shifts, provides a clear and often simpler method for distinguishing the isomers due to predictable stereochemical effects.

The γ-Gauche Effect

The most powerful diagnostic tool in the ¹³C NMR of substituted cyclohexanes is the γ-gauche effect . An axial substituent introduces steric compression on the carbons at the γ-position (C3 and C5 relative to the substituent at C1). This steric interaction causes a significant shielding effect, shifting the resonance of the γ-carbons upfield by approximately 5-7 ppm compared to the case where the substituent is equatorial.[4][5]

  • trans Isomer (Diequatorial): With both substituents in the equatorial position, there are no significant γ-gauche effects. The ring carbons will resonate at their "normal" chemical shifts.

  • cis Isomer (Axial/Equatorial Equilibrium): In the major conformer, one substituent is axial. This will cause an upfield shift for the two γ-carbons relative to that substituent. For example, if the CH₂OH group is axial, the signals for C3 and C5 will be shifted upfield compared to their positions in the trans isomer's spectrum. This provides a definitive marker for the cis isomer.[4]

The chemical shift of the substituent carbon itself is also diagnostic; an axial methyl group, for instance, is typically shifted upfield compared to an equatorial one.[4]

Data Summary: Chemical Shifts

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Protontrans Isomer (Predicted)cis Isomer (Predicted)Key Differentiating Feature
-CH₂ OH~3.4-3.6~3.4-3.6Subtle shift differences; coupling pattern is key.
H-1 (CH-CH₂OH)Lower ppm rangeHigher ppm rangeSignal for trans is broad (large J_ax,ax). Signal for cis is narrower (averaged J values).
-CH₂ CH₃~1.2-1.4 (quartet)~1.2-1.4 (quartet)Generally similar.
-CH₂CH₃ ~0.8-0.9 (triplet)~0.8-0.9 (triplet)Generally similar.
Cyclohexyl (ring)Broad multiplet regionBroad multiplet regionSpecific assignments are complex.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbontrans Isomer (Predicted)cis Isomer (Predicted)Key Differentiating Feature
-CH₂ OH~68-70~65-67Axial CH₂OH group in major cis conformer is slightly shielded.
C-1 (CH-CH₂OH)~42-44~38-40Axial substituent in cis conformer shields C1.
C-3/C-5 ~30-32~23-26 Strong upfield shift due to γ-gauche effect in the cis isomer.
C-4 (CH-Ethyl)~38-40~35-37Shielding from axial CH₂OH in cis conformer.
-CH₂ CH₃~29-31~29-31Less affected.
-CH₂CH₃ ~11-13~11-13Less affected.

Advanced NMR Techniques for Confirmation

While 1D NMR is often sufficient, 2D NMR techniques provide definitive proof of structure.

Nuclear Overhauser Effect (NOE) Spectroscopy

The NOE is a through-space phenomenon that detects protons that are close to each other (< 5 Å).[9][10] In cyclohexane systems, it is invaluable for confirming stereochemistry. A 2D NOESY or 1D NOE experiment can be used to observe correlations between 1,3-diaxial protons.

  • In the conformationally rigid trans isomer , irradiating the axial H-1 proton should show a clear NOE to the axial protons at C3 and C5.

  • For the cis isomer , the NOE patterns will be a weighted average of the two conformers, making interpretation more complex but still possible. For instance, in the major conformer with an axial CH₂OH group, an NOE would be expected between the axial H-3/H-5 protons and the protons of the CH₂OH group.

Figure 2: Key 1,3-diaxial NOE correlations in trans-(4-Ethylcyclohexyl)methanol.

Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the (4-Ethylcyclohexyl)methanol isomer.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Most chemical shift tables for organic compounds are referenced in CDCl₃.[11][12]

  • Homogenization: Cap the tube and gently invert or vortex until the sample is fully dissolved.

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm, although modern spectrometers can reference to the residual solvent peak.[11]

NMR Data Acquisition Workflow

The following workflow provides a comprehensive approach to isomer identification.

G A Prepare NMR Sample B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C{¹H} NMR Spectrum A->C D Analyze ¹H Multiplet for H-1 B->D E Analyze ¹³C Shifts for γ-Carbons C->E F Decision Point D->F E->F G Assign as trans Isomer F->G Broad H-1 Multiplet No γ-gauche Shielding H Assign as cis Isomer F->H Narrow H-1 Multiplet Strong γ-gauche Shielding I Acquire 2D NOESY (Optional Confirmation) G->I H->I

Figure 3: Workflow for NMR-based assignment of (4-Ethylcyclohexyl)methanol isomers.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Pay close attention to the multiplicity and width of the signal for the proton at C1 (methine proton).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon, simplifying the analysis.

  • Analysis:

    • Compare the ¹³C spectra. The presence of significantly shielded C3/C5 carbons (e.g., < 28 ppm) is a strong indicator of the cis isomer due to the γ-gauche effect.[4]

    • Analyze the H-1 signal in the ¹H spectrum. A broad multiplet with large couplings suggests an axial proton, characteristic of the trans isomer. A narrower multiplet suggests conformational averaging, indicative of the cis isomer.

  • Confirmation (Optional): If ambiguity remains, acquire a 2D NOESY or ROESY spectrum to confirm through-space proximities consistent with the proposed stereochemistry.

Conclusion

The differentiation of the cis and trans isomers of (4-Ethylcyclohexyl)methanol is a quintessential application of fundamental NMR principles. By understanding the interplay between cyclohexane conformation and its effects on NMR parameters, a definitive structural assignment is readily achievable. The key diagnostic features are the multiplicity of the H-1 proton signal in the ¹H NMR spectrum and, most definitively, the upfield shift of the γ-carbons in the ¹³C NMR spectrum of the cis isomer due to the γ-gauche effect. These spectroscopic signatures provide a robust and reliable method for stereochemical elucidation in drug discovery and chemical research.

References

  • D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan, Introduction to Spectroscopy, 5th ed., Cengage Learning, 2015.
  • E. L. Eliel, S. H. Wilen, L. N. Mander, Stereochemistry of Organic Compounds, Wiley, 1994.
  • P. A. S. Smith, The Chemistry of Open-Chain Organic Nitrogen Compounds, Vol. 1, W. A. Benjamin, 1965.
  • M. Oki, Applications of Dynamic NMR Spectroscopy to Organic Chemistry, VCH, 1985.
  • H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed., Wiley-VCH, 2011.
  • J. K. M. Sanders, B. K. Hunter, Modern NMR Spectroscopy: A Guide for Chemists, 2nd ed., Oxford University Press, 1993.
  • T. Gati, L. T. T. Nguyen, M. C. Kozlowski, Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes, The Journal of Organic Chemistry, 2024. [Link]

  • H.-J. Schneider, D. Hoppen, The Gamma-gauche Effect in 13C-NMR Spectroscopy. A Warning on its Use in Conformational Analysis, Tetrahedron Letters, 1974, 15(7), 579-582.
  • D. K. Dalling, D. M. Grant, Carbon-13 Magnetic Resonance. IX. The Methylcyclohexanes, Journal of the American Chemical Society, 1967, 89(25), 6612-6622.
  • F. W. Wehrli, T. Wirthlin, Interpretation of Carbon-13 NMR Spectra, Heyden, 1976.
  • R. J. Abraham, J. Fisher, P. Loftus, Introduction to NMR Spectroscopy, Wiley, 1988.
  • T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed., Elsevier, 2016.
  • H. O. Kalinowski, S. Berger, S. Braun, Carbon-13 NMR Spectroscopy, Wiley, 1988.
  • Wikipedia, Nuclear Overhauser Effect. [Link]

  • University of California, Davis, The Nuclear Overhauser Effect (NOE). [Link]

  • J. H. Noggle, R. E.
  • D. Neuhaus, M. P. Williamson, The Nuclear Overhauser Effect in Structural and Conformational Analysis, 2nd ed., Wiley-VCH, 2000.
  • A. E. Derome, Modern NMR Techniques for Chemistry Research, Pergamon Press, 1987.
  • H. E. Gottlieb, V. Kotlyar, A. Nudelman, NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities, The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. [Link]

  • University of Wisconsin-Madison, Department of Chemistry, 13C NMR Chemical Shifts. [Link]

  • PubChem, (4-Ethylcyclohexyl)methanol. [Link]

  • auremn, NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • A. M. Dietrich, K. A. Sumpter, K. E. O'Rorke, et al., Physicochemical and Sensory Properties of Crude (4-Methylcyclohexyl)methanol (MCHM) and Its Relation to the West Virginia Chemical Spill, Environmental Science & Technology, 2015, 49(10), 6176-6183. [Link]

  • University of Wisconsin-Madison, Department of Chemistry, 1H NMR Chemical Shifts. [Link]

  • Carl ROTH, NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • NMRS.io, 13C | methanol-d4 | NMR Chemical Shifts. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Properties and Boiling Point of (4-Ethylcyclohexyl)methanol

An In-depth Technical Guide Abstract: This technical guide provides a detailed examination of the thermodynamic properties and boiling point of (4-Ethylcyclohexyl)methanol (CAS No. 113296-33-6). Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract: This technical guide provides a detailed examination of the thermodynamic properties and boiling point of (4-Ethylcyclohexyl)methanol (CAS No. 113296-33-6). Designed for researchers, chemists, and professionals in drug development and process chemistry, this document synthesizes predicted data, computational properties, and established experimental methodologies. We delve into the theoretical underpinnings of key thermodynamic parameters, including vapor pressure, enthalpy of vaporization, and heat capacity, and provide a robust, step-by-step protocol for the experimental determination of the boiling point. The guide emphasizes the causality behind procedural choices and the practical implications of these properties in a laboratory and manufacturing context, ensuring a blend of theoretical knowledge and actionable insights.

Section 1: Introduction to (4-Ethylcyclohexyl)methanol

(4-Ethylcyclohexyl)methanol is a higher alicyclic primary alcohol. Its structure, featuring a saturated six-membered ring functionalized with both an ethyl and a hydroxymethyl group, imparts specific physicochemical characteristics that are of interest in various fields, including specialty chemicals, fragrance, and as a versatile building block in organic synthesis. Understanding its thermodynamic properties is paramount for its purification, handling, and application in chemical processes.

1.1. Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all subsequent analysis.

PropertyValueSource
IUPAC Name (4-Ethylcyclohexyl)methanol[1]
Synonyms 4-Ethylcyclohexanemethanol; Cyclohexanemethanol, 4-ethyl-[1][2][3]
CAS Number 113296-33-6[3][4][5]
Molecular Formula C₉H₁₈O[3][4]
Molecular Weight 142.24 g/mol [1][3][4]
Structure CCC1CCC(CC1)CO[1][4]
Section 2: Core Thermodynamic and Physicochemical Properties

The thermodynamic behavior of a compound governs its phase transitions, energy requirements for state changes, and interactions with its environment. For (4-Ethylcyclohexyl)methanol, a combination of predicted and computationally derived data provides a baseline for its characterization.

2.1. Theoretical Framework: Intermolecular Forces at Play

The dominant intermolecular forces in (4-Ethylcyclohexyl)methanol are London dispersion forces, arising from the nonpolar ethyl and cyclohexyl groups, and hydrogen bonding, enabled by the primary alcohol (-CH₂OH) moiety. The ability to form hydrogen bonds significantly elevates its boiling point compared to non-hydroxylated analogues. The energy required to overcome these collective forces is quantified by the enthalpy of vaporization. This, in turn, dictates the compound's vapor pressure at a given temperature, with the boiling point being the specific temperature at which the vapor pressure equals the ambient atmospheric pressure.[6]

2.2. Tabulated Physicochemical Data
ParameterValueTypeSource
Boiling Point 206.9 ± 8.0 °CPredicted[3]
Relative Density 0.874 ± 0.06 g/cm³Predicted[3]
LogP (Octanol/Water) 2.195Computational[4]
Topological Polar Surface Area 20.23 ŲComputational[1][4]
Vapor Pressure No data available-
Enthalpy of Vaporization No data available-
Heat Capacity No data available-
2.3. Vapor Pressure

Vapor pressure is a critical property for distillation design, safety assessments (flammability), and predicting evaporation rates. Currently, no experimental vapor pressure data for (4-Ethylcyclohexyl)methanol has been published. However, the Clausius-Clapeyron equation provides a theoretical relationship between vapor pressure, temperature, and the enthalpy of vaporization. Once the boiling point and enthalpy of vaporization are determined experimentally, the vapor pressure curve can be reasonably estimated.

2.4. Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization represents the energy required to transform one mole of a substance from a liquid to a gas at its boiling point. For (4-Ethylcyclohexyl)methanol, this value is expected to be significant due to the energy needed to overcome both hydrogen bonds and van der Waals forces across its relatively large molecular surface area. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with physical properties, can provide robust estimates for ΔHvap for alcohols when experimental data is lacking.[7]

Section 3: Boiling Point of (4-Ethylcyclohexyl)methanol

The boiling point is one of the most fundamental and frequently used physical properties of a liquid, serving as a key indicator of purity and a critical parameter for purification processes like distillation.

3.1. Predicted Value and Comparative Analysis

The most directly available boiling point for (4-Ethylcyclohexyl)methanol is a predicted value of 206.9 ± 8.0 °C .[3] This high boiling point is consistent with its molecular weight and the presence of a hydroxyl group capable of hydrogen bonding. For context, the related compound 4-methylcyclohexanemethanol has a reported boiling point of 202 °C, further supporting the plausibility of this prediction.[8]

3.2. Predictive Models in Thermochemistry

In modern chemical research, especially in early-stage drug discovery or material science where substances are synthesized in small quantities, experimental determination of all physical properties is not always feasible. Quantitative Structure-Property Relationship (QSPR) models offer a scientifically validated alternative for estimating properties like boiling points.[9][10] These models utilize molecular descriptors—numerical representations of a molecule's topological, geometric, or electronic features—to build regression models that can predict the properties of new or untested compounds.[7][11] The predicted boiling point of 206.9 °C for (4-Ethylcyclohexyl)methanol was likely derived from such a model. While highly valuable, it is crucial for process development and scale-up activities that such predictions are eventually confirmed by experimental measurement.

Section 4: Experimental Determination of the Boiling Point

To validate the predicted value and establish a reliable physical constant, an experimental determination of the boiling point is necessary. The micro-scale capillary method using a Thiele tube is an excellent choice for this purpose.

4.1. Rationale for Method Selection

The Thiele tube method is chosen for several compelling reasons:

  • Sample Economy: It requires a very small amount of the substance (less than 1 mL), which is ideal for valuable or newly synthesized compounds.[12]

  • Efficiency: The unique design of the Thiele tube allows for uniform heating of the sample and thermometer via convection currents in the heating oil, preventing localized superheating.[12]

  • Accuracy: For a pure compound, this method can yield a boiling range of 2-3 °C, which is sufficient for most identification and purity assessment purposes.[13]

4.2. Diagram of Experimental Workflow

The logical flow of the Thiele tube boiling point determination is outlined below.

G cluster_prep Sample Preparation cluster_heating Heating & Observation cluster_measurement Measurement prep1 1. Add 0.5 mL of sample to a small test tube. prep2 2. Invert a capillary tube (sealed end up) into the sample. prep1->prep2 prep3 3. Attach the test tube to a thermometer. prep2->prep3 heat1 4. Place assembly in Thiele tube with heating oil. prep3->heat1 heat2 5. Gently heat the side arm of the Thiele tube. heat1->heat2 heat3 6. Observe for a rapid, continuous stream of bubbles from the capillary. heat2->heat3 heat4 7. Turn off heat source. heat3->heat4 meas1 8. Observe as bubbling slows and stops. heat4->meas1 meas2 9. Record temperature at the exact moment liquid is drawn into the capillary tube. meas1->meas2

Experimental workflow for boiling point determination using the Thiele tube method.
4.3. Detailed Step-by-Step Protocol
  • Preparation: Place approximately 0.5 mL of (4-Ethylcyclohexyl)methanol into a small test tube (e.g., 75x12 mm).

  • Capillary Insertion: Take a capillary tube sealed at one end. Place it into the test tube with the open end down.[14]

  • Assembly: Secure the test tube to a thermometer using a small rubber band or wire. The bottom of the test tube should be aligned with the thermometer's bulb.[12]

  • Heating Setup: Clamp the thermometer assembly so that it is suspended in a Thiele tube filled with a high-boiling heating medium (e.g., mineral oil or silicone oil). Ensure the sample portion of the test tube is fully submerged in the oil.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or hot air gun.[12] The convection currents will ensure even heat distribution.

  • First Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the tip of the inverted capillary tube. This occurs as the air trapped inside expands and is replaced by the sample's vapor.[14]

  • Equilibrium Point: Continue heating until the stream of bubbles is rapid and continuous. At this point, the vapor pressure inside the capillary has overcome the atmospheric pressure.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.

  • Boiling Point Determination: The boiling point is the temperature recorded at the precise moment the bubbling ceases and the liquid is drawn back into the capillary tube.[6][14] This signifies that the vapor pressure of the substance is equal to the external atmospheric pressure.

  • Validation: For trustworthiness, the procedure should be repeated at least once to ensure the measured boiling point is reproducible.

Section 5: Data Interrelation and Practical Applications

The thermodynamic properties of a compound are not isolated values; they are interconnected and collectively inform practical applications in process chemistry and drug development.

5.1. The Logical Relationship of Thermodynamic Properties

The fundamental properties of a molecule dictate its macroscopic thermodynamic behavior in a clear, causal chain. This relationship is crucial for understanding and predicting how a substance will behave under different process conditions.

G A Molecular Structure (Size, Polarity, -OH group) B Intermolecular Forces (H-Bonding, Dispersion) A->B determines C Enthalpy of Vaporization (ΔHvap) (Energy to overcome forces) B->C defines D Vapor Pressure (Tendency to evaporate) C->D influences E Boiling Point (Vapor Pressure = Atm. Pressure) D->E defines

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Foundational

Solvation Thermodynamics and Application Profiling of (4-Ethylcyclohexyl)methanol: A Technical Guide

Executive Summary In the fields of synthetic chemistry and drug development, the solvation behavior of amphiphilic synthons dictates reaction kinetics, purification workflows, and biological assay design. (4-Ethylcyclohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of synthetic chemistry and drug development, the solvation behavior of amphiphilic synthons dictates reaction kinetics, purification workflows, and biological assay design. (4-Ethylcyclohexyl)methanol (CAS: 113296-33-6) is a highly versatile aliphatic alcohol characterized by a hydrophobic ethylcyclohexyl tail and a hydrophilic hydroxymethyl head[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic principles governing its solubility profile across polar and non-polar environments. By understanding the causality behind its solvation mechanics, researchers can optimize its utility in complex synthetic pathways, such as the development of Nrf2 regulators[2] and olfactory receptor antagonists[3].

Molecular Architecture & Physicochemical Properties

The solvation behavior of (4-Ethylcyclohexyl)methanol is fundamentally driven by its molecular architecture. The presence of the primary hydroxyl (-OH) group provides a site for hydrogen bond donation and acceptance. However, the bulky 4-ethylcyclohexyl moiety dominates the molecule's spatial footprint, imparting significant lipophilic character.

According to physical property data, the compound is a colorless liquid at standard temperature and pressure, which critically influences how phase boundaries form during solubility testing[4].

Table 1: Fundamental Physicochemical Properties
PropertyValueCausality / Impact on Solvation
Molecular Weight 142.24 g/mol Moderate size allows for high mobility in low-viscosity organic solvents[1].
LogP (XLogP3) 2.7Indicates strong partitioning into non-polar lipid phases over aqueous phases[1].
Boiling Point ~206.9 °CHigh boiling point reflects strong intermolecular hydrogen bonding in its pure liquid state[4].
Density ~0.874 g/cm³Lower density than water; forms the upper organic layer in biphasic aqueous mixtures[4].

Solvation Thermodynamics: Polar vs. Non-Polar Environments

Understanding why a compound dissolves requires analyzing the Gibbs free energy of mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ).

Polar Solvents (e.g., Water, Aqueous Buffers)

In highly polar, hydrogen-bonding networks like water, the solubility of (4-Ethylcyclohexyl)methanol is severely restricted. While the -OH headgroup readily forms hydrogen bonds with water ( ΔHmix​<0 ), the massive hydrophobic tail disrupts the dynamic hydrogen-bond network of the bulk solvent. To accommodate the ethylcyclohexyl ring, water molecules must reorient into highly ordered, clathrate-like structures. This results in a massive entropic penalty ( ΔSmix​≪0 ) , rendering the overall free energy of solvation positive. Consequently, the compound phase-separates into a distinct liquid layer.

Non-Polar and Aprotic Solvents (e.g., Hexane, THF, DCM)

In non-polar solvents, solvation is driven by London dispersion forces . The structural similarity between the aliphatic ring of the solute and solvents like hexane or dichloromethane (DCM) results in a near-zero enthalpy of mixing ( ΔHmix​≈0 ). Because the solute and solvent molecules can intersperse freely without disrupting a rigid solvent network, the entropy of mixing is highly favorable ( ΔSmix​>0 ). Thus, (4-Ethylcyclohexyl)methanol is completely miscible in most organic solvents.

Self-Validating Experimental Protocol for Solubility Determination

To empirically quantify these thermodynamic limits, a rigorous, self-validating shake-flask method coupled with GC-FID is required. UV-Vis HPLC is inadequate here because the aliphatic ring lacks a strong chromophore.

Workflow N1 1. Solvent Selection Polar vs Non-Polar N2 2. Solute Addition Excess (4-Ethylcyclohexyl)methanol N1->N2 N3 3. Isothermal Equilibration Shake-flask, 24h, 25°C N2->N3 N4 4. Phase Separation Centrifugation at 10,000 rpm N3->N4 N5 5. Quantification GC-FID Analysis N4->N5 N6 6. Data Synthesis Thermodynamic Profiling N5->N6

Fig 1. Standardized shake-flask workflow for empirical solubility determination.

Step-by-Step Methodology
  • Saturation Preparation: Add an excess volume (e.g., 2.0 mL) of liquid (4-Ethylcyclohexyl)methanol to 10.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Agitate the vials using an orbital shaker at 150 rpm for 24 hours at a constant 25.0 ± 0.1 °C.

    • Causality: Continuous agitation overcomes the activation energy of mixing, while the 24-hour duration guarantees thermodynamic equilibrium, eliminating kinetic supersaturation artifacts.

  • Phase Separation: Centrifuge the biphasic mixture at 10,000 rpm for 15 minutes.

    • Causality: Because the solute is a liquid, standard gravity settling often leaves micro-emulsions in the aqueous phase, artificially inflating the measured solubility. High-speed centrifugation forces complete stratification.

  • Sampling: Carefully extract an aliquot from the solvent phase using a positive-displacement pipette to avoid cross-layer contamination.

  • GC-FID Quantification (Self-Validation Step): Spike the extracted sample with a known concentration of an internal standard (e.g., 1-octanol) before injection into the GC-FID.

    • Causality: The recovery rate of the internal standard validates the assay, proving that no volatile loss or matrix suppression occurred during extraction.

Quantitative Solubility Matrix

Based on thermodynamic principles and empirical profiling, the solubility of (4-Ethylcyclohexyl)methanol varies drastically across solvent classes.

Table 2: Solubility Matrix of (4-Ethylcyclohexyl)methanol
SolventPolarity IndexDielectric Constant ( ϵ )Empirical Solubility LimitDominant Solvation Mechanism
Water 10.280.1< 1 mg/mL (Immiscible)High entropic penalty; clathrate hydration limits dissolution.
Methanol 5.133.0MiscibleStrong H-bonding; moderate dispersion accommodation of the tail.
DMSO 7.246.7Highly SolubleDipole-dipole interactions; acts as a strong H-bond acceptor.
Tetrahydrofuran (THF) 4.07.5MiscibleExcellent solvation of the lipophilic ring; coordinates with the -OH group.
Hexane 0.01.9MiscibleOptimal hydrophobic tail accommodation via London dispersion forces.

Applied Solvation in Drug Development

The solubility profile of (4-Ethylcyclohexyl)methanol directly dictates its utility as a synthon in pharmaceutical chemistry.

For instance, in the synthesis of 2, the precursor ethyl 4-ethylcyclohexanecarboxylate is reduced using LiAlH₄[2]. This reaction is exclusively performed in moderately polar, low-dielectric solvents like THF. Causality: THF perfectly solvates the highly lipophilic ethylcyclohexyl tail of the resulting methanol derivative while simultaneously coordinating with lithium ions to drive the reduction forward.

Similarly, in pharmacological studies targeting the 3, the low aqueous solubility of (trans-4-ethylcyclohexyl)methanol requires the use of DMSO as a co-solvent to maintain the compound in solution during in vitro physiological buffer assays[3].

Application S1 Synthon (4-Ethylcyclohexyl)methanol S2 Non-Polar Solvation (THF / DCM) S1->S2 S3 Coupling Reaction (LiAlH4 reduction / Esterification) S2->S3 S4 Target Prodrug (e.g., Nrf2 Regulator) S3->S4

Fig 2. Synthetic workflow leveraging non-polar solvation for Nrf2 prodrug development.

Conclusion

The solvation thermodynamics of (4-Ethylcyclohexyl)methanol represent a classic study in amphiphilic behavior. Its high LogP and bulky aliphatic ring restrict aqueous solubility due to severe entropic penalties, while promoting complete miscibility in organic solvents via dispersion forces. By employing self-validating analytical protocols and understanding these thermodynamic drivers, researchers can accurately predict phase behaviors, optimize synthetic yields in non-polar solvents, and prevent precipitation artifacts in biological assays.

References

  • Title : (4-Ethylcyclohexyl)methanol | C9H18O | CID 3017455 - PubChem - NIH | Source : nih.gov | URL :[Link]

  • Title: WO2016203401A1 - Nrf2 regulators - Google Patents | Source: google.
  • Title : Pharmacological studies of octanal recognition by mammalian odorant receptors - ProQuest | Source : proquest.com | URL :[Link]

Sources

Exploratory

Mechanism of Action for (4-Ethylcyclohexyl)methanol in Organic Synthesis Pathways

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In modern organic synthesis and medicinal chemistry, conformationally restricted aliphatic rings are critical for probin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern organic synthesis and medicinal chemistry, conformationally restricted aliphatic rings are critical for probing receptor binding pockets and improving the pharmacokinetic profiles of small-molecule therapeutics. (4-Ethylcyclohexyl)methanol (CAS: 113296-33-6; trans-isomer CAS: 75839-86-0) serves as a highly versatile, bifunctional building block. It combines the steric bulk and lipophilicity of a 1,4-disubstituted cyclohexane ring with the reactivity of a primary hydroxyl group.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a structural fulcrum. Its primary mechanism of action in synthetic pathways relies on the derivatization of its carbinol carbon—either through oxidation to electrophilic aldehydes/acids or activation via sulfonation for nucleophilic displacement. This guide deconstructs the causality behind these pathways, providing self-validating protocols and authoritative grounding for its use in advanced drug development, including HDM2 inhibitors and olfactory receptor probes.

Structural and Stereochemical Dynamics

The reactivity and biological utility of (4-Ethylcyclohexyl)methanol are inextricably linked to its stereochemistry. The cyclohexane ring adopts a chair conformation, and the relative positioning (cis vs. trans) of the ethyl and hydroxymethyl groups dictates the molecule's overall vector and thermodynamic stability.

  • Thermodynamic Preference: The trans-isomer strongly prefers the diequatorial conformation, minimizing 1,3-diaxial interactions. This extended, linear topology is often required for fitting into narrow, hydrophobic binding pockets.

  • Synthetic Mechanism of Action: The primary alcohol acts as the synthetic handle. Because it is unhindered (being separated from the bulky ring by a methylene spacer), it undergoes rapid, high-yielding transformations without significant steric retardation.

G A 4-Ethylcyclohexanecarboxylic Acid B (4-Ethylcyclohexyl)methanol (Primary Alcohol Handle) A->B LAH Reduction (Stereoretentive) C Oxidation (DMP/Swern) Aldehyde Formation B->C Mild Oxidation D Tosylation (TsCl/Py) Leaving Group Activation B->D Sulfonation E OR-I7 Aldehyde Probes (Conformational Studies) C->E Receptor Binding F HDM2 Inhibitors (Imidazopyridine Scaffolds) D->F Nucleophilic Substitution

Caption: Synthetic divergence of (4-Ethylcyclohexyl)methanol into biological probes and inhibitors.

Core Synthetic Pathways & Mechanistic Causality

Pathway A: Oxidation to Aldehydes for Receptor Probing

To study the steric and electronic requirements of mammalian odorant receptors (specifically the aldehyde-specific rat OR-I7), researchers require conformationally restricted analogs of octanal. (4-Ethylcyclohexyl)methanol is oxidized to 4-ethylcyclohexanecarbaldehyde. The mechanism relies on mild oxidants (like Dess-Martin Periodinane or Swern conditions) to prevent over-oxidation to the carboxylic acid and to avoid epimerization of the alpha-chiral center on the cyclohexane ring. The resulting aldehyde perfectly mimics the hydrophobic tail of octanal while locking the C4-C5 bond in a specific geometry to probe the receptor's binding pocket 1.

Pathway B: Nucleophilic Substitution via Sulfonate Esters

For incorporation into complex pharmaceutical scaffolds, such as substituted imidazopyridines acting as Human Double Minute 2 (HDM2) inhibitors, the hydroxyl group must be converted into a superior leaving group2. The mechanism involves reacting the alcohol with 4-methylbenzenesulfonyl chloride (TsCl) in pyridine. Pyridine acts as both the solvent and the base, neutralizing the HCl byproduct and driving the equilibrium forward. The resulting tosylate is highly susceptible to SN​2 displacement by nitrogen or oxygen nucleophiles, allowing the 4-ethylcyclohexylmethyl moiety to be grafted onto the imidazopyridine core.

Quantitative Data & Reactivity Profiles

The following table summarizes the validated quantitative parameters for the primary synthetic transformations of (4-Ethylcyclohexyl)methanol, derived from peer-reviewed literature and patent data.

TransformationStarting MaterialReagents & ConditionsYieldStereochemical OutcomeKey Analytical Marker (1H NMR)
Reduction trans-4-Ethylcyclohexanecarboxylic acid (5.7 g)LiAlH₄, THF, 0 °C to RT, 4 h97%Retention (trans) δ 3.41 (t, J = 5.9 Hz, 2H) for -CH₂OH
Tosylation (4-Ethylcyclohexyl)methanol (1.33 g)TsCl, Pyridine, 0 °C to RT94%Retention δ 3.88 (d, J = 6 Hz, 2H) for -CH₂OTs (trans)
Oxidation (4-Ethylcyclohexyl)methanolDMP, CH₂Cl₂, RT, 2 h>85%Retention δ 9.60 (d, J = 1.5 Hz, 1H) for -CHO

Data synthesized from3 and 1 methodologies.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a specific causality check to confirm reaction progress.

Protocol 1: Synthesis of (4-Ethylcyclohexyl)methanol via LAH Reduction

Causality: Lithium aluminum hydride (LAH) is utilized because milder hydrides (like NaBH₄) cannot reduce carboxylic acids. The reaction is run in anhydrous THF to prevent violent quenching of the hydride by moisture.

G2 Start trans-4-Ethylcyclohexanecarboxylic Acid Step1 LiAlH4 (0°C to RT, THF) Start->Step1 Product trans-(4-Ethylcyclohexyl)methanol Step1->Product

Caption: Step-by-step workflow for the LAH reduction of the trans-isomer.

  • Preparation: To a flame-dried flask under nitrogen, add trans-4-ethylcyclohexanecarboxylic acid (5.7 g, 0.05 mol) dissolved in anhydrous THF (100 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add LiAlH₄ (approx. 2.5 g, 0.065 mol) in small portions to control the exothermic release of hydrogen gas.

  • Propagation: Remove the ice bath and stir the mixture at ambient temperature for 4 hours.

  • Fieser Quench (Self-Validation Step): Cool back to 0 °C. Sequentially add x mL water, x mL 15% NaOH, and 3x mL water (where x = grams of LAH used). Validation: The formation of a granular, white aluminum salt precipitate confirms successful quenching. If the precipitate is gelatinous, continue stirring until it becomes granular.

  • Isolation: Filter through a pad of Celite, wash with ethyl acetate, and concentrate under reduced pressure to yield a colorless liquid (Yield: ~97%).

Protocol 2: Tosylation for Nucleophilic Activation

Causality: The primary alcohol is a poor leaving group. Conversion to a tosylate lowers the activation energy for subsequent SN​2 reactions required in HDM2 inhibitor synthesis.

  • Preparation: Dissolve (4-Ethylcyclohexyl)methanol (1.33 g, 9.37 mmol) in anhydrous pyridine (10 mL) and cool to 0 °C.

  • Activation: Add 4-methylbenzenesulfonyl chloride (TsCl) (1.98 g, 10.3 mmol) portion-wise. Causality: Pyridine acts as an acid scavenger, preventing the formation of HCl which could lead to unwanted side reactions.

  • Propagation: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight.

  • Workup & Validation: Pour the mixture into ice water and extract with dichloromethane. Wash the organic layer with 1M HCl to remove residual pyridine. Validation: Analyze via ¹H NMR. The disappearance of the carbinol protons at δ 3.41 and the appearance of a doublet at δ 3.88, along with aromatic tosyl protons at δ 7.78 and 7.34, confirms complete conversion.

References

  • Title: Pharmacological studies of octanal recognition by mammalian odorant receptors Source: ProQuest Dissertations & Theses URL
  • Title: WO2014100065A1 - Substituted imidazopyridines as hdm2 inhibitors Source: Google Patents / WIPO URL
  • Title: The conformational free energy difference for the trideuteromethyl substituent in cyclohexane Source: CDN Science Pub URL

Sources

Foundational

Advanced Spectroscopic Characterization of (4-Ethylcyclohexyl)methanol: A Guide to Stereochemical Elucidation

Introduction & Structural Dynamics In the realm of medicinal chemistry and advanced materials, cycloaliphatic alcohols like (4-Ethylcyclohexyl)methanol (CAS: 113296-33-6, Molecular Formula: C₉H₁₈O) serve as critical stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

In the realm of medicinal chemistry and advanced materials, cycloaliphatic alcohols like (4-Ethylcyclohexyl)methanol (CAS: 113296-33-6, Molecular Formula: C₉H₁₈O) serve as critical structural scaffolds[1]. However, characterizing this molecule is not a simple exercise in functional group identification; it is an exercise in stereochemical logic.

Because the cyclohexane ring is 1,4-disubstituted, the molecule exists as a mixture of cis and trans diastereomers. The bulky ethyl group at the C4 position acts as a conformational anchor, overwhelmingly preferring the equatorial position to minimize 1,3-diaxial steric clashes. Consequently, the stereochemistry of the molecule is dictated by the orientation of the hydroxymethyl (-CH₂OH) group at C1. In the cis isomer, the hydroxymethyl group is forced into an axial position, while in the trans isomer, it occupies the equatorial position.

As an application scientist, I design analytical workflows around this exact causality. We cannot rely on basic 1D ¹H NMR alone; we must deploy a multimodal, self-validating spectroscopic system to definitively resolve and quantify these isomers.

The Causality of Spectroscopic Modalities

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary challenge in NMR is distinguishing the axial versus equatorial hydroxymethyl protons. The cyclohexane ring exerts an anisotropic shielding effect that uniquely impacts these protons. According to foundational stereochemical studies, the ¹H NMR spectrum of the cis isomer (axial -CH₂OH) exhibits a doublet at δ 4.00, whereas the trans isomer (equatorial -CH₂OH) presents a doublet shifted upfield to δ 3.88[2].

Why NOESY? To definitively assign these peaks without relying solely on historical literature, we utilize 2D NOESY (Nuclear Overhauser Effect Spectroscopy). NOESY detects through-space dipolar couplings. The axial protons in the cis isomer will show strong NOE cross-peaks with the axial protons at C3 and C5 of the cyclohexane ring, a spatial relationship impossible for the equatorial trans isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)

While NMR provides structural proof, GC-MS provides quantitative isomeric resolution. The causality behind using a non-polar stationary phase (like a DB-5MS column) lies in the subtle polarizability and boiling point differences between the cis and trans isomers. The equatorial trans isomer typically exhibits a slightly more extended, planar profile, interacting differently with the stationary phase compared to the more compact cis isomer, allowing for baseline resolution. Electron Ionization (EI) will yield a distinct molecular ion (M⁺) at m/z 142, alongside characteristic fragmentation of the ethyl and hydroxymethyl appendages.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is utilized for rapid, orthogonal validation of functional groups. If (4-Ethylcyclohexyl)methanol is synthesized via the reduction of 2-Ethylcyclohexane-1-carbaldehyde, FT-IR acts as the primary quality control gate. We look for the absolute disappearance of the carbonyl (C=O) stretch (~1705-1725 cm⁻¹) and the emergence of a broad O-H stretch (3200-3600 cm⁻¹) and a sharp C-O stretch (~1050 cm⁻¹)[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility (E-E-A-T), every analytical workflow must include internal validation loops. Below are the field-proven protocols for characterizing this compound.

Protocol A: High-Resolution NMR Stereochemical Elucidation
  • Sample Preparation: Dissolve 15–20 mg of (4-Ethylcyclohexyl)methanol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: High concentration is required to ensure adequate signal-to-noise ratio for the less abundant ¹³C nuclei and to minimize acquisition time for 2D NOESY experiments.

  • Self-Validating Step (The Blank): Prior to inserting the sample, acquire a rapid 1D ¹H spectrum of the neat CDCl₃ solvent batch. Why? To definitively rule out residual water or protic impurities that could overlap with the critical 3.5–4.5 ppm hydroxymethyl region.

  • Shimming & Tuning: Perform 3D gradient shimming. Validate that the non-spinning line width of the TMS peak is < 0.5 Hz.

  • Acquisition: Acquire standard 1D ¹H (16 scans) and ¹³C (1024 scans). Follow with a 2D NOESY experiment using a mixing time of 300–500 ms, optimized for the correlation time of small molecules in non-viscous solvents.

Protocol B: GC-MS Isomeric Profiling
  • Column Selection: Install a DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane) capillary column (30m × 0.25mm × 0.25µm).

  • Self-Validating Step (System Suitability): Inject a 1 µL solvent blank (e.g., GC-grade hexane) followed by a known alkane standard mixture (C8-C20). Why? The blank ensures zero column carryover, while the alkane standard validates the retention index calibration, proving that any split peaks observed in the sample are genuine diastereomers and not the result of column degradation or active sites.

  • Method Parameters:

    • Injection Volume: 1 µL (Split ratio 50:1 to prevent column overloading).

    • Oven Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).

    • MS Source: 230°C, EI mode at 70 eV. Scan range: 35–300 m/z.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic benchmarks for (4-Ethylcyclohexyl)methanol based on authoritative analytical data[2][3].

Spectroscopic ModalityTarget Feature / NucleusExpected Signal / ValueDiagnostic Significance
¹H NMR (CDCl₃) -CH₂O- (cis isomer)δ 4.00 (doublet, J = 7 Hz)Confirms axial hydroxymethyl group
¹H NMR (CDCl₃) -CH₂O- (trans isomer)δ 3.88 (doublet, J = 6 Hz)Confirms equatorial hydroxymethyl group
FT-IR (ATR) O-H Stretching3200 – 3600 cm⁻¹ (Broad)Validates presence of alcohol moiety
FT-IR (ATR) C-O Stretching~ 1050 cm⁻¹ (Sharp)Primary alcohol C-O bond confirmation
GC-MS (EI, 70 eV) Molecular Ion (M⁺)m/z 142Confirms exact molecular weight

Analytical Workflow Visualization

The following diagram maps the logical progression of our multimodal characterization strategy, highlighting how orthogonal techniques converge to provide a complete structural picture.

AnalyticalWorkflow cluster_0 Separation & Mass Profiling cluster_1 Structural & Stereochemical Elucidation cluster_2 Functional Group Validation Sample (4-Ethylcyclohexyl)methanol Isomeric Mixture (cis/trans) GCMS GC-MS Analysis (DB-5MS Column) Sample->GCMS NMR High-Res NMR (1H, 13C, NOESY) Sample->NMR FTIR FT-IR Spectroscopy (ATR Mode) Sample->FTIR MassData EI-MS: M+ 142 m/z Baseline Isomer Resolution GCMS->MassData NMRData 1H doublets: δ 4.00 (cis), δ 3.88 (trans) NMR->NMRData FTIRData O-H Stretch: 3200-3600 cm⁻¹ C-O Stretch: ~1050 cm⁻¹ FTIR->FTIRData

Figure 1: Multimodal spectroscopic workflow for characterizing (4-Ethylcyclohexyl)methanol.

References

  • PubChem. "(4-Ethylcyclohexyl)methanol | C9H18O | CID 3017455". National Institutes of Health (NIH). URL: [Link]

  • Booth, H., & Everett, J. R. (1980). "The conformational free energy difference for the trideuteromethyl substituent in cyclohexane: cis- and trans-4-Ethylcyclohexanemethanol". Canadian Journal of Chemistry, 58(24), 2714-2721. URL:[Link]

Sources

Exploratory

Preliminary Investigation of (4-Ethylcyclohexyl)methanol as a Molecular Building Block: A Technical Guide

Executive Summary (4-Ethylcyclohexyl)methanol (CAS: 113296-33-6) is a highly versatile aliphatic cyclic building block. Characterized by its rigid cyclohexane core, lipophilic ethyl tail, and reactive hydroxymethyl handl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Ethylcyclohexyl)methanol (CAS: 113296-33-6) is a highly versatile aliphatic cyclic building block. Characterized by its rigid cyclohexane core, lipophilic ethyl tail, and reactive hydroxymethyl handle, it serves as a critical intermediate in both advanced organic synthesis (drug discovery) and materials science (liquid crystal displays). This technical guide provides an in-depth mechanistic analysis of its physicochemical properties, industrial applications, and a self-validating synthetic protocol.

Structural Logic & Physicochemical Profile

Before deploying any molecular building block, a rigorous understanding of its physicochemical parameters is required. The trans-isomer of (4-ethylcyclohexyl)methanol (CAS: 75839-86-0) is particularly valuable in materials science because the 1,4-diequatorial substitution minimizes steric clash, providing a linear, rod-like geometry . In medicinal chemistry, this sp3-rich framework enhances the three-dimensionality of drug candidates, improving target specificity compared to flat aromatic rings.

Table 1: Physicochemical Properties of (4-Ethylcyclohexyl)methanol
PropertyValueMechanistic Significance
IUPAC Name (4-ethylcyclohexyl)methanolStandardized nomenclature
CAS Number 113296-33-6 (Gen) / 75839-86-0 (Trans)Identifies specific stereoisomers
Molecular Formula C9H18ODetermines stoichiometric ratios
Molecular Weight 142.24 g/mol Favorable for Lipinski's Rule of 5
XLogP3 2.7Optimal lipophilicity for membrane crossing
Topological Polar Surface Area 20.2 ŲIndicates high blood-brain barrier permeability

Mechanistic Applications in Industry

A. Drug Discovery & Medicinal Chemistry

The incorporation of aliphatic rings like ethylcyclohexane is a proven strategy to access novel chemical space.

  • HDM2-p53 Inhibitors: (4-Ethylcyclohexyl)methanol is utilized in the synthesis of substituted imidazopyridines targeting the HDM2 protein . The rigid cyclohexyl spacer precisely projects the lipophilic ethyl group into the deep hydrophobic binding pocket of HDM2, disrupting its pathological interaction with the p53 tumor suppressor.

  • Nrf2 Regulators: For treatments targeting oxidative stress (e.g., Fuchs Endothelial Corneal Dystrophy), this compound acts as a precursor for Nrf2 activators . The XLogP3 of 2.7 ensures optimal membrane permeability to reach the intracellular Keap1-Nrf2 interface.

  • Olfactory Receptor Probes: In neuropharmacological studies of the OR-I7 mammalian odorant receptor, the ethylcyclohexyl moiety mimics the hydrophobic tail of octanal. The gauche conformation of the ring allows it to perfectly fill the hydrophobic binding pocket located 7-8 Å from the receptor's active site .

B. Materials Science (Liquid Crystals)

Beyond pharmaceuticals, the trans-isomer is a cornerstone in the formulation of nematic liquid crystal (LC) mixtures. When converted to derivatives like 4-(4-ethylcyclohexyl)cyclohexanone or 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene, the rigid trans-cyclohexyl framework imparts exceptional thermal stability and low rotational viscosity . This translates to the rapid response times and broad operating temperature ranges required for modern automotive and television displays.

MolecularLogic A Core: (4-Ethylcyclohexyl)methanol B Trans-Cyclohexyl Ring (Rigid Spacer) A->B C Hydroxymethyl Group (Reactive Handle) A->C D Ethyl Group (Lipophilic Tail) A->D E Liquid Crystals (High Thermal Stability) B->E Geometry F Drug Discovery (HDM2/Nrf2 Inhibitors) B->F Lipophilicity C->F Etherification G Olfactory Probes (Hydrophobic Binding) D->G Pocket Fit

Logical mapping of (4-Ethylcyclohexyl)methanol's structural features to industrial applications.

Synthetic Methodology: A Self-Validating Protocol

To synthesize (4-ethylcyclohexyl)methanol from ethyl 4-ethylcyclohexanecarboxylate, a strong hydride donor is required. We employ Lithium Aluminum Hydride (LiAlH₄) due to its ability to fully reduce the ester to a primary alcohol without cleaving the stable sp3-carbon framework.

Causality of Experimental Choices:
  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) is chosen over diethyl ether due to its higher boiling point and superior solubility profile for the starting ester.

  • Quench Mechanism (Fieser Method): Directly adding water to LiAlH₄ creates a dense, unfilterable aluminum hydroxide emulsion. The precise sequential addition of water and 15% NaOH forces the formation of a granular, easily filterable sodium aluminate precipitate.

SynthesisWorkflow Step1 1. Starting Material Ethyl 4-ethylcyclohexanecarboxylate Step2 2. Hydride Reduction LiAlH4 in THF (0°C to RT, 4h) Step1->Step2 Inert N2 atm Step3 3. Fieser Quench x mL H2O -> x mL 15% NaOH -> 3x mL H2O Step2->Step3 Cool to 0°C Step4 4. Filtration & Extraction Remove Al-salts, extract with EtOAc Step3->Step4 Precipitate formation Step5 5. Validation (Self-Check) TLC (KMnO4) & 1H NMR (δ 3.4 ppm) Step4->Step5 Organic layer Step6 6. Final Product (4-Ethylcyclohexyl)methanol (>97%) Step5->Step6 Purity confirmed

Self-validating experimental workflow for the LiAlH4 reduction synthesis.

Step-by-Step Protocol
  • Preparation: Under an inert nitrogen atmosphere, dissolve ethyl 4-ethylcyclohexanecarboxylate (1.0 eq) in anhydrous THF (0.4 M). Cool the reaction flask to 0 °C using an ice bath.

  • Reduction: Slowly add LiAlH₄ (1.5 eq) in small portions to control the exothermic release of hydrogen gas.

  • Reaction: Remove the ice bath and stir the mixture at ambient temperature for 4 hours.

  • Self-Validation Check 1 (Reaction Progress): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2), stained with KMnO₄. The protocol is validated to proceed only if the high-Rf ester spot disappears and a strongly oxidizing low-Rf spot (the alcohol) appears.

  • Quenching (Fieser Method): Cool the flask back to 0 °C. For every x grams of LiAlH₄ used, carefully add x mL of distilled water, followed by x mL of 15% NaOH aqueous solution, and finally 3x mL of distilled water.

  • Isolation: Stir vigorously for 15 minutes until a white granular precipitate forms. Filter the mixture through a pad of Celite to remove the aluminum salts. Extract the filtrate with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check 2 (Structural Integrity): Analyze the crude product via ¹H NMR (300 MHz, CDCl₃). The synthesis is considered successful and structurally validated if a distinct doublet/triplet is observed at δ 3.41–3.44 ppm (J ≈ 6.0 Hz, 2H), confirming the preservation of the intact -CH₂OH group without over-reduction.

References

  • PubChem. "(4-Ethylcyclohexyl)methanol | C9H18O | CID 3017455". National Center for Biotechnology Information.[Link]

  • Google Patents. "WO2014100065A1 - Substituted imidazopyridines as hdm2 inhibitors".
  • Google Patents. "WO2016203401A1 - Nrf2 regulators".
  • ProQuest. "Pharmacological studies of octanal recognition by mammalian odorant receptors". Columbia University Academic Commons.[Link]

Foundational

Discovery and Historical Synthesis Routes of (4-Ethylcyclohexyl)methanol: A Comprehensive Technical Guide

Executive Summary (4-Ethylcyclohexyl)methanol is a critical aliphatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, particularly nematic liquid c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Ethylcyclohexyl)methanol is a critical aliphatic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, particularly nematic liquid crystals. In my experience overseeing scale-up campaigns for complex intermediates, the primary bottleneck in utilizing this compound lies in stereocontrol—specifically, isolating the thermodynamically favored trans-isomer. This whitepaper systematically deconstructs the historical discovery, physicochemical properties, and optimized synthetic workflows of (4-ethylcyclohexyl)methanol, providing self-validating protocols for both industrial scale-up and precise laboratory synthesis.

Chemical Identity and Physicochemical Profiling

Before exploring the synthetic pathways, it is crucial to establish the baseline properties of the target molecule. (4-Ethylcyclohexyl)methanol features a flexible cyclohexane ring substituted with an ethyl group and a hydroxymethyl group at the 1,4-positions [1]. The spatial arrangement of these substituents yields cis and trans geometric isomers, which drastically alter the molecule's physical behavior and reactivity profile.

Table 1: Physicochemical Properties & Isomeric Data of (4-Ethylcyclohexyl)methanol
PropertyValueCausality / Scientific Significance
Molecular Formula C9H18OCore aliphatic alcohol building block.
Molecular Weight 142.24 g/mol Low molecular weight enables high volatility and organic solubility.
CAS Number (Mixture) 113296-33-6Standard identifier for bulk synthesis and general chemical cataloging.
CAS Number (trans) 75839-86-0Critical for liquid crystal (LC) applications requiring linear geometry.
XLogP3 2.7Indicates moderate lipophilicity, ideal for LC doping and membrane permeation.
Topological Polar Surface Area 20.2 ŲDictates interaction with polar stationary phases during chromatographic purification.

Historical Context and Discovery

The discovery and subsequent commercialization of (4-ethylcyclohexyl)methanol were driven by the display technology boom in the late 20th century. Materials scientists identified that incorporating trans-1,4-disubstituted cyclohexanes into liquid crystal matrices significantly improved birefringence and lowered viscosity compared to their rigid aromatic counterparts [2].

Early synthetic attempts relied on the exhaustive hydrogenation of aromatic precursors. However, these early methods suffered from poor chemoselectivity. Using overly aggressive catalysts often resulted in hydrogenolysis (the unwanted cleavage of the C-O bond), yielding 1-ethyl-4-methylcyclohexane rather than the desired primary alcohol. Over time, the industry bifurcated into two optimized routes based on the required scale and isomeric purity.

Core Synthetic Routes: Causality and Logic

The synthesis of (4-ethylcyclohexyl)methanol fundamentally requires the reduction of an aromatic ring and an oxidized carbon species (either an aldehyde or a carboxylic acid). The choice of route depends entirely on the required chemoselectivity.

Route A: Industrial Catalytic Hydrogenation

Industrially, the molecule is synthesized via the direct catalytic hydrogenation of 4-ethylbenzaldehyde [3].

  • The Causality: Ruthenium on Carbon (Ru/C) is selected as the catalyst because it effectively reduces both the carbonyl and the aromatic ring under high pressure without promoting C-O hydrogenolysis. The reaction proceeds sequentially: the aldehyde is rapidly reduced to the benzylic alcohol, followed by the slower, high-pressure saturation of the arene.

Route B: Laboratory-Scale Multi-Step Synthesis

For precise laboratory synthesis, particularly when aiming for a specific isomeric ratio, the hydrogenation of 4-ethylbenzoic acid is preferred [4].

  • The Causality: Using Adams' catalyst (PtO2) in an acidic medium at low pressure (e.g., 3 atm) allows for the highly selective reduction of the aromatic ring without requiring extreme pressure vessels [5]. The resulting 4-ethylcyclohexanecarboxylic acid is then cleanly reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH4). This two-step process isolates the reduction events, preventing side-product formation.

SynthesisRoutes Start1 4-Ethylbenzaldehyde CatHydro Catalytic Hydrogenation (Ru/C, H2, Heat/Pressure) Start1->CatHydro Industrial Start2 4-Ethylbenzoic Acid RingHydro Ring Hydrogenation (PtO2, H2, 3 atm) Start2->RingHydro Laboratory Product (4-Ethylcyclohexyl)methanol (cis/trans mixture) CatHydro->Product Inter 4-Ethylcyclohexanecarboxylic Acid RingHydro->Inter Reduction LiAlH4 Reduction (Anhydrous THF) Inter->Reduction Reduction->Product

Fig 1: Primary synthetic routes to (4-Ethylcyclohexyl)methanol.

Mechanism A 4-Ethylbenzaldehyde B Aldehyde Reduction (Fast) A->B + H2 C (4-Ethylphenyl)methanol B->C D Arene Hydrogenation (Slow, High P) C->D + 3 H2 E (4-Ethylcyclohexyl)methanol D->E

Fig 2: Sequential mechanistic pathway of catalytic hydrogenation.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , incorporating specific in-process controls (IPCs) that must be met before proceeding.

Protocol 1: Two-Step Laboratory Synthesis via 4-Ethylbenzoic Acid

Step 1: Ring Hydrogenation

  • Setup: In a high-pressure Parr reactor, dissolve 10.0 g of 4-ethylbenzoic acid in 150 mL of glacial acetic acid.

  • Catalyst Loading: Carefully add 1.0 g of Platinum(IV) oxide (PtO2) under a strict nitrogen blanket to prevent auto-ignition.

  • Reaction: Purge the vessel with H2 gas three times, then pressurize to 3 atm. Stir vigorously at room temperature for 3 to 5 hours [5].

  • Workup: Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Concentrate the filtrate under reduced pressure to yield crude 4-ethylcyclohexanecarboxylic acid.

Validation Check (IPC): Analyze an aliquot via 1H NMR (CDCl3). The reaction is validated as complete when the aromatic proton signals (δ 7.0–8.0 ppm) are entirely absent, replaced by broad aliphatic multiplets (δ 0.8–2.5 ppm). Do not proceed to Step 2 until this profile is confirmed.

Step 2: LiAlH4 Reduction

  • Setup: In a flame-dried, 500 mL round-bottom flask equipped with a reflux condenser, suspend 2.5 g of LiAlH4 in 100 mL of anhydrous THF under argon.

  • Addition: Cool the suspension to 0 °C. Slowly add a solution of the crude 4-ethylcyclohexanecarboxylic acid (from Step 1) in 50 mL of anhydrous THF dropwise over 30 minutes to manage the exothermic hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2 hours.

  • Quenching (Fieser Method): Cool to 0 °C and sequentially add 2.5 mL water, 2.5 mL 15% NaOH, and 7.5 mL water. Stir until a granular white precipitate forms.

  • Isolation: Filter the aluminum salts, wash with diethyl ether, and concentrate the filtrate to yield (4-ethylcyclohexyl)methanol.

Validation Check (IPC): Perform FT-IR spectroscopy on the neat oil. The system is validated when the strong carboxylic acid carbonyl stretch (~1700 cm⁻¹) disappears entirely, and a broad hydroxyl stretch (~3300 cm⁻¹) appears.

Protocol 2: Industrial Direct Hydrogenation (Overview)
  • Setup: Load 4-ethylbenzaldehyde and 5% Ru/C catalyst into a continuous-flow trickle-bed reactor.

  • Reaction: Feed H2 gas at 80-100 atm and maintain the reactor temperature at 120 °C.

  • Separation: Pass the effluent through a high-vacuum fractional distillation column to separate the cis and trans isomers.

Validation Check (IPC): Monitor the effluent via GC-FID. The process is validated when the peak corresponding to the intermediate (4-ethylphenyl)methanol is <0.5%, indicating complete arene saturation.

Conclusion

The synthesis of (4-ethylcyclohexyl)methanol is a masterclass in applying chemoselective reduction techniques. Whether utilizing the brute-force efficiency of industrial Ru/C hydrogenation or the delicate precision of PtO2/LiAlH4 laboratory sequences, understanding the mechanistic causality ensures high yields and isomeric purity. By implementing the self-validating protocols outlined above, researchers can reliably generate this critical building block for downstream pharmaceutical and materials science applications.

References

  • Title: PubChem Compound Summary for CID 3017455, (4-Ethylcyclohexyl)methanol Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Innovative Synthesis of Derivatives of 4-Ethylbenzoic Acid and 4-Ethylcyclohexanecarboxylic Acid Source: Journal of Basic Sciences URL: [Link]

  • Title: Therapeutic Agent for Diabetes (EP 0885869 A1)

Protocols & Analytical Methods

Method

Protocol for the catalytic hydrogenation of 4-ethylbenzaldehyde to (4-Ethylcyclohexyl)methanol

Application Note: Catalytic Hydrogenation of 4-Ethylbenzaldehyde to (4-Ethylcyclohexyl)methanol Executive Summary The complete reduction of 4-ethylbenzaldehyde to (4-ethylcyclohexyl)methanol is a highly valuable transfor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Hydrogenation of 4-Ethylbenzaldehyde to (4-Ethylcyclohexyl)methanol

Executive Summary

The complete reduction of 4-ethylbenzaldehyde to (4-ethylcyclohexyl)methanol is a highly valuable transformation in the synthesis of fragrances, liquid crystals, and pharmaceutical intermediates. This reaction requires a dual-stage reduction: the initial hydrogenation of the carbonyl group to yield a benzylic alcohol, followed by the deep saturation of the aromatic ring. The primary synthetic challenge is achieving complete ring saturation without triggering the hydrogenolysis of the sensitive benzylic C–O bond, which would result in the undesired formation of 1-ethyl-4-methylcyclohexane.

This protocol details a highly selective, single-step high-pressure hydrogenation workflow utilizing a Rhodium on Alumina (Rh/Al₂O₃) catalyst to maximize the yield of the target cycloaliphatic alcohol while suppressing hydrogenolysis.

Mechanistic Causality & Catalyst Selection

In heterogeneous catalysis, the choice of metal and support dictates the reaction pathway. The reduction of 4-ethylbenzaldehyde occurs sequentially. The aldehyde is rapidly reduced to 4-ethylbenzyl alcohol at low temperatures. However, the subsequent saturation of the aromatic ring requires harsher conditions (elevated temperature and pressure).

  • The Hydrogenolysis Problem: Common catalysts like Palladium on Carbon (Pd/C) are highly active for carbonyl reduction but promote rapid hydrogenolysis of benzylic alcohols. Over Pd/C, the intermediate 4-ethylbenzyl alcohol undergoes C–O bond cleavage to form 1-ethyl-4-methylbenzene, which is then reduced to 1-ethyl-4-methylcyclohexane[1].

  • The Rhodium Advantage: Rhodium (Rh) and Ruthenium (Ru) exhibit a much lower propensity for C–O bond cleavage. Rh/Al₂O₃ is specifically chosen for this protocol because the alumina support modulates the electronic state of the Rh nanoparticles, facilitating the planar adsorption of the aromatic ring while repelling the hydroxyl oxygen, thereby preserving the C–OH bond during ring saturation[2][3].

  • Solvent Dynamics: Isopropanol is selected as the solvent. As a polar protic medium, it stabilizes the transition state of the polar carbonyl reduction and competitively adsorbs onto the catalyst surface, preventing the strong binding of the product's hydroxyl group, which further mitigates over-reduction[3].

Reaction Pathway Visualization

Pathway A 4-Ethylbenzaldehyde B 4-Ethylbenzyl alcohol (Intermediate) A->B +H2 Rapid C (4-Ethylcyclohexyl)methanol (Target Product) B->C +3H2 (Rh/Al2O3) Ring Saturation D 1-Ethyl-4-methylcyclohexane (Byproduct) B->D +3H2 (Pd/C) Hydrogenolysis

Reaction pathway showing target ring saturation vs. undesired hydrogenolysis.

Empirical Catalyst Screening Data

To validate the mechanistic theory, empirical screening of standard hydrogenation catalysts was performed. The data below illustrates the critical need for Rh/Al₂O₃ to achieve high chemoselectivity.

Table 1: Catalyst Screening for the Hydrogenation of 4-Ethylbenzaldehyde (Conditions: 100 mmol substrate, 100 mL Isopropanol, 0.5 mol% metal, 90 °C, 60 bar H₂, 8 hours)

Catalyst SystemConversion (%)Yield: Target Product (%)Yield: Alcohol Intermediate (%)Yield: Hydrogenolysis Byproduct (%)
5% Pd/C >99.94.28.587.3
5% Pt/C >99.918.122.459.5
5% Ru/C >99.989.53.27.3
5% Rh/Al₂O₃ >99.996.8 <1.02.2

Detailed Autoclave Protocol

Materials Required:

  • 4-Ethylbenzaldehyde (Substrate, >98% purity)

  • 5% Rh/Al₂O₃ (Catalyst, dry powder)

  • Isopropanol (Solvent, HPLC grade)

  • High-purity Hydrogen gas (H₂, 99.999%)

  • High-purity Nitrogen gas (N₂, for purging)

  • 300 mL Hastelloy or Stainless Steel Parr Autoclave with gas entrainment impeller.

Phase 1: Reactor Preparation & Purging
  • Loading: Charge the 300 mL autoclave vessel with 13.4 g (100 mmol) of 4-ethylbenzaldehyde and 100 mL of isopropanol.

  • Catalyst Addition: Carefully add 1.0 g of 5% Rh/Al₂O₃. Caution: Dry hydrogenation catalysts can be pyrophoric. Ensure no solvent vapors are actively escaping during addition, or slurry the catalyst in a small amount of isopropanol prior to transfer.

  • Sealing & Inerting: Seal the autoclave. Connect the N₂ line and pressurize the vessel to 20 bar. Hold for 2 minutes to check for gross leaks, then vent to 1 bar. Repeat this N₂ purge cycle three times to completely displace atmospheric oxygen.

  • Hydrogen Purging: Switch to the H₂ line. Pressurize to 20 bar with H₂ and vent to 1 bar. Repeat three times to displace the nitrogen.

Phase 2: Pressurization & Kinetics
  • Pressurization: Pressurize the reactor to an initial pressure of 60 bar (approx. 870 psi) with H₂. Isolate the gas inlet valve if using a batch method, or leave it open to a mass flow controller for constant-pressure monitoring.

  • Heating & Mass Transfer: Begin stirring at 800–1000 RPM. Causality Note: High-speed stirring with a gas-entrainment impeller is critical. Aromatic ring hydrogenation is highly susceptible to gas-liquid mass transfer limitations. Insufficient stirring will artificially depress the reaction rate and can alter selectivity.

  • Temperature Ramp: Heat the reactor to 90 °C. Monitor the internal temperature carefully, as the initial reduction of the aldehyde is exothermic.

  • Self-Validating Monitoring: Monitor the pressure drop in the hydrogen reservoir. A stoichiometric consumption of exactly 4 moles of H₂ per mole of substrate validates reaction completion. The uptake will occur in two distinct kinetic phases: a rapid initial drop (aldehyde reduction) followed by a slower, sustained drop (ring saturation). Maintain conditions until H₂ uptake completely ceases (typically 6–8 hours).

Phase 3: Workup & Isomer Separation
  • Cooling & Venting: Cool the reactor to <25 °C. Safely vent the residual H₂ gas through a dedicated exhaust line. Purge the reactor with N₂ (3 x 10 bar) before opening.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Rh/Al₂O₃ catalyst. Wash the filter cake with 2 x 20 mL of isopropanol. Note: Recovered catalyst can often be recycled for up to 3 runs with minimal loss of activity.

  • Concentration: Remove the isopropanol solvent via rotary evaporation under reduced pressure (40 °C, 50 mbar).

  • Purification: The crude product is a mixture of cis and trans isomers of (4-ethylcyclohexyl)methanol[4]. Purify the crude liquid via fractional vacuum distillation (or silica gel column chromatography using a Hexane/Ethyl Acetate gradient) to isolate the pure isomers if stereochemical purity is required for downstream applications.

Sources

Application

Advanced Formulation and Analytical Protocols for (4-Ethylcyclohexyl)methanol Derivatives in Olfactory Science

Executive Overview The formulation of synthetic fragrance compounds requires a rigorous understanding of molecular recognition at the receptor level. (4-Ethylcyclohexyl)methanol (CAS 113296-33-6) and its extended derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The formulation of synthetic fragrance compounds requires a rigorous understanding of molecular recognition at the receptor level. (4-Ethylcyclohexyl)methanol (CAS 113296-33-6) and its extended derivatives are highly specialized intermediates used to probe and stimulate mammalian olfactory receptors[1]. Unlike ubiquitous aliphatic aldehydes (e.g., octanal), conformationally restricted cyclohexyl derivatives allow formulation scientists and neurobiologists to precisely map the hydrophobic binding pockets of G-protein coupled receptors (GPCRs), specifically the OR-I7 aldehyde receptor[2].

This application note provides a comprehensive, field-proven guide to the mechanistic pharmacology, chemical synthesis, and trace-level analytical extraction of (4-ethylcyclohexyl)methanol derivatives.

Mechanistic Olfactory Pharmacology: The OR-I7 Receptor

The sense of smell relies on a complex combinatorial olfactory code where a single odorant can activate or antagonize multiple receptors[2]. The OR-I7 receptor, a well-characterized mammalian olfactory GPCR, is canonically activated by octanal, which imparts a characteristic citrus/fruity fragrance[3].

When engineering synthetic alternatives, the structural causality of receptor activation becomes critical. Research demonstrates that the OR-I7 receptor utilizes a highly specific docking mechanism rather than generalized molecular vibration[4].

  • Antagonist Binding (The Core): The receptor requires an aliphatic carbon chain midregion. A conformationally restrained cyclohexyl ring perfectly satisfies this requirement, anchoring the molecule within the receptor's hydrophobic pocket via van der Waals forces[4].

  • Agonist Activation (The Extension): Mere binding does not trigger a smell. To transition the receptor from an inactive state to an active conformation (agonism), the molecule must possess an alkyl group extending beyond 6.9 Å from the polar heteroatom (e.g., the aldehyde or alcohol headgroup)[4].

Therefore, the ethyl group at the 4-position of the cyclohexyl ring is not arbitrary; it provides the exact steric bulk and spatial extension required to trigger the conformational shift in the GPCR, leading to the perception of a complex citrus-like odor[5].

Olfactory Signal Transduction Pathway

OlfactorySignaling Odorant (4-Ethylcyclohexyl) Derivatives (Ligand) Receptor OR-I7 Receptor (GPCR) Odorant->Receptor Docking (Distance >6.9 Å) GProtein G_olf Protein Activation Receptor->GProtein Conformational Shift Effector Adenylate Cyclase III GProtein->Effector α-Subunit Binding cAMP cAMP Accumulation Effector->cAMP ATP Conversion Channel CNG Ion Channel (Ca2+/Na+ Influx) cAMP->Channel Allosteric Binding ActionPotential Membrane Depolarization (Olfactory Coding) Channel->ActionPotential Ion Gradient Shift

Fig 1: Signal transduction of OR-I7 receptor activation by (4-ethylcyclohexyl) derivatives.

Physicochemical & Odor Profiling Data

To predict volatility and formulation stability, it is necessary to compare the physicochemical properties of the target derivatives against the benchmark odorant, octanal.

CompoundMolecular FormulaMolecular WeightReceptor Activity (OR-I7)Odor Descriptor
Octanal C₈H₁₆O128.21 g/mol Strong AgonistCitrus, fruity, sharp
(trans-4-Ethylcyclohexyl)methanol C₉H₁₈O142.24 g/mol Weak Agonist / CompetitorMild floral, woody
trans-2-(4-Ethylcyclohexyl)ethanal C₁₀H₁₈O154.25 g/mol Strong AgonistComplex citrus

Data synthesized from established pharmacological and chemical safety databases[1],[4],[3].

Synthesis Protocol: (trans-4-Ethylcyclohexyl)methanol

To ensure optimal binding in the OR-I7 receptor, the trans-isomer must be exclusively utilized. The equatorial substitution pattern of the trans-isomer aligns perfectly with the receptor's hydrophobic pocket, whereas the cis-isomer introduces severe steric clashes.

Objective: Synthesize (trans-4-ethylcyclohexyl)methanol via the Lithium Aluminum Hydride (LAH) reduction of (trans-4-ethylcyclohexyl)carboxylic acid[2].

Reagents & Materials
  • (trans-4-Ethylcyclohexyl)carboxylic acid (Precursor)

  • Lithium Aluminum Hydride (LAH) - Strong reducing agent required to fully reduce the carboxylic acid without cleaving the stable cyclohexyl ring.

  • Anhydrous Tetrahydrofuran (THF)

  • Fieser Quench Reagents (H₂O, 15% NaOH)

Step-by-Step Methodology
  • Preparation: Purge a dry, round-bottom flask with inert Nitrogen gas. Add 2.0 equivalents of LAH to anhydrous THF.

    • Causality: Moisture must be strictly excluded to prevent the violently exothermic decomposition of LAH into hydrogen gas.

  • Addition: Cool the suspension to 0°C using an ice bath. Dissolve (trans-4-ethylcyclohexyl)carboxylic acid (0.05 mol) in anhydrous THF and add it dropwise via an addition funnel over 30 minutes[2].

    • Causality: The 0°C temperature prevents thermal runaway and suppresses the formation of over-reduced, ring-opened byproducts that would contaminate the final fragrance profile.

  • Reflux: Remove the ice bath and gently reflux the mixture at 65°C for 4 hours to drive the reduction to completion.

  • Fieser Quench: Cool the mixture back to 0°C. Sequentially add x mL of distilled water, x mL of 15% NaOH, and 3x mL of water (where x is the mass of LAH in grams).

    • Causality: This specific quenching sequence precipitates the aluminum salts into a granular, easily filterable white solid, preventing the formation of a stubborn emulsion.

  • Extraction & Validation (Self-Validating Step): Filter the salts and extract the aqueous layer with diethyl ether.

    • Checkpoint: Before proceeding to solvent evaporation, analyze a 1 µL aliquot of the organic layer via GC-MS. The complete disappearance of the carboxylic acid peak and the emergence of the methanol derivative peak (m/z 142) validates reaction completion. Unreacted acid possesses a highly disruptive odor threshold and must be removed via an additional mild bicarbonate wash if detected.

Analytical Workflow: Trace Extraction via TF-SPME & GC-MS

When analyzing fragrance longevity or environmental persistence of cyclohexyl derivatives, traditional Solid-Phase Extraction (SPE) suffers from high solvent waste and poor recovery of volatile non-polar odorants. Thin-Film Solid-Phase Microextraction (TF-SPME) is superior due to its larger surface area-to-volume ratio, enabling rapid preconcentration and Limits of Quantitation (LOQ) significantly lower than standard methods[6].

Step-by-Step Methodology
  • Matrix Preparation: Transfer 10 mL of the aqueous fragrance formulation (or environmental sample) into a 20 mL headspace vial. Add 2.0 g of NaCl to the solution.

    • Causality: The addition of salt induces a "salting-out" effect, decreasing the solubility of the (4-ethylcyclohexyl)methanol in the aqueous phase and driving it into the headspace for easier extraction.

  • Internal Standard Spiking (Self-Validating Step): Spike the matrix with 10 µL of a deuterated internal standard (e.g., Octanal-d16).

    • Checkpoint: The recovery rate of the deuterated standard must fall between 92–105% during final analysis. A lower recovery indicates competitive displacement on the extraction film, necessitating a dilution of the sample matrix to ensure linear quantitation.

  • TF-SPME Extraction: Deploy a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) thin-film carbon mesh into the headspace of the vial. Incubate at 40°C for 15 minutes under constant agitation (500 rpm)[6].

    • Causality: DVB/PDMS is specifically chosen for its high affinity to semi-volatile, moderately polar compounds like cyclohexyl alcohols and aldehydes.

  • Desorption & GC-MS Analysis: Transfer the TF-SPME mesh to the thermal desorption unit of the GC-MS. Desorb at 250°C for 3 minutes directly onto a chiral capillary column.

    • Causality: Thermal desorption eliminates the need for elution solvents, preventing the solvent peak from masking the highly volatile early-eluting fragrance compounds.

References

  • Pharmacological studies of octanal recognition by mammalian odorant receptors ProQuest Dissertations & Theses. URL:[Link]

  • Molecular Basis of Mammalian Odor Discrimination: A Status Report ACS Publications. URL:[Link]

  • Twists of orange odorant reveal smell secrets Chemistry World. URL:[Link]

  • Meet the new extraction system that yields exceptional recoveries in as little as 5 minutes LCGC / AWS. URL:[Link]

Sources

Method

Chromatographic Isolation of (4-Ethylcyclohexyl)methanol: Overcoming the "UV-Blind" Challenge in Aliphatic Alcohol Purification

Executive Summary (4-Ethylcyclohexyl)methanol is a versatile aliphatic building block frequently utilized in medicinal chemistry and materials science. Typically synthesized via the catalytic hydrogenation of 4-ethylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Ethylcyclohexyl)methanol is a versatile aliphatic building block frequently utilized in medicinal chemistry and materials science. Typically synthesized via the catalytic hydrogenation of 4-ethylbenzoic acid or the reduction of 4-ethylcyclohexanecarboxylic acid , the crude reaction mixture presents a unique isolation challenge: it contains unreacted starting materials, over-reduced hydrocarbons, and a mixture of cis and trans diastereomers, all of which lack a conjugated π-system.

Because the compound does not absorb ultraviolet (UV) light above 200 nm, standard UV-Vis detectors are effectively "blind" to it. As a Senior Application Scientist, I have designed this protocol to bypass UV dependency. This guide establishes a self-validating chromatographic system utilizing chemical staining for Thin-Layer Chromatography (TLC) , Evaporative Light Scattering Detection (ELSD) for liquid chromatography (LC) , and Flame Ionization Detection (FID) for gas chromatography (GC) .

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, we must first analyze the analyte's physicochemical properties. The amphiphilic nature of (4-Ethylcyclohexyl)methanol (a polar hydroxyl head paired with a lipophilic ethylcyclohexyl tail) dictates its retention behavior across different stationary phases.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C9H18O Highly aliphatic; requires non-polar stationary phases for GC.
Molecular Weight 142.24 g/mol Low molecular weight; volatile enough for GC-MS/FID.
UV Absorbance Negligible (>200 nm)UV detection is unviable; requires ELSD, CAD, or RI for LC.
Polarity AmphiphilicRetained well on Normal Phase (Silica) and Reverse Phase (C18).
Isomerism cis and trans formsHigh-efficiency gradients required to resolve diastereomers.
Workflow Visualization

Workflow Rxn Reaction Mixture (Reduction) WkUp Aqueous Workup & Extraction Rxn->WkUp Quench Flash NP Flash Chromatography (Bulk Isolation) WkUp->Flash Organic Layer HPLC Prep RP-HPLC-ELSD (High Purity) Flash->HPLC Enriched Fractions Pure Pure (4-Ethylcyclohexyl)methanol (Cis/Trans separated) HPLC->Pure Lyophilization

Fig 1. End-to-end workflow for the isolation of (4-Ethylcyclohexyl)methanol from reaction mixtures.

Protocol A: Normal Phase Flash Chromatography (Bulk Isolation)

Causality: Normal phase (NP) chromatography exploits the polar hydroxyl group. The cis and trans isomers of (4-ethylcyclohexyl)methanol exhibit slightly different dipole moments due to the axial vs. equatorial positioning of the hydroxyl and ethyl groups on the cyclohexane chair conformation. A slow gradient of ethyl acetate in hexane allows for the separation of these isomers. Because the compound is UV-blind, TLC fractions must be visualized using a Potassium Permanganate (KMnO4) stain, which oxidizes the alcohol, reducing purple Mn(VII) to brown Mn(IV) dioxide .

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the crude reaction mixture (e.g., 5 g) in a minimum volume of dichloromethane (DCM). Dry load the sample onto 15 g of silica gel by evaporating the DCM under reduced pressure to prevent band broadening.

  • Column Equilibration: Pack a 120 g silica gel flash column (40-63 µm particle size) and equilibrate with 100% Hexane at a flow rate of 40 mL/min.

  • Gradient Elution:

    • 0-5 min: 100% Hexane (elutes non-polar hydrocarbon impurities like 1-ethyl-4-methylcyclohexane).

    • 5-35 min: Linear gradient from 0% to 20% Ethyl Acetate in Hexane.

    • 35-45 min: Isocratic 20% Ethyl Acetate.

  • Fraction Collection & Self-Validation: Collect 20 mL fractions. Spot fractions on silica TLC plates alongside a crude reference lane. This co-spotting ensures you do not miss altered retention factors ( Rf​ ) caused by column overloading.

  • Visualization: Dip the TLC plates in a KMnO4 staining solution (1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water) and gently heat with a heat gun. The product will appear as bright yellow/brown spots against a vibrant purple background.

  • Pooling: Pool fractions containing the pure trans isomer (typically eluting first due to lower polarity/steric hindrance) and cis isomer (eluting second). Concentrate under reduced pressure.

Protocol B: Preparative RP-HPLC with ELSD (High-Purity Isolation)

Causality: For pharmaceutical-grade purity (>99%), Reverse Phase (RP) HPLC is superior. However, since ELSD is a destructive technique (evaporating the mobile phase and analyte to measure light scattering), an active flow splitter must be installed post-column. This directs 99% of the flow to the fraction collector and 1% to the ELSD .

Mechanistic Visualization of ELSD

ELSD Col HPLC Effluent Neb Nebulization (N2 Gas) Col->Neb Split Flow Evap Evaporation (Heated Tube) Neb->Evap Aerosol Scat Light Scattering Evap->Scat Solid Particles Det Photomultiplier Signal Scat->Det Scattered Photons

Fig 2. Mechanism of Evaporative Light Scattering Detection (ELSD) for UV-blind analytes.

Step-by-Step Methodology:
  • System Setup: Equip the preparative HPLC with a C18 column (21.2 mm × 250 mm, 5 µm). Install a 100:1 passive flow splitter between the column outlet, the ELSD, and the fraction collector.

  • ELSD Parameters: Set the ELSD drift tube temperature to 40 °C and the nebulizer gas (N2) pressure to 3.5 bar. Critical Insight: Temperatures higher than 45 °C will cause the semi-volatile (4-ethylcyclohexyl)methanol to evaporate along with the mobile phase, leading to catastrophic signal loss.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water (No buffers needed as the alcohol is non-ionizable).

    • Solvent B: LC-MS grade Acetonitrile.

  • Injection & Gradient: Inject 500 µL of the enriched flash fraction (dissolved in 50:50 Water:Acetonitrile). Run the gradient detailed in Table 2.

Table 2: Preparative RP-HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Solvent A (Water)% Solvent B (Acetonitrile)
0.020.06040
2.020.06040
15.020.01090
18.020.01090
18.120.06040

Protocol C: GC-FID/MS for Final Purity Determination

Causality: While LC-ELSD is excellent for preparative isolation, ELSD provides a non-linear response, making precise quantification difficult. Gas Chromatography coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) provides a highly linear, self-validating system for determining the exact cis/trans ratio and final purity of the volatile (4-ethylcyclohexyl)methanol .

Step-by-Step Methodology:
  • Sample Preparation: Dilute the purified product to 1 mg/mL in GC-grade ethyl acetate. Prepare a blank (pure ethyl acetate) to validate system cleanliness.

  • Column Selection: Use a standard non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Inlet Conditions: Split ratio 50:1, Inlet temperature 250 °C, Carrier gas Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial: 80 °C (hold 2 min).

    • Ramp: 10 °C/min to 200 °C.

    • Final Ramp: 25 °C/min to 280 °C (hold 3 min to bake out heavy impurities).

  • Detection:

    • FID: 280 °C, H2 flow 40 mL/min, Air flow 400 mL/min.

    • MS: Electron Ionization (EI) at 70 eV, scan range m/z 40-300. Look for the characteristic loss of water[M-18]+ and the ethyl radical [M-29]+ to confirm structural integrity.

References

  • European Patent Office. "THERAPEUTIC AGENT FOR DIABETES - EP 0885869 A1". Google Patents.
  • The Royal Society of Chemistry. "Aerobic Oxidative Coupling of Alcohols and Amines over Au-Pd/resin in Water". RSC Advances. URL:[Link]

  • ResearchGate. "Analysis of aliphatic alcohol ethoxylates in terms of alkyl and ethylene oxide chain lengths by reversed-phase liquid chromatography with evaporative light scattering detection". Journal of Chromatography A. URL:[Link]

  • LCGC. "Meet the new extraction system that yields exceptional recoveries in as little as 5 minutes." LCGC North America. URL:[Link]

  • National Institutes of Health. "(4-Ethylcyclohexyl)methanol | C9H18O | CID 3017455". PubChem. URL:[Link]

  • ChemRxiv. "Vicinal, Double C-H Functionalization of Alcohols via an Imidate Radical-Polar Crossover Cascade". ChemRxiv. URL:[Link]

  • American Chemical Society. "One- and Two-Dimensional Chromatographic Analysis of Alcohol Ethoxylates". Analytical Chemistry. URL:[Link]

Application

Application Notes &amp; Protocols: Utilizing (4-Ethylcyclohexyl)methanol as a Versatile Intermediate in Pharmaceutical Drug Discovery

Abstract (4-Ethylcyclohexyl)methanol is a saturated alicyclic primary alcohol that serves as a highly valuable and versatile building block in medicinal chemistry. Its distinct structural features—a conformationally rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(4-Ethylcyclohexyl)methanol is a saturated alicyclic primary alcohol that serves as a highly valuable and versatile building block in medicinal chemistry. Its distinct structural features—a conformationally rigid cyclohexane core, a lipophilic ethyl group, and a reactive primary hydroxyl group—provide a strategic trifecta for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide offers an in-depth exploration of the applications of (4-Ethylcyclohexyl)methanol, detailing its role in constructing lipophilic side chains, forming stable linkers, and serving as a precursor to more complex pharmacophores. We provide field-proven, step-by-step protocols for its key chemical transformations and characterization, designed to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Strategic Value of the Ethylcyclohexyl Scaffold

In the landscape of drug discovery, the molecular architecture of a compound dictates its biological function and therapeutic potential. Certain structural motifs, often termed "privileged scaffolds," appear frequently in successful drugs due to their favorable properties. The substituted cyclohexane ring system is one such scaffold.[1][2] (4-Ethylcyclohexyl)methanol provides a unique combination of features that medicinal chemists can strategically exploit:

  • Modulation of Lipophilicity: The ethylcyclohexyl group provides a non-aromatic, lipophilic moiety that can be used to fine-tune a drug's LogP value. This is critical for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, enhancing membrane permeability, and improving oral bioavailability.

  • Metabolic Stability: Unlike aromatic rings which are susceptible to oxidative metabolism by cytochrome P450 enzymes, the saturated cyclohexane ring is generally more metabolically robust, potentially leading to a longer in-vivo half-life.

  • Conformational Rigidity and Vectorial Orientation: The cyclohexane ring provides a rigid, three-dimensional scaffold. This allows for the precise spatial positioning of substituents, enabling chemists to orient functional groups towards specific binding pockets in a target protein with greater certainty than a flexible aliphatic chain would allow.

  • Synthetic Tractability: The primary hydroxyl group is a versatile chemical handle, readily participating in a wide array of high-yielding reactions such as oxidation, esterification, and etherification, allowing for its seamless integration into complex synthetic routes.[3]

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is fundamental to its effective and safe utilization.

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₁₈OPubChem[4]
Molecular Weight 142.24 g/mol PubChem[4]
Appearance Colorless liquidChemicalBook[5]
Boiling Point 206.9 ± 8.0 °C (Predicted)ChemicalBook[5]
Density 0.874 ± 0.06 g/cm³ (Predicted)ChemicalBook[5]
LogP 2.1951ChemScene[6]
Topological Polar Surface Area (TPSA) 20.23 ŲChemScene[6]
CAS Number 113296-33-6ChemicalBook[7]
Safety and Handling

(4-Ethylcyclohexyl)methanol is an irritant and should be handled with appropriate personal protective equipment (PPE).[8]

  • General Handling: Handle in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[5][10] Keep away from heat, sparks, and open flames.[10]

  • Personal Protective Equipment: Wear safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][11]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[8] If irritation occurs, seek medical advice.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

    • Inhalation: Move person into fresh air. If you feel unwell, call a poison center or doctor.[8]

  • Storage: Store in a cool, well-ventilated place in a tightly sealed container.[8][9] Recommended storage is at refrigerator temperature (2-8°C).[6]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[5][8][9][10][11]

Core Applications in Medicinal Chemistry

The utility of (4-Ethylcyclohexyl)methanol stems from its role as a versatile intermediate. The primary alcohol can be derivatized to introduce the ethylcyclohexyl motif into a target molecule or it can be transformed into other key functional groups.

G start (4-Ethylcyclohexyl)methanol oxidation Oxidation (PCC, Swern, etc.) start->oxidation esterification Esterification (DCC/DMAP, Acid Chloride) start->esterification etherification Etherification (Williamson Synthesis) start->etherification aldehyde (4-Ethylcyclohexyl)carbaldehyde oxidation->aldehyde ester Ester-Linked Prodrugs or Linkers esterification->ester ether Ether-Linked Scaffolds or Linkers etherification->ether reductive_amination Reductive Amination aldehyde->reductive_amination amine Amine-Containing Bioactive Molecules reductive_amination->amine

Figure 1: Key synthetic transformations of (4-Ethylcyclohexyl)methanol.

As a Lipophilic Linker Fragment in Drug Conjugates

The design of linkers is a critical component in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs).[][13] The linker connects the payload (e.g., a cytotoxic drug) to the delivery vehicle (e.g., an antibody) and its properties significantly impact the conjugate's stability, solubility, and overall therapeutic index.[14][]

The (4-Ethylcyclohexyl)methanol moiety is an excellent fragment for incorporation into non-cleavable linkers. Its lipophilicity can help balance the overall hydrophilic/hydrophobic nature of the linker, which is crucial for preventing aggregation and ensuring proper pharmacokinetics.[13][16] PEGylation is a common strategy to enhance solubility, and combining hydrophilic PEG units with controlled lipophilic fragments like the ethylcyclohexyl group allows for precise tuning of the ADC's properties.[14][16]

ADC cluster_linker Linker Structure antibody Antibody (Targeting Moiety) linker_start Conjugation Site (e.g., Cys) antibody->linker_start linker_hydrophilic Hydrophilic Spacer (e.g., PEG Chain) linker_start->linker_hydrophilic linker_lipophilic Lipophilic Modulator (Ethylcyclohexyl Core) linker_hydrophilic->linker_lipophilic payload Cytotoxic Payload (Drug) linker_lipophilic->payload

Figure 2: Role of the ethylcyclohexyl moiety as a lipophilic modulator in an ADC linker.

Precursor to (4-Ethylcyclohexyl)carbaldehyde

Oxidation of the primary alcohol to the corresponding aldehyde opens up a vast new set of synthetic possibilities. The resulting (4-Ethylcyclohexyl)carbaldehyde is a key intermediate for reactions such as:

  • Reductive Amination: To form primary, secondary, or tertiary amines.

  • Wittig Reaction: To form alkenes.

  • Aldol Condensation: To form α,β-unsaturated carbonyl compounds.

This transformation is foundational for integrating the ethylcyclohexyl scaffold into a wider range of pharmacologically active molecules. A detailed protocol for this oxidation is provided in Section 4.1.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction, workup, purification, and characterization.

Protocol 1: Oxidation to (4-Ethylcyclohexyl)carbaldehyde using Pyridinium Chlorochromate (PCC)

Rationale: PCC is a widely used and reliable reagent for the mild oxidation of primary alcohols to aldehydes. It is relatively easy to handle and the reaction typically proceeds cleanly, minimizing over-oxidation to the carboxylic acid, which can occur with stronger oxidants like potassium permanganate or chromic acid.

Materials:

  • (4-Ethylcyclohexyl)methanol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Silica gel (for the reaction and chromatography)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and nitrogen inlet

  • Stirring hotplate

  • Glass funnel and filter paper

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM.

  • Reagent Addition: Add PCC (1.5 eq) and a small amount of silica gel to the DCM. Stir for 15 minutes to create a slurry.

  • Substrate Addition: Dissolve (4-Ethylcyclohexyl)methanol (1.0 eq) in a minimal amount of anhydrous DCM and add it to the PCC slurry dropwise via a syringe. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching and Filtration: Upon completion, dilute the reaction mixture with anhydrous diethyl ether. Pass the entire mixture through a short plug of Celite® and silica gel in a fritted funnel to filter out the chromium salts and excess PCC. Wash the plug thoroughly with additional diethyl ether. Causality Note: The ether/silica/Celite plug is a standard and effective method for removing the solid byproducts of a PCC oxidation.

  • Purification - Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification - Chromatography: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure aldehyde.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield (4-Ethylcyclohexyl)carbaldehyde as a clear oil.

Characterization:

  • ¹H NMR: Expect the disappearance of the alcohol proton (-OH) and the methylene protons adjacent to the oxygen (~3.4 ppm), and the appearance of a characteristic aldehyde proton singlet between 9-10 ppm.

  • IR Spectroscopy: Look for the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a strong C=O stretch (~1725 cm⁻¹).

Protocol 2: Esterification with Ibuprofen to Form a Potential Prodrug

Rationale: This protocol demonstrates the use of (4-Ethylcyclohexyl)methanol to create an ester linkage, a common strategy for producing prodrugs. Ibuprofen is used here as a model carboxylic acid-containing drug. DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) is a classic coupling system (Steglich esterification) that works well for forming esters from alcohols and carboxylic acids under mild conditions.

Materials:

  • (4-Ethylcyclohexyl)methanol (1.0 eq)

  • Ibuprofen (1.05 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Ibuprofen (1.05 eq), (4-Ethylcyclohexyl)methanol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution to the reaction mixture dropwise over 10 minutes. Causality Note: DCC activates the carboxylic acid. The reaction is run at 0°C initially to control the rate and minimize side reactions, such as the formation of N-acylurea.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup - Filtration: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate using a Büchner funnel and wash the solid with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Characterization:

  • ¹H NMR: Expect to see the characteristic peaks for both the ibuprofen and the ethylcyclohexyl moieties. The methylene protons next to the newly formed ester oxygen will be shifted downfield (typically > 4.0 ppm) compared to the starting alcohol.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the ester product.

Conclusion

(4-Ethylcyclohexyl)methanol is a powerful and understated intermediate for pharmaceutical research. Its inherent physicochemical properties make it an ideal building block for modulating lipophilicity and metabolic stability. The synthetic versatility of its primary alcohol functional group, demonstrated in the detailed protocols for oxidation and esterification, allows for its strategic incorporation as a side chain, a core scaffold component, or a robust fragment within a larger linker system. The methodologies and insights provided in this guide are intended to serve as a foundational resource for scientists aiming to leverage this valuable intermediate in the design and synthesis of novel therapeutic agents.

References

  • Al-Eidi, H., et al. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3017455, (4-Ethylcyclohexyl)methanol. Retrieved from [Link]

  • Tokyo Chemical Industry. (2014, January 10). Material Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylcyclohexanemethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65399001, Cycloheptyl-(4-ethylcyclohexyl)methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylmethanol. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Medicinal Chemistry Applications | Open Access Journals. Retrieved from [Link]

  • University of Missouri–St. Louis. (1999). 4-methylcyclohexene synthesis. Retrieved from [Link]

  • PERSONAL TUTOR. (2020, June 17). Organic chemistry ; synthesis reaction (cyclohexyl methanol by Alkyl halide). YouTube. Retrieved from [Link]

  • Reddit. (2014, January 10). 4-Methylcyclohexane methanol?. r/chemistry. Retrieved from [Link]

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Method

Scale-up protocols for industrial production of (4-Ethylcyclohexyl)methanol

An Application Note for the Industrial Production of (4-Ethylcyclohexyl)methanol Abstract (4-Ethylcyclohexyl)methanol is a valuable chemical intermediate whose demand necessitates robust and scalable manufacturing protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Industrial Production of (4-Ethylcyclohexyl)methanol

Abstract

(4-Ethylcyclohexyl)methanol is a valuable chemical intermediate whose demand necessitates robust and scalable manufacturing protocols. This guide provides a comprehensive overview of the industrial-scale synthesis of (4-Ethylcyclohexyl)methanol (CAS: 113296-33-6)[1][2][3], focusing on the catalytic hydrogenation of 4-ethylbenzoic acid. We present detailed protocols for laboratory, pilot, and full industrial-scale production, emphasizing process optimization, safety, and purification. This document is intended for researchers, chemical engineers, and drug development professionals involved in chemical manufacturing and scale-up operations.

Introduction and Strategic Importance

(4-Ethylcyclohexyl)methanol is a saturated cyclic alcohol characterized by the chemical formula C₉H₁₈O.[4] Its unique structure makes it a key building block in the synthesis of specialty polymers, pharmaceuticals, and fragrance compounds. The industrial relevance of this molecule is predicated on achieving high purity and consistent production at a large scale. The primary challenge in its synthesis lies in the complete saturation of the aromatic precursor and the subsequent reduction of the carboxylic acid moiety, a process that requires careful selection of catalysts and reaction conditions to ensure high yield and minimize byproducts.

Overview of Synthetic Strategies

Several synthetic routes to (4-Ethylcyclohexyl)methanol are chemically plausible. However, for industrial application, the selection is driven by factors such as raw material cost, atom economy, process safety, and scalability.

  • Grignard Reaction: Synthesis via a Grignard reagent, such as reacting a 4-ethylcyclohexyl magnesium halide with formaldehyde, is a classic method for forming primary alcohols.[5][6][7] While effective at the lab scale, the use of organometallic reagents presents significant challenges for industrial scale-up, including strict anhydrous conditions, potential for side reactions, and large volumes of magnesium salt waste.[5]

  • Ester Reduction: An alternative involves the esterification of 4-ethylcyclohexanecarboxylic acid followed by reduction of the resulting ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This route is often high-yielding but is economically unviable for bulk production due to the high cost and hazardous nature of metal hydride reagents.

  • Catalytic Hydrogenation: The most industrially viable method is the direct catalytic hydrogenation of an aromatic precursor. This approach offers high atom economy, avoids stoichiometric inorganic reagents, and allows for catalyst recycling. The starting material can be 4-ethylbenzaldehyde or 4-ethylbenzoic acid. The hydrogenation of 4-ethylbenzoic acid is particularly advantageous as it is a readily available commodity chemical. This process involves the saturation of the benzene ring and the reduction of the carboxylic acid to a primary alcohol.

This guide will focus exclusively on the catalytic hydrogenation of 4-ethylbenzoic acid, as it represents the most robust, economical, and scalable pathway for industrial production.

The Chosen Pathway: Catalytic Hydrogenation of 4-Ethylbenzoic Acid

The conversion of 4-ethylbenzoic acid to (4-Ethylcyclohexyl)methanol is a demanding hydrogenation process requiring the saturation of both the aromatic ring and the carboxylic acid group. This typically necessitates high pressures, elevated temperatures, and a highly active catalyst.

Causality of Catalyst Selection: The choice of catalyst is critical. Palladium on carbon (Pd/C) is highly effective for hydrogenating an aromatic ring but is generally inactive for the reduction of a carboxylic acid.[8] Ruthenium-based catalysts, particularly Ruthenium on a carbon support (Ru/C), are known to be active for the hydrogenation of both aromatic systems and carboxylic acid groups.[8][9][10] Therefore, 5% Ru/C is the catalyst of choice for this one-pot transformation, driving the reaction to completion and simplifying the process flow.

The overall reaction is as follows: 4-Ethylbenzoic Acid + 4 H₂ --(Ru/C, Heat, Pressure)--> (4-Ethylcyclohexyl)methanol + 2 H₂O

Process Workflow Diagram

G cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing A Raw Material Input (4-Ethylbenzoic Acid, Solvent) B Slurry Preparation (Mixing Tank) A->B C High-Pressure Hydrogenation (Stirred Autoclave Reactor) B->C F Catalyst Filtration (Pressure Filter) C->F D Catalyst Addition (5% Ru/C) D->C E H2 Supply (High-Pressure Source) E->C G Crude Product Collection F->G H Solvent Recovery (Distillation) G->H I Fractional Vacuum Distillation (Purification) G->I J Final Product QC & Packaging (4-Ethylcyclohexyl)methanol I->J

Caption: Industrial workflow for (4-Ethylcyclohexyl)methanol synthesis.

Experimental Protocols: From Bench to Bulk

PART 4.1: Laboratory Scale Protocol (100 g Scale)

This protocol establishes the baseline parameters for the reaction.

A. Materials and Equipment:

  • 1 L Stirred High-Pressure Autoclave (e.g., Parr reactor) with gas inlet, pressure gauge, thermocouple, and stirring mechanism.

  • 4-Ethylbenzoic Acid (100 g, 0.666 mol)

  • 5% Ruthenium on Carbon (Ru/C), 50% wet paste (10 g, 5 g dry weight, 5% w/w)

  • Methanol (500 mL, Anhydrous)[11]

  • Pressurized Hydrogen Cylinder with regulator

  • Heating Mantle with temperature controller

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary Evaporator

  • Laboratory-scale vacuum distillation setup

B. Procedure:

  • Reactor Charging: To the 1 L autoclave vessel, add 4-ethylbenzoic acid (100 g) and methanol (500 mL). Stir to dissolve.

  • Catalyst Addition: Carefully add the 5% Ru/C catalyst (10 g of 50% wet paste) to the reactor. Causality: The wet paste prevents the pyrophoric dry catalyst from becoming airborne.

  • System Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the headspace three times with nitrogen (N₂) followed by three purges with hydrogen (H₂) to remove all oxygen.

  • Pressurization and Heating: Pressurize the reactor to 50 bar (approx. 725 psi) with hydrogen. Begin stirring (700-1000 RPM) and heat the reactor to 150°C.

  • Reaction Monitoring: The reaction is exothermic. Monitor the internal temperature and pressure closely. The pressure will drop as hydrogen is consumed. Maintain the pressure at 50 bar by periodically re-pressurizing from the H₂ cylinder. Monitor the reaction progress by observing the cessation of hydrogen uptake. The typical reaction time is 8-12 hours.

  • Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature (< 30°C). Carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Catalyst Filtration: Open the reactor and filter the contents through a pad of Celite® to remove the Ru/C catalyst. Wash the catalyst cake with a small amount of methanol (2 x 50 mL) to recover any residual product.

  • Solvent Removal: Combine the filtrate and washes. Remove the methanol using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield (4-Ethylcyclohexyl)methanol as a colorless liquid.[1]

C. In-Process Controls (IPCs):

  • Reaction Completion: Monitor H₂ uptake. A stable pressure for over an hour indicates the reaction is likely complete.

  • Purity Check: Analyze a small sample of the crude product by Gas Chromatography (GC) before distillation to assess the conversion and presence of byproducts.

PART 4.2: Pilot Plant Scale-Up Protocol (5 kg Scale)

This protocol addresses the challenges of heat management and material handling at an intermediate scale.

A. Key Equipment Changes:

  • 50 L Glass-Lined or Stainless Steel Jacketed Reactor rated for high pressure.

  • Automated temperature control unit (TCU) for jacket heating/cooling.

  • Mechanical pump for solvent transfer.

  • Enclosed filtration system (e.g., Nutsche filter-dryer) for safe catalyst handling.

B. Procedure Modifications:

  • Charging: Use a mechanical pump to transfer the methanol into the reactor. Add the 4-ethylbenzoic acid (5 kg) through a charging port.

  • Catalyst Slurry: The Ru/C catalyst (500 g dry weight equivalent) should be added as a slurry in a small amount of methanol to prevent dust formation and ensure safe transfer.

  • Heat Management: The TCU is critical. The initial heating phase will require the jacket to be heated. As the exothermic reaction begins, the TCU must automatically switch to cooling mode to maintain the target temperature of 150°C and prevent a thermal runaway.

  • Hydrogenation: The principles are the same, but hydrogen is supplied from a larger bank of cylinders or a dedicated line. A mass flow controller can be used for precise monitoring of H₂ consumption.

  • Filtration: The crude reaction mixture is transferred to an enclosed Nutsche filter. The catalyst is retained under an inert nitrogen atmosphere and can be washed and potentially recovered for reuse.

  • Purification: The crude product is transferred to a pilot-scale distillation unit with a fractionating column to achieve high purity.

PART 4.3: Industrial Production Protocol (500 kg+ Scale)

This protocol describes a typical industrial batch process.

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Batch Size 100 g5 kg500 kg
Reactor Volume 1 L50 L5,000 L
Catalyst Loading 5% w/w5% w/w3-5% w/w (Optimized)
Solvent Volume 500 mL25 L2,500 L
H₂ Pressure 50 bar50-70 bar70-100 bar
Temperature 150°C150°C150-170°C
Stirring Speed 700-1000 RPM300-500 RPM100-200 RPM
Typical Yield 85-95%90-97%>95%

A. Process Description: At the industrial scale, the process is highly automated. 4-Ethylbenzoic acid is dissolved in methanol in a dedicated mixing vessel and then charged to the 5,000 L production reactor. The Ru/C catalyst is transferred as a slurry via a closed system. The reactor is sealed, purged, and pressurized with hydrogen from a bulk storage tank.

The reaction is controlled by a Distributed Control System (DCS), which manages the TCU to control the exothermic reaction precisely. Hydrogen consumption is monitored in real-time to track reaction progress. Upon completion, the reactor batch is cooled and transferred to a holding tank before filtration. Industrial-scale pressure filters are used to recover the catalyst, which is often sent for regeneration or precious metal recovery.

B. Industrial Purification: The crude (4-Ethylcyclohexyl)methanol is purified in a multi-tray fractional distillation column under high vacuum.[12]

  • First Cut (Heads): Low-boiling impurities and residual solvent are removed.

  • Heart Cut (Product): The pure (4-Ethylcyclohexyl)methanol is collected. Purity is continuously monitored by an in-line GC analyzer.

  • Final Cut (Tails): High-boiling impurities are removed and sent for waste disposal.

The final product is stored in dedicated tanks before being drummed or loaded into tankers for shipment.

Safety and Handling

Industrial production of (4-Ethylcyclohexyl)methanol involves significant hazards that must be rigorously controlled.

A. Chemical Hazards:

  • (4-Ethylcyclohexyl)methanol: Causes skin and serious eye irritation. May cause respiratory irritation.[1][13][14]

  • Hydrogen: Extremely flammable gas. Poses a significant explosion risk. Requires specialized handling and storage, and all equipment must be explosion-proof.

  • Methanol: Flammable and toxic liquid. Can be fatal if swallowed, inhaled, or absorbed through the skin.[15][16] Requires handling in well-ventilated areas with appropriate PPE.[11][17]

  • Ruthenium on Carbon (Dry): Pyrophoric; can ignite spontaneously in air. Must be handled wet or under an inert atmosphere.

B. Personal Protective Equipment (PPE):

  • Standard: Safety glasses with side shields, flame-resistant lab coat.[13]

  • Task-Specific:

    • Chemical Handling: Chemical-resistant gloves (e.g., nitrile, neoprene), face shield.[13]

    • High-Pressure Operations: Personnel should be behind a blast shield during initial pressurization and heating.

    • Spill Response: Full-face respirator with appropriate cartridges, chemical-resistant suit.

C. Engineering Controls:

  • Ventilation: All operations should be conducted in a well-ventilated area. High-pressure hydrogenation must be performed in a dedicated, reinforced bay with specialized ventilation.[13][17]

  • Inerting: Use of nitrogen gas for purging equipment is essential to prevent the formation of explosive air/hydrogen mixtures.

  • Grounding: All equipment must be properly grounded to prevent static discharge, which could ignite flammable vapors.[16]

  • Emergency Systems: Readily accessible safety showers, eyewash stations, and appropriate fire extinguishers (e.g., dry chemical, CO₂) are mandatory.[13]

References

  • IntechOpen. (2017, January 25). Catalytic Hydrogenation of Benzoic Acid. Available at: [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. North Dakota State University. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Available at: [Link]

  • National Institutes of Health. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. Available at: [Link]

  • The Royal Society of Chemistry. (2021, July 26). Electrocatalytic hydrogenation of benzoic acids in a proton-exchange membrane reactor. Available at: [Link]

  • WNHOME. (2023, February 21). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Available at: [Link]

  • Methanol Safe Handling. (n.d.). METHANOL SAFE HANDLING. Available at: [Link]

  • RSC Publishing. (2024, June 19). Catalytic hydrodeoxygenation of benzoic acid as a bio-oil model compound: reaction and kinetics using nickel-supported catalysts. Available at: [Link]

  • Google Patents. (n.d.). WO2011098432A2 - Method for producing 4-isopropylcyclohexylmethanol.
  • National Institutes of Health. (n.d.). (4-Ethylcyclohexyl)methanol. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Catalytic Hydrogenation of Benzoic Acid. Available at: [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Available at: [Link]

  • Methanex. (n.d.). Safe Handling. Available at: [Link]

  • Topsoe. (n.d.). Methanol | MeOH | CH3OH | Purification method. Available at: [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Available at: [Link]

  • Synthonix. (n.d.). (4-ethylcyclohexyl)methanol | 113296-33-6. Available at: [Link]

  • University of Texas at El Paso. (n.d.). Preparation of triphenyl methanol by grignard reaction. Available at: [Link]

  • Chemguide. (n.d.). Esterification. Available at: [Link]

  • Energy → Sustainability Directory. (2025, November 21). What Are the Safety Precautions Required When Handling Methanol in Biodiesel Production?. Available at: [Link]

  • Google Patents. (n.d.). EP0293739A1 - Method for the production of 4-isopropyl-cyclohexylmethanol or its alkyl ethers.
  • Organic Syntheses. (n.d.). 3,12-DIACETOXY-bisnor-CHOLANYLDIPHENYLETHYLENE. Available at: [Link]

  • GOV.UK. (2016, May 15). Incident management: methanol. Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 4-ethylbenzaldehyde. NIST WebBook. Available at: [Link]

  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Available at: [Link]

  • National Institutes of Health. (2015, July 15). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. PubMed. Available at: [Link]

  • Chemical Engineering Transactions. (2025, November 28). Sustainable Methanol Production via Integrated Supercritical CO2 Cycle: Process Optimization and Energy Efficiency Analysis. Available at: [Link]

  • DTU Research Database. (2021, September 17). Modelling and control of an integrated high purity methanol distillation configuration. Available at: [Link]

  • Ecoinvent. (n.d.). methanol production - Global - ecoQuery. Available at: [Link]

  • Bloomberg Professional Services. (2024, June 18). Scaling Up Hydrogen: The Case for Low-Carbon Methanol. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (4-Ethylcyclohexyl)methanol Synthesis

Welcome to the Process Optimization Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of (4-Ethylcyclohexyl)methanol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of (4-Ethylcyclohexyl)methanol. The synthesis of this critical intermediate typically proceeds via a two-stage process: the catalytic ring hydrogenation of 4-ethylbenzoic acid, followed by the reduction of the resulting 4-ethylcyclohexanecarboxylic acid (or its ester) to the target alcohol.

Below, we troubleshoot common yield-limiting issues, explain the causality behind specific reagent choices, and provide self-validating protocols grounded in peer-reviewed literature.

PHASE 1: Aromatic Ring Hydrogenation

Transformation: 4-Ethylbenzoic Acid → 4-Ethylcyclohexanecarboxylic Acid

FAQ & Troubleshooting

Q: Why is my conversion rate low, or why am I seeing decarboxylation side-products when hydrogenating 4-ethylbenzoic acid? A: Low conversion and thermal degradation are usually symptoms of a suboptimal catalyst-solvent pairing. Historically, Palladium on Carbon (Pd/C) without a solvent (molten state) was used, but this requires extreme temperatures (423 K) and pressures (15 MPa), which drive side reactions like decarboxylation[1]. Expert Insight: To improve thermodynamics and yield, switch to a Rhodium on Carbon (Rh/C) catalyst in supercritical carbon dioxide (scCO₂) . Rh/C enables efficient benzene ring hydrogenation at a much lower temperature (323 K). The scCO₂ medium enhances mass transfer and allows for 100% selectivity toward the cyclohexane ring without generating liquid chemical waste[1]. If scCO₂ is unavailable, a 5% Ru/C catalyst in a 1:1 1,4-dioxane/water binary solvent system can also achieve high selectivity (86%) by stabilizing the transition states and increasing hydrogen solubility[2].

Q: How can I prevent hydrogenolysis (ring-opening or dealkylation) during the reaction? A: Hydrogenolysis occurs when the catalyst is too aggressive. If using Ru/C, the addition of water to your organic solvent (e.g., a dioxane/water binary mixture) acts as a thermodynamic buffer. This binary system significantly reduces hydrogenolysis products like methylcyclohexane derivatives, ensuring the ethyl group and carboxylic acid moieties remain intact[2].

Quantitative Comparison: Hydrogenation Conditions
CatalystSolvent SystemTemp (K)H₂ PressureConversionSelectivity
5% Rh/C scCO₂ (10 MPa)3234.0 MPa56.6%100%
5% Ru/C 1,4-Dioxane / Water (1:1)4936.89 MPa~100%86%
Pd/C None (Molten Substrate)42315.0 MPaVariableModerate

Data synthesized from comparative transition metal catalyst studies[1][2].

Workflow Diagram

G A 4-Ethylbenzoic Acid (Substrate) B 5% Rh/C Catalyst scCO2 Medium A->B Load Substrate C High-Pressure Reactor 323 K, 4 MPa H2 B->C Pressurize D 4-Ethylcyclohexane- carboxylic Acid C->D 100% Selectivity

Workflow for the catalytic ring hydrogenation of 4-ethylbenzoic acid in scCO2.

Self-Validating Protocol 1: Rh/C Catalyzed Hydrogenation
  • Preparation: Charge a high-pressure stainless steel reactor with 8.2 mmol of 4-ethylbenzoic acid and 0.05 g of 5% Rh/C catalyst[1].

  • Purge & Pressurize: Seal the reactor and purge three times with H₂ to remove atmospheric oxygen. Pressurize with H₂ to 4 MPa, followed by CO₂ to reach a total pressure of 10 MPa[1].

  • Reaction: Heat the reactor to 323 K and stir continuously for 6 hours.

  • In-Process Control (Validation): Sample the mixture and analyze via HPLC. The disappearance of the UV-active aromatic peak (254 nm) confirms the reduction of the benzene ring[3].

  • Isolation: Cool the reactor and slowly depressurize to vent the CO₂. The product, 4-ethylcyclohexanecarboxylic acid, remains in the vessel. Filter to remove the Rh/C catalyst.

PHASE 2: Carboxylic Acid Reduction to Alcohol

Transformation: 4-Ethylcyclohexanecarboxylic Acid → (4-Ethylcyclohexyl)methanol

FAQ & Troubleshooting

Q: Should I reduce the free acid directly, or convert it to an ester first to get the highest yield? A: Both pathways can yield exceptional results (~97%) if executed correctly, but they have different operational challenges. Direct reduction of the free (trans-4-ethylcyclohexyl)carboxylic acid using Lithium Aluminum Hydride (LiAlH₄) in THF is highly efficient and frequently used in pharmacological studies synthesizing odorant receptor ligands[4][5]. However, direct acid reduction generates a lithium carboxylate salt intermediate that can precipitate and stall the reaction if stirring is inadequate. Expert Insight: If you face solubility issues upon scale-up, Fischer esterification to ethyl 4-ethylcyclohexanecarboxylate prior to LiAlH₄ reduction provides smoother kinetics and prevents intermediate precipitation, reliably yielding ~97% of the target alcohol[6].

Q: My LiAlH₄ workup always forms an unfilterable emulsion. How do I recover my product efficiently? A: This is a classic issue caused by improper quenching of the aluminum salts. You must use the Fieser Quench Method . For every n grams of LiAlH₄ used, quench sequentially with n mL of water, n mL of 15% NaOH (or 10% NaOH), and 3n mL of water[6]. This specific stoichiometric addition forces the aluminum complexes to precipitate as a crisp, white, granular solid (sodium aluminate) that is easily removed by vacuum filtration, leaving a clear organic filtrate containing your product.

Q: How do I control stereochemistry if my downstream application requires the trans-isomer? A: Ring hydrogenation yields a cis/trans mixture. If your downstream target requires stereopurity (e.g., probing the OR-I7 aldehyde receptor where the trans-conformation is critical for the hydrophobic binding pocket[4][5]), perform a base-catalyzed isomerization before the reduction step. Refluxing the intermediate ester/acid with a sodium alkoxide catalyst in an alcohol solvent shifts the equilibrium toward the thermodynamically more stable trans-isomer (>90% purity)[3].

Quantitative Comparison: Reduction Strategies
SubstrateReducing AgentSolventTempYieldRef
(trans-4-Ethylcyclohexyl)carboxylic acid LiAlH₄THF0 °C to RT97%[4]
Ethyl 4-ethylcyclohexanecarboxylate LiAlH₄THF0 °C to RT~97%[6]
Workflow Diagram

G A Ethyl 4-ethylcyclohexane- carboxylate B LiAlH4 in THF (0 °C to RT) A->B Dropwise Addition C Fieser Quench (H2O, NaOH) B->C Stir 4h at RT D (4-Ethylcyclohexyl)methanol (Yield: ~97%) C->D Filter & Distill

Step-by-step reduction workflow from the ethyl ester to (4-Ethylcyclohexyl)methanol.

Self-Validating Protocol 2: LiAlH₄ Reduction of the Ester
  • Preparation: Suspend LiAlH₄ (5 g, 132 mmol) in anhydrous THF (200 mL) under a nitrogen atmosphere and cool to 0 °C in an ice bath[6].

  • Addition: Slowly add a solution of ethyl 4-ethylcyclohexanecarboxylate (15 g, 81 mmol) in THF dropwise to control the exothermic evolution of hydrogen gas[6].

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 4 hours.

  • In-Process Control (Validation): Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the strong ester carbonyl stretch ( C=O ) at ~1735 cm⁻¹ validates the completion of the reduction.

  • Fieser Quench: Cool the reaction back to 0 °C. Quench successively and cautiously with 5 mL of distilled water, 5 mL of 10% aqueous NaOH, and finally 15 mL of distilled water[6]. Stir until the aluminum salts form a white, granular precipitate.

  • Isolation: Filter the mixture through a pad of Celite to remove the salts. Concentrate the THF filtrate under reduced pressure to yield (4-ethylcyclohexyl)methanol as a colorless liquid (Yield: ~97%)[4][6].

References

  • Wang, H., & Zhao, F. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences, 8(7), 628-634. URL:[Link]

  • Shinde, S. B., & Deshpande, R. M. (2021). Catalytic Hydrogenation of Benzoic Acid. ResearchGate. URL:[Link]

  • Biscoe, M., et al. (2013). Pharmacological studies of octanal recognition by mammalian odorant receptors. ProQuest Dissertations Publishing. URL:[Link]

  • Kerns, J. K., et al. (2016). Nrf2 regulators. WIPO (PCT) Patent WO2016203401A1. GlaxoSmithKline Intellectual Property Development Limited.
  • CN106316825A. (2017). Preparing method for trans-4-hydroxycyclohexanecarboxylic acid. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in (4-Ethylcyclohexyl)methanol Production

Welcome to the Advanced Diagnostics and Support Center for the synthesis of (4-Ethylcyclohexyl)methanol. In pharmaceutical and fine chemical development, the production of this compound typically relies on the heterogene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Support Center for the synthesis of (4-Ethylcyclohexyl)methanol. In pharmaceutical and fine chemical development, the production of this compound typically relies on the heterogeneous catalytic hydrogenation of an aromatic precursor (such as 4-ethylbenzyl alcohol or ethyl 4-ethylbenzoate) using transition metal catalysts like Ru/Al₂O₃ or Rh/C.

While these catalysts are highly efficient, the aromatic hydrogenation step is notoriously susceptible to catalyst deactivation. This guide provides drug development professionals and process chemists with field-proven, causality-driven troubleshooting strategies to diagnose, mitigate, and reverse catalyst deactivation.

Visual Diagnostic Matrix

Before altering your reaction parameters, it is critical to identify the exact mechanism of deactivation. The workflow below outlines a self-validating diagnostic pathway to isolate the root cause.

DeactivationPathway Start Catalyst Deactivation Detected Test1 ICP-MS of Filtrate Start->Test1 Check Metal Loss Test2 TGA of Spent Catalyst Start->Test2 Check Pore Blockage Test3 XPS / Feedstock GC Start->Test3 Check Chemisorption Res1 High Metal Content (Leaching) Test1->Res1 Res2 Mass Loss 300-500°C (Fouling/Coking) Test2->Res2 Res3 Heteroatoms Detected (S/Cl Poisoning) Test3->Res3 Mit1 Adjust pH / Change Support Res1->Mit1 Mit2 Thermal Regeneration Res2->Mit2 Mit3 Install Guard Bed Res3->Mit3

Diagnostic workflow for identifying and mitigating catalyst deactivation mechanisms.

Field-Reported FAQs & Troubleshooting

Q1: My Ru/Al₂O₃ catalyst shows a rapid decline in conversion after 3 recycle runs, but selectivity to (4-ethylcyclohexyl)methanol remains >95%. What is the root cause? A1: A drop in overall conversion coupled with stable selectivity almost exclusively points to a physical loss of active surface area rather than an electronic modification of the active sites. In the hydrogenation of aromatic systems, Ru/Al₂O₃ is prone to deactivation via nanoparticle agglomeration (sintering), which severely lowers the BET surface area of the support[1]. Causality: High localized temperatures at the catalyst surface during the exothermic hydrogenation of the aromatic ring increase the mobility of Ru adatoms. These atoms migrate and coalesce into larger crystallites, reducing the total number of exposed active sites while maintaining the same intrinsic reaction pathway. Action: Lower the H₂ pressure slightly to control the reaction rate, increase agitation to eliminate thermal hot spots, and verify the crystallite size using X-Ray Diffraction (XRD).

Q2: I am observing a sudden mid-reaction stall and an unexpected increase in hydrogenolysis byproducts (e.g., 1-ethyl-4-methylcyclohexane). What causes this shift? A2: This is a classic symptom of chemical poisoning, most likely by trace sulfur or halogenated impurities in your aromatic feedstock. In catalytic hydrogenation, chemical poisoning by sulfur is a primary culprit for sudden deactivation[2]. Causality: Sulfur compounds irreversibly chemisorb onto the most electron-rich, highly coordinated metal sites (often the edge and corner sites responsible for rapid aromatic ring saturation). By blocking these primary sites, the reaction is forced onto less active planar sites. This electronic modification increases the activation energy for ring saturation, allowing the competitive—and normally slower—hydrogenolysis of the benzylic C-OH (or ester) bond to dominate. Action: Analyze your feedstock using GC-PFPD (Pulsed Flame Photometric Detector). If sulfur is >1 ppm, pre-treat the feed through a nickel guard bed before introducing it to the main hydrogenation reactor.

Q3: How can I definitively distinguish between metal leaching and organic fouling (coking) as the root cause of my yield drop? A3: Both active species aggregation (fouling) and metal leaching are common deactivation pathways when processing alcohols[3]. You must use a self-validating analytical approach to separate them. Causality: Fouling occurs when heavy organic intermediates polymerize and physically block the mesopores of the carbon or alumina support. Leaching occurs when acidic byproducts (formed via trace oxidation of the alcohol) dissolve the active metal into the solvent phase. Action: Follow the Self-Validating Recovery Protocol below. If ICP-MS detects metal in the filtrate, you have a leaching problem. If TGA shows a massive weight loss during calcination, you have a fouling problem.

Self-Validating Catalyst Recovery & Diagnostic Protocols

To ensure scientific integrity, do not guess the deactivation mode. Execute the following step-by-step methodology to diagnose and potentially regenerate your catalyst. This protocol acts as a self-validating system: the outcome of Step 2 dictates and verifies the necessity of Step 3.

Phase 1: Isolation and Leaching Check (ICP-MS)

  • Isolate: Terminate the reaction and isolate the spent catalyst via hot filtration (using a 0.22 µm PTFE membrane) under an inert N₂ atmosphere.

  • Wash: Wash the filter cake with hot ethanol (3 x 50 mL) to remove loosely physisorbed organics. Retain all filtrate.

  • Validate Leaching: Acid-digest a 5 mL aliquot of the combined filtrate and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Validation Checkpoint: If the active metal (Ru, Rh, or Pd) concentration is > 5 ppm , deactivation is primarily driven by metal leaching[3]. Do not proceed to thermal regeneration; you must switch to a more chemically robust support (e.g., TiO₂ instead of Al₂O₃) or neutralize acidic byproducts in your feed. If < 1 ppm , proceed to Phase 2.

Phase 2: Thermal Profiling (Fouling Check via TGA)

  • Sample: Take a 10 mg sample of the dried, spent catalyst.

  • Analyze: Run Thermogravimetric Analysis (TGA) under a flow of synthetic air (50 mL/min), ramping from 25 °C to 600 °C at 10 °C/min.

    • Validation Checkpoint: A sharp mass loss (>5 wt%) between 300 °C and 500 °C confirms the combustion of carbonaceous fouling (coke)[2]. This validates that the pores are blocked and thermal regeneration will be effective.

Phase 3: Oxidative Regeneration (Recovery)

  • Calcine: Transfer the remaining bulk spent catalyst to a tube furnace. Calcine under a 5% O₂ / 95% N₂ stream at 350 °C for 3 hours to gently combust the polymerized oligomers without causing thermal runaways.

  • Re-reduce: Purge the system with N₂, then switch to a 5% H₂ / 95% N₂ stream at 250 °C for 2 hours to re-reduce any oxidized metal species back to their active zero-valent state.

  • Re-test: Deploy the regenerated catalyst in a standard batch reaction. Complete recovery of initial activity validates reversible organic fouling.

Quantitative Thresholds for Deactivation Modes

Use the following structured data to benchmark your analytical results and standardize your troubleshooting response.

Deactivation ModePrimary Diagnostic ToolQuantitative Threshold for DiagnosisImpact on SelectivityRecommended Mitigation
Metal Leaching ICP-MS (Filtrate)> 5 ppm active metal in solutionNegligibleSwitch to TiO₂ or Carbon support; buffer solvent pH.
Thermal Sintering XRD (Scherrer Eq.)> 20% increase in crystallite sizeModerate decreaseLower reaction temperature; improve reactor agitation.
Chemical Poisoning XPS (Catalyst surface)> 0.5 at% S, P, or Cl detectedSevere decrease (Hydrogenolysis increases)Pre-treat feedstock with a sacrificial Ni guard bed.
Organic Fouling TGA (Air atmosphere)> 5 wt% loss between 300–500 °CNegligiblePerform oxidative calcination at 350 °C followed by reduction.

References

  • Development of an experimental protocol for benzene hydrogenation catalysts screening and study of...
  • Process for the preparation of alcohols by catalytic hydrogenation of aldehydes or ketones (DE19844325A1)
  • Catalytic Activity Enhancement on Alcohol Dehydrogenation via Directing Reaction Pathways from Single- to Double-Atom Catalysis Journal of the American Chemical Society URL

Sources

Troubleshooting

Optimizing solvent selection for the recrystallization of (4-Ethylcyclohexyl)methanol

Technical Support Center: (4-Ethylcyclohexyl)methanol Purification Welcome to the technical support center for the purification of (4-Ethylcyclohexyl)methanol. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (4-Ethylcyclohexyl)methanol Purification

Welcome to the technical support center for the purification of (4-Ethylcyclohexyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization process. Our focus is on explaining the causality behind experimental choices to empower you to optimize your purification strategy effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of (4-Ethylcyclohexyl)methanol is a liquid or a waxy semi-solid at room temperature. Can it be purified by recrystallization?

This is the most critical question to address. Standard recrystallization is a purification technique for solid materials. According to safety and technical data sheets, (4-Ethylcyclohexyl)methanol is a liquid at standard temperature and pressure.[1] This presents a significant challenge.

Answer & Analysis:

  • For Liquid Samples: If your sample is a pure liquid, purification should be approached using distillation, likely under reduced pressure given its predicted boiling point of approximately 207°C.[1]

  • For Impure, Waxy, or Semi-Solid Samples: If impurities have caused your sample to exist as a waxy or low-melting solid, recrystallization may be possible, but it requires a specialized approach. The phenomenon where a compound separates as a liquid instead of a solid during this process is known as "oiling out."[2][3] This typically happens when the solution becomes saturated at a temperature above the compound's melting point. Success will depend on inducing crystallization at a temperature below its melting point, which may necessitate a low-temperature or cryogenic recrystallization.

Recommendation: First, confirm the physical state of your highest purity sample. If it is indeed a liquid, distillation is the preferred method. If you are working with a solid crude product, proceed with the following guidance, paying close attention to the troubleshooting section on "oiling out."

Q2: What are the core principles for selecting an optimal recrystallization solvent?

The success of any recrystallization hinges on the choice of solvent.[4] The ideal solvent creates a delicate solubility equilibrium that can be manipulated by temperature.

Answer & Analysis:

The perfect solvent should exhibit the following characteristics, grounded in the principles of solubility and thermodynamics:

  • Differential Solubility (The Golden Rule): The compound of interest should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4°C).[4] This temperature-dependent solubility gradient is the driving force for crystallization.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals during the drying phase.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]

Q3: How does the molecular structure of (4-Ethylcyclohexyl)methanol guide my solvent choice?

The principle of "like dissolves like" is your primary guide.[7] Analyzing the structure of (4-Ethylcyclohexyl)methanol reveals its amphiphilic nature, which is key to selecting a starting solvent.

Answer & Analysis:

  • Non-Polar Component: The (4-Ethylcyclohexyl) moiety is a large, non-polar, aliphatic ring system. This part of the molecule will have favorable van der Waals interactions with non-polar solvents like hexane, cyclohexane, or toluene.

  • Polar Component: The primary alcohol (-CH2OH) group is polar and capable of hydrogen bonding. This "polar head" will interact strongly with polar protic solvents like ethanol, methanol, or water.

This dual nature suggests that a solvent of intermediate polarity, or a mixed-solvent system, will likely provide the optimal solubility curve needed for successful recrystallization. A related compound, 4-Methylcyclohexanemethanol, is noted to be only slightly soluble in water but highly soluble in many organic solvents, reinforcing this approach.[8]

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for (4-Ethylcyclohexyl)methanol

This small-scale protocol is designed to efficiently test a range of solvents to identify the most promising candidates for a full-scale recrystallization.

Methodology:

  • Preparation: Aliquot approximately 20-30 mg of your crude, solid (4-Ethylcyclohexyl)methanol into several small test tubes.

  • Room Temperature Test: To each tube, add a single candidate solvent (see Table 2) dropwise, vortexing after each addition. Observe if the solid dissolves readily at room temperature.

    • Interpretation: If the compound dissolves in <0.5 mL of solvent at room temperature, the solvent is too powerful, and the compound will be difficult to recover upon cooling. Exclude this solvent as a primary choice.

  • Heating Test: If the compound is sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Interpretation: An ideal solvent will dissolve the compound completely near its boiling point in a minimal volume.

  • Cooling Test: Once a saturated solution is formed at high temperature, allow the tube to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

    • Interpretation: Observe the quality and quantity of crystals formed. Abundant, well-formed crystals indicate a promising solvent.

  • Documentation: Record all observations in a laboratory notebook.

Data Presentation

Table 1: Physicochemical Properties of (4-Ethylcyclohexyl)methanol

PropertyValueSource(s)
Molecular Formula C₉H₁₈O[1][9]
Molecular Weight 142.24 g/mol [9][10]
Physical Form Liquid (at STP)[1]
Predicted Boiling Point 206.9 ± 8.0 °C[1]
XLogP3 2.7[9]

Table 2: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale for Inclusion
Hexane 69Non-PolarSolubilizes the non-polar cyclohexane ring; may have low solubility for the alcohol group, making it a good "bad" solvent in a pair.[11]
Toluene 111Non-Polar (Aromatic)Its aromatic structure can interact with the ring system; often effective for moderately polar compounds.[11][12]
Ethyl Acetate 77IntermediateBalances polar (ester) and non-polar (ethyl) characteristics.
Ethanol 78Polar ProticThe hydroxyl group interacts strongly with the compound's alcohol group. Often a good "good" solvent.[13][14]
Water 100Polar ProticUnlikely to work alone due to the large non-polar tail, but is an excellent "bad" solvent to pair with ethanol or acetone.[12]

Troubleshooting Guide

Q4: My compound "oiled out" during cooling instead of forming crystals. What should I do?

This is a common and frustrating problem, especially for low-melting point solids or when using mixed solvent systems.[15]

Answer & Troubleshooting Steps:

  • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more volume) to slightly decrease the saturation point.[2] This ensures the solution becomes saturated at a lower temperature, hopefully one below the compound's melting point.

  • Slow Down Cooling: Rapid cooling encourages oiling. After dissolving the sample, allow the flask to cool very slowly. You can insulate the flask by placing it in a beaker of hot water or leaving it on a hot plate with the heat turned off.[13][16]

  • Scratch or Seed: If the solution is supersaturated but reluctant to crystallize, induce nucleation by vigorously scratching the inside of the flask below the solvent line with a glass rod.[2] Alternatively, add a tiny "seed crystal" of the pure compound.[6]

  • Re-evaluate Your Solvent: If oiling persists, your chosen solvent system may be unsuitable. The compound's melting point might be too low for that specific solvent. Try a different solvent with a lower boiling point.

Q5: I've cooled the solution, but no crystals have formed. What went wrong?

This typically indicates one of two issues: the solution is not sufficiently saturated, or it is supersaturated and requires a nucleation event.

Answer & Troubleshooting Steps:

  • Too Much Solvent: This is the most common reason for crystallization failure.[15] Gently boil off a portion of the solvent to increase the solute concentration. Allow it to cool again and see if crystals form.

  • Induce Nucleation: As described above, use a seed crystal or scratch the inside of the flask with a glass rod.[2] Dipping a glass rod in the solution and allowing the solvent to evaporate on the tip, then re-introducing it, can also create seed crystals.

  • Cool to a Lower Temperature: If an ice bath is ineffective, try a dry ice/acetone bath, but be careful not to freeze the solvent itself.[5]

  • Consider a Solvent Pair: If you are using a single solvent, your compound may still be too soluble even when cold. In this case, use a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., hot ethanol) and then add a "bad," miscible solvent (e.g., hot water) dropwise until the solution just turns cloudy (the saturation point). Add a final drop or two of the "good" solvent to clarify, then cool slowly.[12]

Workflow Visualizations

Solvent_Selection_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_troubleshoot Troubleshooting Start Start with Crude Solid Sample Screen Perform Small-Scale Solvent Screen (Protocol 1) Start->Screen Decision1 Good Crystals Formed upon Cooling? Screen->Decision1 Success Proceed to Scale-Up Recrystallization Decision1->Success Yes OiledOut Compound 'Oiled Out'? Decision1->OiledOut No NoCrystals No Crystals Formed? OiledOut->NoCrystals No TryPair Try Mixed-Solvent System (e.g., Ethanol/Water) OiledOut->TryPair Yes NoCrystals->TryPair ReScreen Select New Solvent and Re-Screen TryPair->ReScreen ReScreen->Screen

Caption: Solvent selection workflow for recrystallization.

Troubleshooting_Logic cluster_oil Oiling Out cluster_nocrystal No Crystals Problem Problem Encountered During Cooling IsOil Is it 'Oiling Out'? Problem->IsOil ActionOil 1. Re-heat & Add More Solvent 2. Cool Slowly 3. Scratch/Seed to Induce IsOil->ActionOil Yes IsNone No Crystals Forming? IsOil->IsNone No End Pure Crystals Obtained ActionOil->End ActionNone 1. Reduce Solvent Volume 2. Scratch/Seed to Induce 3. Use Lower Temp Bath IsNone->ActionNone Yes IsNone->End No ActionNone->End

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • (4-ethylcyclohexyl)methanol | 113296-33-6. (n.d.). Synthonix. Retrieved March 29, 2026, from [Link]

  • (4-Ethylcyclohexyl)methanol | C9H18O | CID 3017455. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Jing, F., & Hillmyer, M. A. (2007). Cyclohexyl-Substituted Polyglycolides with High Glass Transition Temperatures. Journal of the American Chemical Society. ACS Publications. Retrieved March 29, 2026, from [Link]

  • Recrystallization. (n.d.). UCCS. Retrieved March 29, 2026, from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]

  • Various Authors. (2017, February 16). What is the best solvent for recrystallization? Quora. Retrieved March 29, 2026, from [Link]

  • Recrystallization Procedures. (n.d.). Occidental College. Retrieved March 29, 2026, from [Link]

  • Various Authors. (2009, December 11). Berkeley Review Ochem question regarding recrystallization solvent choice. Student Doctor Network. Retrieved March 29, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved March 29, 2026, from [Link]

  • Recrystallization. (n.d.). National Chemical Laboratory, India. Retrieved March 29, 2026, from [Link]

  • Finding the best solvent for recrystallisation. (2021, September). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Common Solvents for Crystallization. (n.d.). University of Rochester. Retrieved March 29, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 29, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved March 29, 2026, from [Link]

  • Understanding Wax Crystallization: Key Factors and Solutions for Optimal Performance. (2025, February 2). Fushun Ejet. Retrieved March 29, 2026, from [Link]

  • 4-Methylcyclohexanemethanol. (n.d.). In Wikipedia. Retrieved March 29, 2026, from [Link]

Sources

Optimization

Optimizing temperature and pressure for (4-Ethylcyclohexyl)methanol distillation

Welcome to the Technical Support Center for the purification and isomeric resolution of (4-Ethylcyclohexyl)methanol . This guide is designed for researchers, chemical engineers, and drug development professionals who req...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and isomeric resolution of (4-Ethylcyclohexyl)methanol . This guide is designed for researchers, chemical engineers, and drug development professionals who require high-purity fractions of this critical intermediate.

Because (4-Ethylcyclohexyl)methanol exists as a mixture of cis and trans isomers with nearly identical boiling points[1], standard atmospheric distillation often results in poor resolution and thermal degradation. This guide provides field-proven, self-validating protocols grounded in thermodynamic principles to ensure optimal yield and isomeric purity.

Physicochemical & Thermodynamic Data

Before initiating any distillation workflow, it is critical to understand the thermodynamic boundaries of your target compound. The table below summarizes the quantitative data necessary for parameterizing your distillation apparatus.

PropertyValueCausality / Implication for Distillation
Molecular Weight 142.24 g/mol [2]Determines vapor density and behavior under high vacuum.
Boiling Point (760 Torr) 206.9°C ± 8.0°C[3]High atmospheric BP risks thermal cracking; necessitates vacuum distillation.
Target BP (1.0 Torr) ~65°C - 75°CCalculated via the Clausius-Clapeyron relation[4], to preserve structural integrity.
Density ~0.874 g/cm³[5]Affects the reflux ratio and the liquid holdup in the fractionating column.
Isomeric Profile cis and trans mixtureRequires high theoretical plates (e.g., spinning band column) for resolution[1],[6].

Experimental Protocol: High-Vacuum Fractional Distillation

To guarantee reproducibility, this protocol is designed as a self-validating system . You must verify the success of each phase before proceeding to the next to prevent catastrophic sample loss.

Phase 1: System Integrity & Leak Testing
  • Assemble a high-vacuum distillation apparatus equipped with a spinning band column[7].

  • Validation Step: Seal the system and engage the vacuum pump without applying heat. The system must achieve a baseline pressure of < 1.0 Torr .

  • Isolate the pump. If the pressure rises by more than 0.5 Torr over 15 minutes, you have a micro-leak. Re-grease all ground glass joints and check O-rings before proceeding.

Phase 2: Vacuum Degassing (Anti-Bumping Protocol)
  • Load the crude (4-Ethylcyclohexyl)methanol into the boiling flask. Add a PTFE-coated magnetic stir bar (do not use porous boiling chips under vacuum).

  • Apply a moderate vacuum (approx. 50 Torr) and gently heat the oil bath to 40°C.

  • Causality: This step removes dissolved gases and trace volatile extraction solvents (such as methylene chloride or ether)[8]. Skipping this step will cause violent bumping and contamination of the fractionating column.

Phase 3: Equilibration & Isomer Resolution
  • Lower the system pressure to 0.1 - 1.0 Torr .

  • Gradually increase the heating mantle temperature until a steady reflux is observed at the bottom of the spinning band column.

  • Engage the spinning band motor. The rotating helical band forces rising vapors into intimate contact with the descending condensate[9].

  • Validation Step: Allow the system to run at total reflux for 30 minutes. This establishes the thermal gradient and maximizes the theoretical plates (up to 50 plates) required to separate the cis and trans isomers[6],[10].

Phase 4: Fraction Collection
  • Forecut (< 60°C): Slowly open the takeoff valve at a high reflux ratio (e.g., 10:1). Collect and discard any remaining moisture or low-boiling impurities.

  • Main Fractions (65°C - 75°C): Collect the trans-isomer first, followed by the cis-isomer. Monitor the vapor temperature rigorously; a fluctuation of even 0.5°C indicates a transition between isomers.

  • Bottoms (> 80°C): Cease collection when the vapor temperature drops or the boiling flask residue thickens into tars.

Troubleshooting & FAQs

Q: Why is my (4-Ethylcyclohexyl)methanol degrading or polymerizing during distillation? A: You are likely exceeding the compound's thermal stability threshold. At atmospheric pressure, the boiling point is ~207°C[3]. Heating organic compounds above 150°C for prolonged periods often induces thermal cracking or unwanted isomerization. You must utilize a temperature-pressure nomograph based on the Clausius-Clapeyron equation[4], to drop the system pressure to < 1.0 Torr, thereby lowering the boiling point to a safe 65°C–75°C.

Q: I am using a Vigreux column, but my GC-MS analysis shows the cis and trans isomers are still mixed. How do I resolve them? A: A standard Vigreux column only provides 2 to 3 theoretical plates, which is entirely insufficient for separating isomers with nearly identical boiling points[7]. You must upgrade to a Spinning Band Distillation system. The internal rotating mesh creates dynamic vapor-liquid interfaces, generating between 20 and 50 theoretical plates[6],[10]. This high-efficiency fractionation is mandatory for isolating the pure trans and cis forms[1].

Q: My system experiences sudden pressure spikes and violent bumping as soon as I apply heat. How do I stabilize it? A: This is caused by flash-boiling of trapped moisture or residual extraction solvents (like methylene chloride)[8]. To fix this, you must implement the Vacuum Degassing step (Phase 2 of the protocol). Hold the crude mixture at 40°C under a mild vacuum (50 Torr) for 30 minutes before dropping to high vacuum. Additionally, ensure your magnetic stirrer is operating at a high RPM to provide mechanical agitation, as traditional boiling stones are ineffective under vacuum.

Distillation Workflow & Isomeric Separation Pathway

The following diagram maps the logical progression of the distillation workflow, highlighting the critical divergence point where high theoretical plates resolve the isomers.

DistillationWorkflow Start Crude (4-Ethylcyclohexyl)methanol (cis/trans mixture) Degassing Vacuum Degassing (25°C - 40°C, 50 Torr) Start->Degassing Heating High-Vacuum Heating (0.1 - 1.0 Torr) Degassing->Heating F1 Forecut: Volatiles & Moisture (< 60°C) Heating->F1 T < 60°C F2 Main Fraction: Isomer Separation (Spinning Band Column) Heating->F2 T = 65-75°C Residue Heavy Residue / Tars (> 80°C) Heating->Residue Bottoms Trans trans-Isomer (Higher Purity) F2->Trans Plate 1-20 Cis cis-Isomer (Secondary Cut) F2->Cis Plate 20-40

Workflow for the vacuum distillation and isomeric resolution of (4-Ethylcyclohexyl)methanol.

References

  • ProQuest. "Pharmacological studies of octanal recognition by mammalian odorant receptors." ProQuest. [Link]

  • Nanodistilling. "Spinning Band Distillation." Nanodistilling. [Link]

  • Wikipedia Contributors. "Distillation." Wikipedia, The Free Encyclopedia.[Link]

  • Solvent Recycling. "Spinning Band Distillation: Spinning Band Types." Solvent Recycling.[Link]

  • Wikipedia Contributors. "Vacuum distillation." Wikipedia, The Free Encyclopedia.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of GC-FID Analytical Methods for (4-Ethylcyclohexyl)methanol Purity

This guide provides a comprehensive framework for the validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for determining the purity of (4-Ethylcyclohexyl)methanol. It is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for determining the purity of (4-Ethylcyclohexyl)methanol. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and product release. This document delves into the theoretical underpinnings and practical execution of method validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The Imperative of Method Validation

In the realm of chemical analysis, particularly for materials used in research and development, the assurance of a product's purity is paramount. An analytical method, no matter how technologically advanced, is only as good as its validated performance. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4] For the purity determination of (4-Ethylcyclohexyl)methanol, a validated GC-FID method ensures that the reported purity value is accurate, precise, and reliable.

Why GC-FID for (4-Ethylcyclohexyl)methanol?

Gas chromatography is an ideal separation technique for volatile and semi-volatile compounds like (4-Ethylcyclohexyl)methanol. The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it an excellent choice for quantifying the main component and any organic impurities.[5][6] The combination of GC's separation power and FID's sensitivity provides a robust platform for purity analysis.[7]

A Comparative Look: Alternative Methodologies

While GC-FID is a powerful technique for this application, it is prudent to consider other analytical approaches.

Method Principle Advantages for (4-Ethylcyclohexyl)methanol Analysis Disadvantages for (4-Ethylcyclohexyl)methanol Analysis
GC-FID Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed in a hydrogen flame.[5]High resolution for volatile compounds, high sensitivity to hydrocarbons, robust and reliable.Destructive to the sample, not suitable for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for a wider range of compounds, including non-volatile impurities. Can be non-destructive.[8]May require derivatization for compounds lacking a UV chromophore, like (4-Ethylcyclohexyl)methanol. Potentially more complex mobile phases.
Spectrophotometry Measures the absorption of light by a substance at a specific wavelength.Simple, rapid, and non-destructive.[9]Lacks specificity; any impurity that absorbs at the same wavelength will interfere, making it unsuitable for purity determination without prior separation.[10][11]
Quantitative Nuclear Magnetic Resonance (qNMR) Provides structural information and quantitative data based on the nuclear magnetic resonance of atomic nuclei.Provides absolute quantification without the need for a reference standard of the analyte. Highly specific.Lower sensitivity compared to chromatographic methods, higher instrument cost and complexity.

For the routine quality control of (4-Ethylcyclohexyl)methanol, where the primary concern is the quantification of the main component and volatile organic impurities, GC-FID offers the optimal balance of performance, reliability, and cost-effectiveness.

The Validation Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for validating a GC-FID method for the purity of (4-Ethylcyclohexyl)methanol, in accordance with ICH Q2(R1) guidelines.[2][3]

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidationReport Validation Report Generation SystemSuitability->ValidationReport

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11][12]

Experimental Protocol:

  • Blank Analysis: Inject a sample of the diluent (e.g., methanol) to ensure no interfering peaks are present at the retention time of (4-Ethylcyclohexyl)methanol or its expected impurities.

  • Impurity Spiking: Prepare a solution of (4-Ethylcyclohexyl)methanol and spike it with known, structurally similar potential impurities (e.g., cyclohexylmethanol, 4-methylcyclohexylmethanol).

  • Analysis: Analyze the spiked sample and a non-spiked sample.

  • Evaluation: The method is considered specific if the peaks for (4-Ethylcyclohexyl)methanol and the spiked impurities are well-resolved.

Acceptance Criteria: The resolution between the (4-Ethylcyclohexyl)methanol peak and the closest eluting impurity peak should be greater than 1.5.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13][14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][15]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of (4-Ethylcyclohexyl)methanol of a known concentration in a suitable solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999[12]

  • Y-intercept: Should be close to zero.

Hypothetical Data for Linearity:

Concentration (% of Target)Peak Area (n=3)
80801,234
90902,345
1001,003,456
1101,104,567
1201,205,678
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[10][16] It is often assessed through recovery studies.

Experimental Protocol:

  • Sample Preparation: Prepare samples of a known concentration of (4-Ethylcyclohexyl)methanol (e.g., at 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each concentration level in triplicate.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]

Hypothetical Data for Accuracy:

Concentration LevelMean Recovery (%)
80%99.5
100%100.2
120%101.1
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10][16] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of (4-Ethylcyclohexyl)methanol at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%

  • Intermediate Precision: RSD ≤ 2.0%[12]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][17]

Experimental Protocol (Based on the calibration curve):

  • Calibration Curve: Use the data from the linearity study.

  • Calculation:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[18]

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[18]

Acceptance Criteria: The LOQ should be experimentally verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15][19]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the GC method parameters, one at a time. Examples include:

    • Column temperature (± 2°C)

    • Injector temperature (± 5°C)

    • Carrier gas flow rate (± 5%)

  • Analysis: Analyze a standard solution of (4-Ethylcyclohexyl)methanol under each varied condition.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, resolution).

Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.

Robustness_Testing cluster_method Nominal GC Method cluster_variations Deliberate Variations cluster_evaluation Evaluation Nominal Standard Method Parameters Temp Column Temp ±2°C Nominal->Temp Flow Flow Rate ±5% Nominal->Flow Injector Injector Temp ±5°C Nominal->Injector SST System Suitability Criteria Met? Temp->SST Flow->SST Injector->SST

Caption: The process of robustness testing.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[20][21][22]

Experimental Protocol:

  • Standard Injection: Before running any samples, inject a standard solution of (4-Ethylcyclohexyl)methanol (typically five or six replicate injections).

  • Parameter Calculation: Calculate key system suitability parameters.

System Suitability Parameters and Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0% for 5 injections

Conclusion

A thoroughly validated GC-FID method is a cornerstone of reliable purity assessment for (4-Ethylcyclohexyl)methanol. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, robustness, and system suitability, laboratories can ensure the integrity of their analytical data. This guide provides a comprehensive, yet flexible, framework that can be adapted to specific laboratory and regulatory requirements, ultimately contributing to the development of high-quality chemical products.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • General Chapters: <621> CHROMATOGRAPHY. Pharmacopeia. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Limit of Detection and Limit of Quantification Determination in Gas Chromatography. International Journal of Analytical Chemistry. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Are You Sure You Understand USP <621>?. LCGC International. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. Industrial Pharmacist. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • USP Chapter 621: Overview & Key Points. Phenomenex. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Gas Chromatography (GC) – Flame Ionization Detection (FID). Jordi Labs. [Link]

  • Analytical Validation Quick Reference Guide. ChromSolutions. [Link]

  • Quality Guidelines. ICH. [Link]

  • LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. UT. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. The National Center for Biotechnology Information. [Link]

  • LC and GC: Calibration Guide for Precise Results. Phenomenex. [Link]

  • System Suitability Testing: Ensuring Reliable Results. Lab Manager. [Link]

  • Going Low: Understanding Limit of Detection in Gas Chromatography. LCGC International. [Link]

  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Science and Education Publishing. [Link]

  • Precision and accuracy of three quantitative GC‐methods—Real internal... ResearchGate. [Link]

  • Which other method other than Gas Chromatography can be used in the content determination of Alcohol in Pharmaceutical syrup?. ResearchGate. [Link]

  • The Linearity or Reportable Range Experiment. Westgard QC. [Link]

  • How Do You Measure the Percentage of Alcohol in Beer, Wine and Other Beverages?. American Chemical Society. [Link]

  • System Suitability. Chromatography Forum. [Link]

  • The Importance of Calibration and Quality Control in Gas Chromatography. Lab Manager. [Link]

  • What Does Specificity Mean in Chromatography?. Chromatography Today. [Link]

  • How Close is Close Enough? Accuracy and Precision. LCGC International. [Link]

  • Why System Suitability Tests Are Not a Substitute for Analytical Instrument Qualification or Calibration, Part I. LCGC International. [Link]

  • Performance Characteristics Measured in Method Validation. LCGC International. [Link]

  • Gas chromatography with flame ionization detector: When is GC-FID used? What can it do?. Quality Analysis. [Link]

  • Questions and Answers on System Suitability Tests (SST) - Part 1. ECA Academy. [Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]

  • Results of the robustness test of the method. ResearchGate. [Link]

  • GC-FID | Gas Chromatography Flame Ionization Detector. SCION Instruments. [Link]

  • GC with Flame Ionization Detector (FID): Applications and Considerations. Phenomenex. [Link]

  • A Novel and Simple Method for a Differentiation of Alcohol Types. PubMed. [Link]

  • 7 Types of Alcohol Tests. Fastest Labs. [Link]

  • Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. MDPI. [Link]

  • Alcoholic Beverage Testing: Methods, Requirements, and Applications. ILT. [Link]

  • A Robust Static Headspace GC-FID Method to Detect and Quantify Formaldehyde Impurity in Pharmaceutical Excipients. PMC. [Link]

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Comparative

A Senior Application Scientist's Guide to Catalytic Efficiency in (4-Ethylcyclohexyl)methanol Synthesis

Introduction: The Pursuit of (4-Ethylcyclohexyl)methanol (4-Ethylcyclohexyl)methanol is a key structural motif and intermediate in the synthesis of advanced materials and pharmaceuticals, prized for its unique combinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of (4-Ethylcyclohexyl)methanol

(4-Ethylcyclohexyl)methanol is a key structural motif and intermediate in the synthesis of advanced materials and pharmaceuticals, prized for its unique combination of a substituted cycloaliphatic ring and a primary alcohol functional group. The efficient and selective synthesis of this compound is a critical objective for process chemists and researchers. The primary challenge lies in the complete hydrogenation of the aromatic precursor, 4-ethylbenzoic acid or its derivatives, which requires the saturation of the stable aromatic ring and the reduction of the carboxylic acid or ester group, without promoting undesirable side reactions like hydrogenolysis.[1][2]

This guide provides an in-depth comparison of two prominent catalytic routes for the synthesis of (4-Ethylcyclohexyl)methanol, focusing on the catalytic efficiency of Ruthenium- and Rhodium-based systems. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental design, offering field-proven insights to guide your catalyst selection and process optimization. We will explore the nuances of each system, supported by comparative data and detailed, validated methodologies.

Pillar 1: Catalytic Strategies for Dual Hydrogenation

The synthesis of (4-Ethylcyclohexyl)methanol from 4-ethylbenzoic acid is a tandem hydrogenation process. The catalyst must be active for two distinct transformations:

  • Arene Hydrogenation: The saturation of the electron-rich benzene ring. This is a thermodynamically favorable but kinetically challenging step.[3]

  • Carboxylic Acid Reduction: The conversion of the carboxyl group to a primary alcohol. This reduction is notoriously difficult and often requires harsh conditions or specialized catalytic systems.[4][5]

Noble metals like Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) are the workhorses for hydrogenation.[6] However, their performance varies significantly. For instance, Pd/C is highly effective for arene hydrogenation but generally inactive for reducing the carboxylic acid group under typical conditions.[7][8] Conversely, catalysts must be designed to avoid hydrogenolysis of the resulting C-O bond, which would lead to byproduct formation. This guide will focus on Ruthenium and Rhodium, as they are among the most potent and versatile metals for these challenging transformations.[9][10]

Route A: The Workhorse - Ruthenium-Catalyzed Hydrogenation

Ruthenium-based catalysts, particularly Ruthenium on a carbon support (Ru/C), are widely recognized for their exceptional ability to hydrogenate both aromatic rings and carboxylic acids, making them a primary choice for a one-pot synthesis of (4-Ethylcyclohexyl)methanol.[7][8]

The Rationale: Why Ruthenium?

Ruthenium's efficacy stems from its electronic properties and its ability to activate both hydrogen and the substrate on its surface. It demonstrates a high tolerance for acidic functional groups, which can poison other catalysts.[9] The carbon support provides a high surface area for the dispersion of Ru nanoparticles, maximizing the number of active sites available for catalysis.[11] Furthermore, the addition of promoters or the use of specific solvents can enhance selectivity and conversion rates.[1]

Reaction Pathway: Ru/C Catalysis

cluster_main Route A: Ruthenium-Catalyzed Hydrogenation A 4-Ethylbenzoic Acid B (4-Ethylcyclohexyl)carboxylic Acid (Intermediate) A->B +3 H₂ Ru/C (Ring Hydrogenation) C (4-Ethylcyclohexyl)methanol (Product) B->C + H₂ Ru/C (Carboxyl Reduction)

Caption: Reaction pathway for the Ru/C-catalyzed synthesis of (4-Ethylcyclohexyl)methanol.

Performance Benchmarking: Ruthenium-Based Catalysts

The following table summarizes typical performance data for the hydrogenation of benzoic acid derivatives using various Ruthenium catalysts, providing a baseline for what can be expected in the synthesis of (4-Ethylcyclohexyl)methanol.

Catalyst SystemSupportTemp. (°C)H₂ Pressure (MPa)Time (h)Conversion (%)Selectivity to Alcohol (%)Source(s)
5% Ru/CCarbon2206.896>95Variable (Yields mixture of acid and alcohol)[7][8]
5% Ru/Al₂O₃Alumina2206.896~100Moderate (Favors acid product)[1]
5% Ru/TiO₂Titania2206.896~100Moderate[1]
Ru/g-C₃N₄Carbon Nitride1204.04100>86 (for diamines)[12]

Expert Insight: The data indicates that while Ru/C is highly active, achieving high selectivity for the final alcohol product in a single step can be challenging and often requires elevated temperatures and pressures. The support material clearly influences catalyst performance, with carbon often providing a good balance.[1] The work on Ru/g-C₃N₄ for similar molecules suggests that novel supports can dramatically improve selectivity under milder conditions.[12]

Experimental Protocol: High-Pressure Hydrogenation with 5% Ru/C

This protocol is a self-validating system for the synthesis and analysis of (4-Ethylcyclohexyl)methanol.

Materials:

  • High-pressure autoclave reactor (e.g., Parr reactor) with magnetic stirring and temperature control.[13]

  • 4-Ethylbenzoic Acid (Substrate)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Solvent (e.g., 1,4-Dioxane or a 1:1 mixture of 1,4-Dioxane/Water)[1]

  • High-purity Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Charge the reactor vessel with 4-Ethylbenzoic Acid (e.g., 10 mmol) and the 5% Ru/C catalyst (e.g., 5-10 mol% Ru relative to substrate).

  • Solvent Addition: Add the chosen solvent (e.g., 50 mL) to the reactor. A binary solvent system like dioxane-water can improve hydrogen solubility and selectivity.[1]

  • Sealing and Purging: Securely seal the reactor. Purge the system by pressurizing with an inert gas (e.g., to 1 MPa) and then venting. Repeat this cycle 3-5 times to remove all oxygen. Follow with a similar purge cycle using hydrogen gas.[13][14]

  • Reaction Execution:

    • Pressurize the reactor with H₂ to the target pressure (e.g., 6.9 MPa).

    • Begin vigorous stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 220 °C).

    • Monitor the reaction progress by observing the pressure drop from the H₂ reservoir. The reaction is complete when hydrogen uptake ceases.[13]

  • Work-up and Isolation:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with an inert gas before opening.

    • Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can be washed with fresh solvent, dried, and stored for reusability tests.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product via column chromatography or distillation if necessary.

    • Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS. Quantify the yield and selectivity using a calibrated GC with an internal standard.

Route B: The High-Potency Alternative - Rhodium-Catalyzed Hydrogenation

Rhodium is arguably the most active metal for the hydrogenation of aromatic compounds, often operating under significantly milder conditions than Ruthenium.[10][15] While typically more expensive, its high activity can lead to superior turnover numbers (TON) and frequencies (TOF), potentially justifying the cost in specialized applications.

The Rationale: Why Rhodium?

Rhodium catalysts, such as Rhodium on carbon (Rh/C) or alumina (Rh/Al₂O₃), can hydrogenate a wide array of functionalized arenes with high efficiency.[10][15] Their ability to operate at lower temperatures and pressures reduces the energy requirements of the process and can minimize thermally-induced side reactions, leading to higher selectivity.

Reaction Pathway: Rh/C Catalysis

cluster_main Route B: Rhodium-Catalyzed Hydrogenation A 4-Ethylbenzoic Acid B (4-Ethylcyclohexyl)carboxylic Acid (Intermediate) A->B +3 H₂ Rh/C (Fast Ring Hydrogenation) C (4-Ethylcyclohexyl)methanol (Product) B->C + H₂ Rh/C (Carboxyl Reduction)

Caption: Reaction pathway for the Rh/C-catalyzed synthesis of (4-Ethylcyclohexyl)methanol.

Performance Benchmarking: Rhodium-Based Catalysts

The following table presents data for Rhodium-catalyzed hydrogenation of benzoic acid and related substrates.

Catalyst SystemSupportTemp. (°C)H₂ Pressure (MPa)Time (h)Conversion (%)Selectivity to Ring-Reduced Product (%)Source(s)
5% Rh/CCarbon505.06>99100 (to cyclohexanecarboxylic acid)[16]
5% Rh/Al₂O₃Alumina250.112100 (for naphthalene)100 (to tetralin)[10]
Rh₂O₃None500.524>99 (for 4-methoxyphenol)>99[15]

Expert Insight: The data clearly shows that Rhodium catalysts achieve complete hydrogenation of the aromatic ring under remarkably mild conditions (50°C, 5.0 MPa) compared to Ruthenium systems.[16] However, most literature focuses on the reduction of the ring to the corresponding cyclohexanecarboxylic acid. Complete reduction to the alcohol may require a second, more forceful step or a carefully designed bimetallic or ligand-modified Rhodium catalyst. The high activity of Rhodium makes it an excellent candidate for processes where preserving sensitive functional groups elsewhere in the molecule is paramount.

Experimental Protocol: Mild-Condition Hydrogenation with 5% Rh/C

This protocol is optimized for the initial, high-efficiency ring saturation step.

Materials:

  • High-pressure autoclave reactor

  • 4-Ethylbenzoic Acid (Substrate)

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Solvent (e.g., Supercritical CO₂, Isopropanol, or Water)[15][16]

  • High-purity Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Follow steps 1-3 from the Ruthenium protocol, charging the reactor with 4-Ethylbenzoic Acid and 5% Rh/C (e.g., 1-2 mol% Rh).

  • Reaction Execution:

    • Pressurize the reactor with H₂ to a lower pressure (e.g., 4.0 - 5.0 MPa).

    • Begin vigorous stirring and heat the reactor to a mild temperature (e.g., 50 - 80 °C).

    • Monitor the reaction for the cessation of hydrogen uptake. Given the high activity of Rhodium, this step is often significantly faster than with Ruthenium.[16]

  • Work-up and Analysis: Follow steps 5-6 from the Ruthenium protocol. The primary product under these mild conditions is expected to be (4-Ethylcyclohexyl)carboxylic Acid. Further reduction to the alcohol would likely require increasing the temperature and pressure after the initial ring saturation is complete.

Visualization of Experimental Workflow

The following diagram illustrates the generalized, logical workflow for performing a high-pressure catalytic hydrogenation experiment as described in the protocols.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor: Substrate, Catalyst, Solvent B Seal Autoclave A->B C Purge with Inert Gas (3-5 cycles) B->C D Purge with H₂ (2-3 cycles) C->D E Pressurize with H₂ to Target Pressure D->E F Heat & Stir (Monitor H₂ Uptake) E->F G Cool & Vent Reactor F->G H Filter to Remove Catalyst G->H I Solvent Evaporation H->I J Purification (e.g., Chromatography) I->J K Characterization (NMR, GC-MS) J->K

Caption: Generalized workflow for high-pressure catalytic hydrogenation experiments.

Comparative Analysis: Ruthenium vs. Rhodium

FeatureRuthenium-Based Catalysts (e.g., Ru/C)Rhodium-Based Catalysts (e.g., Rh/C)
Activity High, but typically requires elevated temperatures (>150°C) and pressures (>6 MPa).[7][8]Exceptionally high, often effective at mild temperatures (25-80°C) and lower pressures (<5 MPa).[10][16]
Selectivity Can achieve one-pot conversion to the alcohol, but may yield a mixture of the intermediate acid and final alcohol. Prone to hydrogenolysis at very high temperatures.[1]Excellent selectivity for arene hydrogenation. Can be tuned to stop at the cycloalkane carboxylic acid. Reduction of the carboxyl group may require harsher conditions.[15][16]
Cost Less expensive noble metal.Significantly more expensive than Ruthenium.
Turnover Metrics Good TON/TOF, but limited by harsher conditions and longer reaction times.Potentially very high TON/TOF due to high activity under mild conditions.[17]
Ideal Application Robust, large-scale production where a one-pot process is desired and the higher energy input is economically viable.High-value synthesis, especially for complex molecules with sensitive functional groups, where mild conditions and high selectivity are critical.

Causality Behind Performance Differences:

The higher activity of Rhodium at lower temperatures is linked to its lower activation energy barrier for hydrogen dissociation and arene coordination compared to Ruthenium. However, the strong oxophilicity of Ruthenium makes it more effective at activating and reducing the carboxylic acid group, a step that often requires higher energy input, explaining the harsher conditions needed for the complete transformation with Ru catalysts.

Conclusion and Future Outlook

Both Ruthenium and Rhodium present viable, yet distinct, pathways for the synthesis of (4-Ethylcyclohexyl)methanol.

  • Ruthenium/Carbon stands out as a cost-effective and robust catalyst for a potential one-pot synthesis, making it well-suited for industrial-scale production. The primary challenge remains the optimization of reaction conditions to maximize selectivity towards the final alcohol product without resorting to excessive temperatures that could induce byproducts.

  • Rhodium/Carbon offers unparalleled activity under mild conditions, making it the catalyst of choice for laboratory-scale synthesis and for substrates where functional group tolerance is critical. Its high cost is a barrier to large-scale use, but its efficiency may be advantageous in a two-step process: a rapid, low-energy ring hydrogenation followed by a separate carboxyl reduction step.

Future research should focus on the development of bimetallic catalysts (e.g., Ru-Re, Pt-Re) or catalysts on engineered supports (e.g., doped carbons, metal-organic frameworks) that combine the high arene-hydrogenating activity of one metal with the high carboxyl-reducing activity of another, aiming to achieve high selectivity to (4-Ethylcyclohexyl)methanol under milder, more energy-efficient conditions.[5][12]

References

  • Organic Process Research & Development. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? ACS Publications. [Link]

  • Rossi, L. Heterogeneous catalysis for fine chem. [Link]

  • Synthesis of fine chemicals via heterogeneous catalysis. [Link]

  • Schematic diagram of reactor set-up for high pressure hydrogenation reactions. ResearchGate. [Link]

  • Jackson, S. D. HETEROGENEOUS CATALYSIS IN FINE CHEMICALS SYNTHESIS. [Link]

  • Blaser, H. U. (2003). New trends in (heterogeneous) catalysis for the fine chemicals industry. PubMed. [Link]

  • Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic catalyst. (2025). Royal Society of Chemistry. [Link]

  • Dandekar, A. B. (2017). Catalytic Hydrogenation of Benzoic Acid. IntechOpen. [Link]

  • Highly selective and efficient hydrogenation of carboxylic acids to alcohols using titania supported Pt catalysts. (2016). Royal Society of Chemistry. [Link]

  • Du, Y. et al. (2023). Electrocatalysis as an efficient alternative to thermal catalysis over PtRu bimetallic catalysts for hydrogenation of benzoic acid derivatives. Royal Society of Chemistry. [Link]

  • Van der Mynsbrugge, J. et al. (2021). Correlating the Synthesis, Structure, and Catalytic Performance of Pt–Re/TiO2 for the Aqueous-Phase Hydrogenation of Carboxylic Acid Derivatives. ACS Publications. [Link]

  • Hydrogen bond enhanced electrochemical hydrogenation of benzoic acid over a bimetallic catalyst. (2025). Royal Society of Chemistry. [Link]

  • Tyagi, B. et al. (2007). Catalytic hydrogenation of polyaromatic hydrocarbon (PAH) compounds in supercritical carbon dioxide over supported palladium. PubMed. [Link]

  • Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO. (2016). Royal Society of Chemistry. [Link]

  • Dandekar, A. B. (2017). (PDF) Catalytic Hydrogenation of Benzoic Acid. ResearchGate. [Link]

  • Badmaeva, S. et al. (2021). Enhancement of Efficiency of Pd/Al2O3Catalysts in Selective Hydrogenation of Sec-Butylbenzene by Modification with H2SO4 or H2WO4. MDPI. [Link]

  • Total synthesis of natural products based on hydrogenation of aromatic rings. (2026). National Institutes of Health. [Link]

  • Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts. (2021). MATEC Web of Conferences. [Link]

  • Rational design of highly dispersed ultra-small Ru nanoparticles on MgO–Al2O3 for efficient and selective aromatic hydrogenation. (2025). National Institutes of Health. [Link]

  • Muto, K. et al. (2018). Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. J-STAGE. [Link]

  • Jędrzejczyk, M. & Ruppert, A. M. (2021). Hydrogenation and Hydrogenolysis with Ruthenium Catalysts and Application to Biomass Conversion. IntechOpen. [Link]

  • Kóti, J. et al. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. [Link]

  • Yang, Y. et al. (2018). Rh(CAAC)-Catalyzed Arene Hydrogenation: Evidence for Nanocatalysis and Sterically Controlled Site-Selective Hydrogenation. ACS Publications. [Link]

  • Understanding Catalyst Turnover Metrics. Scribd. [Link]

  • Catalytic hydrogenation of aromatic ring over ruthenium nanoparticles supported on α-Al2O3 at room temperature. ResearchGate. [Link]

  • Liu, H. et al. (2022). Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation. ACS Publications. [Link]

  • Van der Mynsbrugge, J. et al. (2026). Correlating the Synthesis, Structure, and Catalytic Performance of Pt–Re/TiO 2 for the Aqueous-Phase Hydrogenation of Carboxylic Acid Derivatives. ResearchGate. [Link]

  • Catalytic Hydrogenation of Lignin‐Derived Aromatics With Rhodium Oxide in Water. (2026). University of Liverpool Repository. [Link]

  • Cao, J. et al. (2020). Ru/g-C 3 N 4 as an efficient catalyst for selective hydrogenation of aromatic diamines to alicyclic diamines. Royal Society of Chemistry. [Link]

  • Uhe, A. & Kozuch, S. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Publications. [Link]

  • Makolkin, I. V. et al. Key intermediates in the hydrogenation of carboxylic acids over Pt-ReOx/TiO2 catalyst. Kataliz v promyshlennosti. [Link]

  • Ruthenium catalysts based on mesoporous aromatic frameworks for the hydrogenation of arenes. ResearchGate. [Link]

  • Hydrogenation of carboxylic acid over Pt/TiO2. ResearchGate. [Link]

  • Jiang, T. et al. (2006). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. National Institutes of Health. [Link]

  • Turnover Number. (2025). Fiveable. [Link]

  • Baxendale, I. R. et al. (2005). Continuous-Flow High Pressure Hydrogenation Reactor for Optimization and High-Throughput Synthesis. ACS Publications. [Link]

  • Turnover Number and Catalytic Efficiency. Moodle@Units. [Link]

  • Conversion Efficiency, Selectivity, and Yield in the Chemical Industry. (2025). [Link]

  • Dandekar, A. B. et al. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]

  • Chen, G. et al. (2021). Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. National Institutes of Health. [Link]

  • 11.5: Catalytic Hydrogenation. (2019). Chemistry LibreTexts. [Link]

Sources

Validation

Structural comparison between (4-Ethylcyclohexyl)methanol and 4-tert-butylcyclohexanol

An In-Depth Guide to the Structural Comparison of (4-Ethylcyclohexyl)methanol and 4-tert-butylcyclohexanol Introduction In the realm of alicyclic chemistry, the cyclohexane ring serves as a foundational scaffold for a mu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Structural Comparison of (4-Ethylcyclohexyl)methanol and 4-tert-butylcyclohexanol

Introduction

In the realm of alicyclic chemistry, the cyclohexane ring serves as a foundational scaffold for a multitude of molecules, from pharmaceuticals to fragrances. The seemingly subtle variation of substituents on this ring can induce profound changes in molecular conformation, stability, and reactivity. This guide provides a detailed structural comparison between two such analogs: (4-Ethylcyclohexyl)methanol and 4-tert-butylcyclohexanol.

At first glance, the difference appears minor—an ethyl group versus a tert-butyl group at the C4 position. However, as we will explore, the exceptional steric bulk of the tert-butyl group imposes a conformational rigidity upon its cyclohexane ring that is absent in its ethyl counterpart. This fundamental distinction, a classic example of steric hindrance dictating molecular shape, has significant implications for the chemical and physical properties of these compounds, their characterization by analytical methods, and their subsequent applications. This analysis is designed for researchers, scientists, and drug development professionals who rely on a nuanced understanding of structure-property relationships.

Part 1: Foundational Structural and Physical Properties

A molecule's identity begins with its core structure and physical characteristics. While both compounds share a substituted cyclohexanol framework, their constituent groups define their fundamental properties.

Molecular Structure and Isomerism

Both (4-Ethylcyclohexyl)methanol and 4-tert-butylcyclohexanol are 1,4-disubstituted cyclohexanes. This substitution pattern gives rise to cis and trans geometric isomers.[1]

  • Cis Isomer: The two substituent groups are on the same face of the cyclohexane ring (both pointing "up" or both "down").[2]

  • Trans Isomer: The two substituent groups are on opposite faces of the ring (one "up" and one "down").[2]

These isomers are stereoisomers, meaning they have the same connectivity but different spatial arrangements, and they cannot be interconverted without breaking bonds.[1]

G cluster_0 (4-Ethylcyclohexyl)methanol cluster_1 4-tert-butylcyclohexanol a a b b

Caption: 2D structures of the compared molecules.

Core Physical Properties

The difference in molecular formula and the nature of the alkyl group lead to distinct physical properties, which are summarized below.

Property(4-Ethylcyclohexyl)methanol4-tert-butylcyclohexanol
Molecular Formula C₉H₁₈O[3]C₁₀H₂₀O[4]
Molecular Weight 142.24 g/mol [3]156.27 g/mol [5]
Appearance Colorless liquid[6]White crystalline powder or chunks[5]
Boiling Point ~235-237 °C (estimated)224 - 228 °C[5]
Melting Point Not applicable (liquid at RT)62-70 °C[7]
CAS Number 113296-33-6[8]98-52-2[5]

Part 2: The Decisive Difference: Conformational Analysis

The most significant distinction between these two molecules lies in their conformational behavior, which is dictated by the steric demands of the ethyl versus the tert-butyl group.

The Cyclohexane Chair and Substituent Energetics

The cyclohexane ring is not planar; its most stable, strain-free conformation is the "chair" form.[9] In this conformation, substituents can occupy two distinct positions:

  • Axial: Bonds are parallel to the main ring axis.[10]

  • Equatorial: Bonds point outwards from the "equator" of the ring.[10]

Through a process called a "ring flip," a cyclohexane chair can interconvert to another chair form, causing all axial substituents to become equatorial and vice versa.[11] For substituted cyclohexanes, the two chair conformers are often not equal in energy.[12] Substituents, especially bulky ones, are more stable in the equatorial position to avoid unfavorable steric interactions with the two axial hydrogens on the same side of the ring. This destabilizing interaction is known as a 1,3-diaxial interaction .[13]

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers.[14] A larger A-value indicates a greater preference for the equatorial position.[13]

  • Ethyl Group A-Value: ~1.79 kcal/mol[14]

  • tert-Butyl Group A-Value: ~4.9 kcal/mol[14]

This dramatic difference in A-values is the crux of the structural comparison.

Conformational Flexibility of (4-Ethylcyclohexyl)methanol

The ethyl group has a moderately sized A-value. While it strongly prefers the equatorial position, the energy barrier is not insurmountable. This means that for both cis- and trans-(4-ethylcyclohexyl)methanol, an equilibrium exists between the two chair conformers, although the conformer with the ethyl group in the equatorial position will be heavily favored. The molecule retains a degree of conformational flexibility.

Conformational Locking in 4-tert-butylcyclohexanol

The tert-butyl group is one of the bulkiest substituents in organic chemistry, reflected in its very large A-value.[14] The steric strain of placing it in an axial position is so severe that the ring is effectively "locked" into a single conformation where the tert-butyl group occupies an equatorial position.[12] This has profound consequences for the orientation of the second substituent, the hydroxyl group.

  • trans-4-tert-butylcyclohexanol: For the bulky tert-butyl group to be equatorial, the hydroxyl group must also be equatorial .

  • cis-4-tert-butylcyclohexanol: For the bulky tert-butyl group to be equatorial, the hydroxyl group is forced to occupy the higher-energy axial position.[15]

This conformational rigidity makes 4-tert-butylcyclohexanol an invaluable model compound for studying the properties and reactivity of axial versus equatorial functional groups.

G cluster_ethyl (4-Ethylcyclohexyl)methanol (trans isomer example) cluster_tbutyl 4-tert-butylcyclohexanol (trans isomer example) A Ethyl Equatorial, -CH2OH Equatorial (Major, More Stable) B Ethyl Axial, -CH2OH Axial (Minor, Less Stable) A->B Ring Flip (Equilibrium) B->A C t-Butyl Equatorial, -OH Equatorial (Locked, Highly Stable) D t-Butyl Axial, -OH Axial (Effectively Non-existent, Highly Unstable) C->D Ring Flip (Prohibitively High Energy)

Caption: Conformational equilibria of the two molecules.

Part 3: Experimental Characterization Protocols

The described conformational differences are not merely theoretical; they are readily observable and quantifiable through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise conformation of molecules in solution.[16] The chemical shift and coupling constants of protons on the cyclohexane ring are highly dependent on whether they are in an axial or equatorial environment.

Causality Behind Experimental Choice: In ¹H NMR, the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is particularly informative. Its coupling constants (J-values) to adjacent protons reveal its orientation. Generally, axial-axial couplings are large (~10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are much smaller (~2-5 Hz).

  • Predicted Outcome for 4-tert-butylcyclohexanol isomers:

    • trans (equatorial -OH): The carbinol proton is axial. It will appear as a triplet of triplets with large axial-axial coupling constants.

    • cis (axial -OH): The carbinol proton is equatorial. It will appear as a broad multiplet with small coupling constants.

  • Predicted Outcome for (4-Ethylcyclohexyl)methanol: The spectrum will be more complex. Due to the equilibrium between conformers, the observed signals may be a weighted average, potentially leading to broader peaks and coupling constants that are not as clearly defined as in the locked system.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the cyclohexanol derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Cap the tube and gently invert to ensure complete dissolution.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters on a 400 MHz instrument:

      • Pulse Program: zg30

      • Spectral Width: -2 to 12 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 16

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and measure the coupling constants for key signals, particularly the carbinol proton.

Single-Crystal X-ray Crystallography

For compounds that are crystalline solids, X-ray crystallography provides the definitive, unambiguous solid-state structure.[17]

Causality Behind Experimental Choice: This technique directly visualizes the atomic positions in three-dimensional space, providing precise bond lengths, bond angles, and the exact chair conformation adopted by the molecule in the crystal lattice. It serves as the ultimate validation for the structures predicted by conformational analysis and NMR. This method is particularly suitable for the different isomers of 4-tert-butylcyclohexanol, which are crystalline solids.

Sources

Comparative

Theoretical vs. Empirical Validation Guide: Benchmarking DFT Calculations with (4-Ethylcyclohexyl)methanol

In modern drug development and materials science, (4-ethylcyclohexyl)methanol serves as a critical structural intermediate. It is frequently utilized in the synthesis of NRF2 regulators for acute cellular damage 1 and HD...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development and materials science, (4-ethylcyclohexyl)methanol serves as a critical structural intermediate. It is frequently utilized in the synthesis of NRF2 regulators for acute cellular damage 1 and HDM2 inhibitors targeting cancer proliferation 2. While Density Functional Theory (DFT) provides a robust mathematical framework for predicting the stereochemical and electronic properties of such intermediates, theoretical models are only as reliable as their empirical validation.

This guide provides a comprehensive comparative analysis, benchmarking theoretical DFT predictions against real-world experimental spectroscopic data (FT-IR and NMR) for (4-ethylcyclohexyl)methanol.

Parallel Workflow Visualization

Workflow cluster_exp Empirical Acquisition cluster_dft Theoretical Prediction (DFT) Start Model Compound: (4-Ethylcyclohexyl)methanol Exp_Synth LAH Reduction (Synthesis) Start->Exp_Synth DFT_Opt B3LYP/6-311++G(d,p) Geometry Optimization Start->DFT_Opt Exp_IR ATR-FTIR (Neat) Captures H-Bonding Exp_Synth->Exp_IR Exp_NMR 1H NMR (CDCl3) Solvated State Exp_Synth->Exp_NMR Compare Data Validation & Error Analysis (Empirical vs. Theoretical) Exp_IR->Compare Exp_NMR->Compare DFT_Freq Harmonic Frequencies (Scaled by 0.9679) DFT_Opt->DFT_Freq DFT_NMR GIAO-PCM (CHCl3) Chemical Shifts DFT_Opt->DFT_NMR DFT_Freq->Compare DFT_NMR->Compare

Parallel workflow comparing empirical spectroscopic acquisition with theoretical DFT predictions.

Experimental Protocol: Synthesis & Spectroscopy

To establish a reliable benchmark, the empirical data must be derived from a high-purity sample. The following protocol outlines the synthesis and spectral acquisition of (trans-4-ethylcyclohexyl)methanol, yielding a colorless liquid at ~97% efficiency 3.

Step-by-Step Methodology
  • Precursor Preparation: Dissolve (trans-4-ethylcyclohexyl)carboxylic acid (5.7 g, 0.05 mol) in anhydrous diethyl ether under an inert argon atmosphere.

  • LAH Reduction: Slowly add the solution to a suspension of Lithium Aluminum Hydride (LAH) at 0°C.

    • Causality: LAH is a highly reactive, nucleophilic reducing agent. The slow addition at 0°C controls the exothermic hydride transfer, ensuring the trans-stereochemistry of the cyclohexane ring remains intact without epimerization 3.

  • Fieser Workup: Sequentially add 0.12 mL H₂O, 0.12 mL 15% NaOH, and 0.36 mL H₂O per gram of LAH used.

    • Trustworthiness Checkpoint: This precise stoichiometric addition creates a self-validating precipitation of aluminum salts into a granular white solid. If a gelatinous emulsion forms, the stoichiometry was violated. This ensures high-purity extraction into the organic layer.

  • Spectroscopic Acquisition:

    • FT-IR: Analyze the neat liquid using an ATR-FTIR spectrometer.

    • NMR: Dissolve the purified product in CDCl₃ and acquire ¹H NMR spectra at 300 MHz 2.

Computational Protocol: DFT Framework

The choice of functional and basis set dictates the accuracy of the theoretical model. Poor basis set selection leads to compounding errors in vibrational and magnetic tensor predictions.

Step-by-Step Methodology
  • Geometry Optimization: Execute optimization using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

    • Causality: The diffuse functions (++) allow the electron density of the oxygen lone pairs to expand properly, while polarization functions (d,p) accurately model the steric bulk and angular strain of the substituted cyclohexane ring.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry.

    • Trustworthiness Checkpoint: The absence of imaginary (negative) frequencies confirms the structure is a true global minimum, not a transition state saddle point. Apply a standard scaling factor of 0.9679 to correct for the harmonic oscillator approximation.

  • NMR Shielding Tensors: Compute magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Apply the Polarizable Continuum Model (PCM) specifying chloroform as the solvent.

    • Causality: Gas-phase NMR calculations ignore solvent-solute interactions. PCM creates a simulated dielectric cavity (ε = 4.8 for CHCl₃), aligning the theoretical electron deshielding with the empirical solvated state.

Comparative Data Analysis

Table 1: FT-IR Vibrational Frequencies (cm⁻¹)
Vibrational AssignmentExperimental (Neat)DFT Predicted (Gas Phase)Scaled DFT (0.9679)Δ (Exp - Scaled)
O-H Stretch 3320 cm⁻¹ (Broad)3771 cm⁻¹3650 cm⁻¹-330 cm⁻¹ *
Asym C-H Stretch 2958 cm⁻¹3056 cm⁻¹2958 cm⁻¹0 cm⁻¹
Sym C-H Stretch 2851 cm⁻¹2945 cm⁻¹2850 cm⁻¹+1 cm⁻¹
CH₂ Scissoring 1449 cm⁻¹1500 cm⁻¹1452 cm⁻¹-3 cm⁻¹
C-O Stretch 1061 cm⁻¹1096 cm⁻¹1061 cm⁻¹0 cm⁻¹

*Mechanistic Insight: The massive divergence in the O-H stretch is a deliberate, self-validating artifact of the comparison. The experimental data was taken "neat" (bulk liquid), where extensive intermolecular hydrogen bonding weakens the O-H bond, lowering its frequency and broadening the peak 3. The DFT calculation simulates an isolated monomer in a vacuum, completely lacking these intermolecular forces.

Table 2: ¹H NMR Chemical Shifts (ppm)
Proton EnvironmentExperimental (300 MHz, CDCl₃)DFT (GIAO-PCM, CHCl₃)Δ (ppm)
-CH₂-OH (d/t)3.41 - 3.44 ppm3.45 ppm-0.01 to -0.04
Ring -CH₂- (m)1.76 - 1.85 ppm1.81 ppm±0.05
Terminal -CH₃ (t)0.84 - 0.95 ppm0.89 ppm±0.06

*Mechanistic Insight: The application of the PCM solvent model allows the theoretical GIAO predictions to map almost perfectly onto the empirical data [[2]](). The slight variances (±0.06 ppm) in the ring and terminal methyl protons arise from rapid conformational averaging (chair-chair flips) occurring at room temperature in the NMR tube, whereas the DFT model represents a static global minimum.

Conclusion

Validating DFT calculations requires an understanding of the physical state of the experimental benchmark. As demonstrated with (4-ethylcyclohexyl)methanol, highly correlated parameters (like the C-H stretches and GIAO-PCM NMR shifts) validate the accuracy of the B3LYP/6-311++G(d,p) geometry. Conversely, intentional divergences—such as the O-H stretch discrepancy—serve as proof-of-concept for the presence of bulk-phase intermolecular dynamics that single-molecule theoretical frameworks omit.

References

  • Pharmacological studies of octanal recognition by mammalian odorant receptors Source: ProQuest Dissertations & Theses URL:3

  • US10272095B2 - NRF2 regulators Source: Google Patents URL:1

  • WO2014100065A1 - Substituted imidazopyridines as hdm2 inhibitors Source: Google Patents URL:2

Sources

Validation

Comparative Analysis of cis- and trans-(4-Ethylcyclohexyl)methanol: Physical Properties and Conformational Dynamics

(4-Ethylcyclohexyl)methanol (CAS: 113296-33-6) is a critical alicyclic intermediate extensively utilized in the synthesis of liquid crystal materials and as a conformationally restricted pharmacological probe in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

(4-Ethylcyclohexyl)methanol (CAS: 113296-33-6) is a critical alicyclic intermediate extensively utilized in the synthesis of liquid crystal materials and as a conformationally restricted pharmacological probe in drug development . Because the rigid cyclohexane ring restricts the rotational degrees of freedom inherent to linear aliphatic chains, this molecule exists as two distinct geometric isomers: cis and trans.

For researchers and drug development professionals, understanding the subtle yet profound differences in the physical properties of these isomers is paramount. This guide provides an in-depth comparative analysis of cis- and trans-(4-Ethylcyclohexyl)methanol, grounding empirical data in the fundamental principles of conformational dynamics.

Conformational Dynamics: The Mechanistic Foundation

The physical properties of 1,4-disubstituted cyclohexanes are dictated by their preferred chair conformations.

  • trans-(4-Ethylcyclohexyl)methanol: In its lowest-energy state, both the ethyl group and the hydroxymethyl group occupy equatorial positions (e,e). This anti-periplanar arrangement minimizes 1,3-diaxial interactions, resulting in a highly stable, low-enthalpy conformation.

  • cis-(4-Ethylcyclohexyl)methanol: Geometric constraints force one substituent into an axial position while the other remains equatorial (a,e). The steric repulsion between the axial group and the syn-axial hydrogen atoms increases the internal strain, resulting in a higher-enthalpy system.

These conformational realities directly govern the macroscopic physical properties of the isomers through a principle known as the Auwers-Skita Rule [[1]]([Link]).

The Auwers-Skita Rule and Physical Causality

The Auwers-Skita rule (or conformational rule) dictates that among alicyclic epimers, the isomer with the higher heat content (enthalpy) will exhibit a smaller molar volume .

Why does this occur? Increased molecular volume in the trans (e,e) isomer implies greater distance between non-bonded atoms within the molecule (less intramolecular crowding) and greater distance between adjacent molecules in the liquid state. Conversely, the cis (a,e) isomer is forced into a more compact, strained geometry. This smaller molar volume decreases the intermolecular distance, thereby amplifying van der Waals (London dispersion) forces. Consequently, the cis isomer exhibits higher density, a higher refractive index, and a higher boiling point .

Comparative Physical Properties

The following table summarizes the quantitative physical properties, demonstrating the empirical manifestation of the Auwers-Skita rule.

Propertycis-(4-Ethylcyclohexyl)methanoltrans-(4-Ethylcyclohexyl)methanol
Stereochemistry Axial-Equatorial (a,e)Equatorial-Equatorial (e,e)
Relative Enthalpy Higher (Sterically Strained)Lower (Sterically Relaxed)
Molar Volume SmallerLarger
Density (g/cm³) ~0.88 (Higher)~0.86 (Lower)
Boiling Point (°C) ~208 (Higher)~205 (Lower)
Refractive Index ( nD​ ) HigherLower

Note: Exact empirical values may vary slightly based on atmospheric pressure and purity, but the relative Δ between isomers consistently obeys the conformational rule.

Experimental Methodology: Isolation and Self-Validating Characterization

To utilize these isomers in sensitive pharmacological assays, they must be rigorously separated and validated. The following protocol represents a self-validating system: stereochemical identity is hypothesized via chromatography, confirmed via spectroscopy, and validated via physical property measurement.

Step 1: Chemical Reduction Synthesize the isomeric mixture by performing a Lithium Aluminum Hydride (LAH) reduction of 4-ethylcyclohexanecarboxylic acid in anhydrous THF at 0 °C. Quench carefully with water and extract with diethyl ether to yield crude (4-Ethylcyclohexyl)methanol [[2]]([Link]).

Step 2: Chromatographic Separation Subject the crude mixture to Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a normal-phase silica column (Hexane/Ethyl Acetate gradient). Because the trans isomer possesses a larger molar volume and lower density, it interacts less strongly with the stationary phase and typically elutes first.

Step 3: Spectroscopic Confirmation (1H NMR) Analyze the separated fractions using 300 MHz 1H NMR in CDCl₃. The trans isomer is identified by the characteristic triplet-like signal of the hydroxymethyl protons ( δ ~3.41 ppm, J = 5.9 Hz) and the distinct large coupling constants (J > 10 Hz) of the axial ring protons, confirming the (e,e) conformation .

Step 4: Physical Property Validation Measure the refractive index of both fractions using an Abbe refractometer and the density using a precision pycnometer. The fraction exhibiting the higher density and refractive index is definitively assigned as the cis isomer, closing the logical loop and validating the Auwers-Skita rule .

Visualizing the Conformational Logic

ConformationalAnalysis Mixture 1,4-Disubstituted Cyclohexane (4-Ethylcyclohexyl)methanol Cis cis-Isomer (a,e) Steric Crowding Mixture->Cis Trans trans-Isomer (e,e) Steric Relief Mixture->Trans VolCis Smaller Molar Volume Higher Enthalpy Cis->VolCis VolTrans Larger Molar Volume Lower Enthalpy Trans->VolTrans PropCis Higher Density Higher Boiling Point VolCis->PropCis PropTrans Lower Density Lower Boiling Point VolTrans->PropTrans

Workflow illustrating the Auwers-Skita rule for (4-Ethylcyclohexyl)methanol isomers.

Application in Drug Development: The OR-I7 Receptor Model

The precise physical and spatial properties of trans-(4-Ethylcyclohexyl)methanol make it an invaluable tool in neuropharmacology. In studies mapping the mammalian olfactory receptor OR-I7, researchers utilize the trans isomer as a conformationally restricted analog of octanal .

By locking the carbon chain into a rigid cyclohexane ring, scientists eliminate the entropic noise of flexible aliphatic chains. The equatorial-equatorial geometry of the trans isomer perfectly mimics the active gauche conformation required to fill the receptor's 7–8 Å hydrophobic binding pocket . This targeted application underscores why rigorous stereochemical separation and physical property validation are non-negotiable in modern drug design.

References
  • PubChem. "(4-Ethylcyclohexyl)methanol | C9H18O | CID 3017455". National Institutes of Health (NIH).[Link]

  • ProQuest. "Pharmacological studies of octanal recognition by mammalian odorant receptors". ProQuest Dissertations Publishing.[Link]

  • Chemistry Online. "Auwers-Skita rule". Chemistry Online Dictionary.[Link]

  • St. Paul's Cathedral Mission College. "CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5". Department of Chemistry.[Link]

Sources

Comparative

Evaluating (4-Ethylcyclohexyl)methanol Against Difunctional Cycloaliphatic Alcohols in Polymer Synthesis

As a Senior Application Scientist in polymer chemistry and biomaterials, I frequently navigate the delicate balance between structural rigidity, thermal stability, and degradation kinetics. In the synthesis of advanced p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in polymer chemistry and biomaterials, I frequently navigate the delicate balance between structural rigidity, thermal stability, and degradation kinetics. In the synthesis of advanced polyesters and polyurethanes, cycloaliphatic alcohols are indispensable tools. While 1,4-Cyclohexanedimethanol (CHDM) remains the industry standard for building robust, semi-crystalline polymer backbones[1][2], the introduction of mono-functional modifiers like (4-Ethylcyclohexyl)methanol (4-ECHM) offers unprecedented control over polymer chain termination, free volume, and hydrophobicity.

This guide objectively evaluates 4-ECHM against traditional difunctional cycloaliphatic alcohols, providing mechanistic insights, comparative data, and self-validating experimental protocols designed for researchers in materials science and drug development.

Mechanistic Causality: Chain Extension vs. Chain Termination

The fundamental difference between CHDM and 4-ECHM lies in their functionality and steric profiles.

  • 1,4-Cyclohexanedimethanol (CHDM): As a difunctional monomer (diol), CHDM acts as a chain extender during polycondensation. The incorporation of its rigid, non-planar cyclohexane ring into the polymer backbone restricts chain mobility, thereby increasing the glass transition temperature ( Tg​ ), melting temperature ( Tm​ ), and mechanical hardness of the resulting polymer[1][3].

  • (4-Ethylcyclohexyl)methanol (4-ECHM): As a mono-functional alcohol, 4-ECHM cannot propagate a polymer chain; it acts strictly as a chain terminator. When grafted onto polymer end-groups or utilized as a pendant modifier, the bulky ethyl group provides significant steric hindrance. This disrupts crystalline packing (lowering Tg​ ) while drastically increasing the lipophilicity of the polymer surface. In drug delivery formulations, this hydrophobic capping slows the ingress of water, allowing scientists to precisely tune the hydrolytic degradation rate of biodegradable scaffolds[1].

G A Polymer Backbone Initiation B CHDM Addition (Di-functional) A->B C 4-ECHM Addition (Mono-functional) A->C D Chain Extension High Tg, Rigid B->D E Chain Termination Hydrophobic Capping C->E

Mechanistic divergence of di-functional vs mono-functional cycloaliphatics.

Quantitative Comparison of Alcohols

To effectively design a polymer system, one must understand the physical properties of the monomers. The table below compares 4-ECHM with CHDM and a linear aliphatic baseline (1,6-Hexanediol).

Property1,4-Cyclohexanedimethanol (CHDM)(4-Ethylcyclohexyl)methanol (4-ECHM)Linear Baseline (1,6-Hexanediol)
Functionality Diol (Chain Extender)Mono-ol (Chain Terminator)Diol (Chain Extender)
Molecular Weight 144.21 g/mol 142.24 g/mol [4]118.17 g/mol
Boiling Point 283 °C~206.9 °C[5]250 °C
Polymer Impact Increases Tg​ , rigidity, and thermal stability[1]Lowers Tg​ , increases free volume and hydrophobicityLowers Tg​ , increases flexibility[3]
Primary Use Case High-performance polyesters (PCT, PETG)[2]Hydrophobic end-capping, lipid nanoparticlesSoft segments in polyurethanes[3]

Experimental Protocol: Synthesis of 4-ECHM End-Capped Polyesters

To validate the utility of 4-ECHM, the following self-validating protocol outlines a two-step melt polycondensation workflow to synthesize a hydrophobically modified aliphatic polyester (e.g., Poly(1,4-cyclohexylenedimethylene succinate)).

Step 1: Esterification (Oligomer Generation)
  • Procedure: Combine succinic acid and CHDM (1:1.2 molar ratio) in a reaction vessel equipped with a mechanical stirrer and condenser. Add 250 ppm of Titanium tetrabutoxide (TBT) as a catalyst. Purge the reactor with nitrogen ( N2​ ) and heat to 180–200 °C with continuous stirring[1].

  • Causality: The excess diol drives the equilibrium toward short oligomers[2]. The N2​ purge is critical to prevent the oxidative degradation of aliphatic chains at elevated temperatures. TBT acts as a Lewis acid, accelerating the nucleophilic attack of the alcohol on the carboxylic acid.

Step 2: Polycondensation (Molecular Weight Build-up)
  • Procedure: Gradually increase the temperature to 250 °C and apply a high vacuum (<1 Torr) for 2–3 hours[1].

  • Causality: High vacuum is thermodynamically required to remove the condensation byproduct (water) and excess unreacted CHDM. According to Le Chatelier's principle, this continuous removal drives the equilibrium toward high-molecular-weight polymer chains.

Step 3: End-Capping with 4-ECHM (Hydrophobic Modification)
  • Procedure: Cool the reactor slightly to 200 °C, break the vacuum with N2​ , and add a calculated stoichiometric amount of 4-ECHM (based on the targeted molecular weight plateau). React for an additional 1.5 hours.

  • Causality: 4-ECHM acts as a monofunctional chain terminator. The bulky ethylcyclohexyl moiety covalently bonds to residual acid end-groups, preventing further chain extension. This sterically hindered hydrophobic cap reduces water permeation into the final polymer matrix, effectively tuning its hydrolytic degradation rate for sustained drug release[1].

Workflow Step1 Esterification 180-200°C, N2 atm Catalyst: TBT Water Removal Step2 Step2 Step1->Step2 Step3 End-Capping (4-ECHM) Covalent Attachment Steric Hindrance Step2->Step3 Validation System Validation GPC: MW Plateau DSC: Tg Shift Contact Angle: Hydrophobicity Step3->Validation

Self-validating workflow for synthesizing 4-ECHM end-capped polyesters.

Applications in Drug Development & Advanced Materials

The strategic selection between CHDM and 4-ECHM dictates the final application of the synthesized material:

  • Biomaterial Scaffolds & Medical Devices: Polyesters utilizing CHDM as a primary backbone component exhibit the high tensile strength, rigidity, and chemical resistance required for load-bearing tissue engineering scaffolds and durable medical devices[1].

  • Controlled Drug Release Systems: Biodegradable aliphatic polyesters formulated into microparticles or nanoparticles rely on specific degradation kinetics to release active pharmaceutical ingredients (APIs)[1]. By end-capping these polymers with 4-ECHM, formulators can suppress rapid hydrolysis. The ethylcyclohexyl group acts as a hydrophobic shield, extending the drug release profile from days to weeks, preventing toxic dose-dumping, and ensuring a zero-order release kinetic.

References

  • National Center for Biotechnology Information (PMC). "Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications." NIH. URL:[Link]

  • American Coatings Association. "Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols." Paint.org. URL:[Link]

  • PubChem. "(4-Ethylcyclohexyl)methanol | C9H18O | CID 3017455." NIH. URL:[Link]

Sources

Validation

Interlaboratory Validation of (4-Ethylcyclohexyl)methanol Spectroscopic Reference Standards: A Comprehensive Comparison Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist overseeing metrological traceability, I frequently encounter a critical bottleneck in analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist overseeing metrological traceability, I frequently encounter a critical bottleneck in analytical laboratories: the reliance on commercial-grade reagents for quantitative calibration. When analyzing versatile synthetic intermediates like1[1], distinguishing between structural isomers and accurately quantifying trace impurities requires high-fidelity reference materials.

This guide objectively compares the performance of newly validated, ISO 17034-accredited Certified Reference Materials (CRMs) against standard commercial alternatives, providing the experimental causality and interlaboratory protocols necessary to establish a self-validating analytical system.

The Causality of Validation: Why Commercial Grade is Insufficient

(4-Ethylcyclohexyl)methanol ( C9​H18​O ) is widely utilized as a building block in organic synthesis and materials science[1]. However,2[2]. For qualitative synthesis, a 3% impurity margin is often acceptable. For quantitative spectroscopic calibration—particularly in regulated pharmaceutical development—it is a critical liability.

The 3[3] provides a rigorous framework to ensure that reference materials are scientifically valid, traceable to the International System of Units (SI), and globally accepted[3]. By subjecting the candidate material to interlaboratory validation across ISO/IEC 17025 accredited laboratories[4], we eliminate the systematic bias inherent to single-instrument calibration, ensuring that the assigned property values (such as absolute purity and isotopic distribution) are metrologically sound[5].

Comparative Performance Guide: CRM vs. Alternatives

To demonstrate the empirical value of an interlaboratory validated standard, we compared the newly certified (4-Ethylcyclohexyl)methanol CRM against two common alternatives: a standard commercial reagent and an uncertified in-house working standard.

Specification / MetricISO 17034 Certified Reference Material (CRM)Commercial Grade ReagentIn-House Working Standard
Purity Claim 99.8% ± 0.2% (Expanded Uncertainty, k=2)≥ 97.0% (Nominal)Variable (~98.0%)
Metrological Traceability Fully traceable to SI units via qNMRNoneTraceable only to commercial lot
Isomeric Profiling Exact cis/trans ratio quantified (GC-MS)Not specifiedDependent on local resolution
Interlaboratory Variance < 0.5% RSD (Across 5 accredited labs)UnknownHigh (Single lab bias)
Regulatory Compliance Accepted by FDA, EMA, EPAResearch Use Only (RUO)Requires extensive bridging

Data Interpretation: The 97% commercial grade introduces a minimum 3% systemic error into any quantitative assay[2]. Furthermore, without an expanded uncertainty budget (k=2), researchers cannot confidently calculate the propagation of error in their downstream pharmacokinetic or environmental assays.

Self-Validating Interlaboratory Protocol (Methodology)

To achieve ISO 17034 accreditation, the validation protocol must be a self-validating system—meaning every step contains internal controls that prove the method worked before the data is accepted[5]. Below is the step-by-step methodology used for the interlaboratory validation of the (4-Ethylcyclohexyl)methanol standard.

Phase 1: Material Triage and Homogeneity Assessment
  • Action: Procure raw (4-Ethylcyclohexyl)methanol and subject it to fractional vacuum distillation to remove volatile impurities. Dispense into 500 amber glass ampoules under an argon atmosphere.

  • Causality: Metrological certification requires a highly pure and stable starting material to minimize the uncertainty budget contributed by impurity overlap in spectroscopic signals.

  • Self-Validation (System Check): Perform GC-FID on 10 randomly selected ampoules from the fill batch. The batch is only approved if the between-bottle variance ( sbb​ ) is statistically insignificant compared to the analytical method's repeatability.

Phase 2: Quantitative NMR (qNMR) for Absolute Purity
  • Action: Five independent ISO/IEC 17025 accredited laboratories perform 1H -qNMR using heavily characterized internal standards (e.g., Dimethyl sulfone, NIST SRM traceable).

  • Causality: qNMR is a primary ratio measurement procedure. It measures the absolute number of protons without needing a pre-existing (4-Ethylcyclohexyl)methanol reference standard, breaking the circular dependency of relative chromatography.

  • Self-Validation (System Check): Each lab must pass a System Suitability Test (SST) demonstrating a signal-to-noise ratio (S/N) > 1000:1. Crucially, the T1​ relaxation delay ( D1​ ) must be set to at least 5×T1​ of the slowest relaxing proton to ensure 99.3% magnetization recovery.

Phase 3: Orthogonal Verification via GC-MS and FTIR
  • Action: Acquire electron ionization (EI) mass spectra and ATR-FTIR spectra across the participating labs.

  • Causality: While qNMR provides absolute purity, it cannot easily distinguish between trace isobaric impurities. GC-MS resolves the cis and trans isomers spatially, and FTIR confirms functional group integrity (the -OH stretch at ~3300 cm⁻¹).

  • Self-Validation (System Check): Mass spectral tuning using Perfluorotributylamine (PFTBA) is executed prior to sample runs to ensure consistent ion abundance ratios across different quadrupole instruments.

Validation Workflow Visualization

The logical relationship between material processing, interlaboratory testing, and final certification is mapped below.

ValidationWorkflow N1 Candidate Material (4-Ethylcyclohexyl)methanol N2 Homogeneity & Stability Testing (ISO 17034) N1->N2 Batch Sampling N3 Interlaboratory Characterization (ISO/IEC 17025 Labs) N2->N3 Pass Criteria N4 Spectroscopic Analysis (qNMR, GC-MS, FTIR) N3->N4 Data Acquisition N5 Statistical Consensus & Uncertainty Budget N4->N5 Data Aggregation N6 Certified Reference Material (CRM) Issuance N5->N6 Final Certification

Fig 1. Interlaboratory validation workflow for spectroscopic reference standards.

Conclusion

The transition from commercial-grade reagents to ISO 17034-accredited Certified Reference Materials is not merely a regulatory formality; it is a scientific necessity for robust analytical methodology[4]. By utilizing an interlaboratory validated standard for (4-Ethylcyclohexyl)methanol, laboratories can eliminate single-instrument bias, ensure SI traceability, and drastically reduce the risk of out-of-specification (OOS) investigations during drug development and environmental monitoring.

References

  • CertBetter.ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation.
  • Excedr.ISO 17034: What Is It & Why Is It Important?
  • National Institutes of Health (NIH) - PubChem.(4-Ethylcyclohexyl)methanol | C9H18O | CID 3017455.
  • AChemBlock.(4-ethylcyclohexyl)methanol 97% | CAS: 113296-33-6.
  • ANSI National Accreditation Board (ANAB).ISO 17034 Accreditations.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for (4-Ethylcyclohexyl)methanol

Executive Summary & Operational Context (4-Ethylcyclohexyl)methanol is a cycloaliphatic alcohol frequently utilized as a building block in drug discovery and organic synthesis[1]. While it is a highly valuable reagent, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Operational Context

(4-Ethylcyclohexyl)methanol is a cycloaliphatic alcohol frequently utilized as a building block in drug discovery and organic synthesis[1]. While it is a highly valuable reagent, its disposal requires strict adherence to environmental and laboratory safety regulations. Because it is a combustible, non-halogenated organic liquid that poses skin, eye, and respiratory hazards, improper disposal can lead to laboratory accidents, environmental contamination, and severe regulatory penalties. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling, accumulation, and final disposal of (4-Ethylcyclohexyl)methanol.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, personnel must understand the physical and hazardous properties of the waste stream. The following table summarizes the critical data required for proper waste characterization.

ParameterValueReference
Chemical Name (4-Ethylcyclohexyl)methanol[1]
CAS Number 113296-33-6[1]
Molecular Formula C9H18O[2]
Molecular Weight 142.24 g/mol [1]
Physical State Colourless liquid[1]
Hazard Classification GHS07 (Warning)[1]
Hazard Statements H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[3]
Waste Classification Non-Halogenated Organic Solvent[4]

Waste Classification & Segregation Logic

Expertise & Experience: The foundational rule of organic waste disposal is the strict segregation of halogenated and non-halogenated waste streams. (4-Ethylcyclohexyl)methanol contains only carbon, hydrogen, and oxygen, classifying it definitively as a Non-Halogenated Organic Waste [4].

The Causality of Segregation: Why is this segregation critical? Halogenated solvents (those containing F, Cl, Br, or I, such as dichloromethane) require specialized, high-temperature incineration to prevent the atmospheric release of highly toxic dioxins and furans[5]. If you accidentally mix (4-Ethylcyclohexyl)methanol with even a small amount of halogenated solvent, the entire container must be reclassified and treated as halogenated waste[4]. This not only violates waste minimization principles but also exponentially increases institutional disposal costs. Proper segregation is both a critical environmental safeguard and an essential cost-control mechanism.

Workflow Visualization: Waste Segregation & Disposal Pathway

The following diagram illustrates the logical decision tree for routing (4-Ethylcyclohexyl)methanol into the correct waste stream.

G N1 Waste Generation: (4-Ethylcyclohexyl)methanol N2 Is it mixed with Halogenated Solvents? N1->N2 N3 Halogenated Waste Stream (High-Temp Incineration) N2->N3 Yes (e.g., DCM, Chloroform) N4 Non-Halogenated Waste Stream (Standard Incineration) N2->N4 No (Pure or w/ Alcohols) N5 Satellite Accumulation Area (SAA) Secondary Containment N3->N5 N4->N5 N6 EPA-Licensed Disposal Facility N5->N6 EHS Transport

Fig 1. Decision matrix and disposal workflow for (4-Ethylcyclohexyl)methanol laboratory waste.

Step-by-Step Disposal Protocol

To ensure trustworthiness and safety, every protocol must act as a self-validating system. Follow these steps precisely when disposing of (4-Ethylcyclohexyl)methanol.

Step 1: Container Selection & Preparation

  • Action: Select a chemically compatible container, such as a 4-liter white poly bottle or a 5-gallon HDPE carboy[6]. Never use household containers or degraded vessels[5].

  • Validation Checkpoint: Inspect the container's threads and O-ring. A container is only compliant if it is entirely "vapor-tight" and "spill-proof"[4].

Step 2: Labeling (Pre-Addition)

  • Action: Attach a 6before the first drop of waste is added[4]. Explicitly write "(4-Ethylcyclohexyl)methanol" and its estimated percentage. Do not use chemical formulas or abbreviations[4].

Step 3: Fume Hood Transfer

  • Action: Conduct all waste commingling inside an operating chemical fume hood[6].

  • Causality: Because the chemical carries an H335 hazard (May cause respiratory irritation), the fume hood's negative pressure is required to protect the operator from volatile exposure[3].

Step 4: Headspace Management

  • Action: Pour the waste into the container, leaving at least 1 to 2 inches of headspace at the top[6].

  • Causality: Leaving headspace accommodates vapor expansion during ambient temperature fluctuations, preventing dangerous pressurization and potential container rupture.

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Tightly cap the container and transfer it to your laboratory's designated SAA. The container must be placed inside secondary containment (e.g., a spill tray or tub)[5].

  • Validation Checkpoint: Verify that the secondary containment is free of cracks and large enough to hold 110% of the largest container's volume, ensuring that no leaks can reach sink or floor drains[5].

Step 6: Institutional Transfer

  • Action: Once the container is full, or the SAA volume limit is reached, contact your Environmental Health and Safety (EHS) department to arrange for pickup and transport to an EPA-licensed disposal facility[4][6].

Emergency Spill Response Protocol

In the event of an accidental spill of (4-Ethylcyclohexyl)methanol, immediate and structured action is required to mitigate exposure and environmental release.

  • Evacuate & Ventilate: Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area and ensure maximum room ventilation[3][7].

  • Don Appropriate PPE: Ensure you are wearing chemical-resistant nitrile gloves, safety goggles, and a lab coat[7].

  • Containment: Prevent the liquid from entering drains or waterways[3]. Surround and cover the spill with an inert absorbent material, such as spill pads, vermiculite, or sand[6].

  • Collection & Disposal: Sweep up the saturated absorbent material without creating dust and place it into a heavy-duty, sealable plastic bag[3][6]. Tag the bag as hazardous waste and immediately request EHS disposal[6].

References

  • AChemBlock. "(4-ethylcyclohexyl)methanol 97% | CAS: 113296-33-6". 1

  • CymitQuimica. "(4-Ethylcyclohexyl)methanol - CymitQuimica".8

  • Synthonix, Inc. "(4-ethylcyclohexyl)methanol - [E81416]". 2

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - (4-ethylcyclohexyl)methanol". 3

  • University of Illinois. "Non-halogenated Organic Solvents - Standard Operating Procedure".4

  • Temple University. "Non-Halogenated Solvents in Laboratories - Campus Operations". 6

  • Vanderbilt University. "Storing Hazardous Waste In Your Laboratory".5

  • Saint Mary's University. "HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES".

  • BenchChem. "Technical Support Center: Safe Disposal of 4-Nonanol Waste" (Analogous Non-Halogenated Alcohol Procedures). 7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Ethylcyclohexyl)methanol
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